molecular formula C7H17N B1595020 3-Aminoheptane CAS No. 28292-42-4

3-Aminoheptane

Cat. No.: B1595020
CAS No.: 28292-42-4
M. Wt: 115.22 g/mol
InChI Key: SRMHHEPXZLWKOK-UHFFFAOYSA-N
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Description

3-Aminoheptane is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMHHEPXZLWKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885415
Record name 3-Heptanamine
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Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28292-42-4
Record name 3-Heptanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanamine
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Record name 3-Heptanamine
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Record name 3-Heptanamine
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Record name 1-ethylpentylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Aminoheptane (CAS No: 28292-42-4). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical Properties

This compound, also known as 1-ethylpentylamine or 3-heptylamine, is a primary amine with the chemical formula C₇H₁₇N.[1][2] Its physical characteristics are crucial for its application in organic synthesis and drug development. Lower aliphatic amines are typically gases at room temperature and have a fishy odor, while those with more carbon atoms, like this compound, are liquids.[3][4]

The physical state and properties of amines are largely influenced by their molecular weight and the extent of intermolecular hydrogen bonding.[3] Primary amines, such as this compound, have two hydrogen atoms on the nitrogen atom, allowing for the formation of hydrogen bonds, which leads to higher boiling points compared to non-polar compounds of similar molecular weight.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. Data has been compiled from various sources to provide a comparative overview.

PropertyValueUnitSource(s)
Molecular Weight 115.22 g/mol [1][2][6][7][8]
Boiling Point 100-106 (at 148 Torr)°C[2]
414.15 ± 3.00K[1]
Melting Point -19 (estimate)°C[2]
Density 0.783 (at 25 °C)g/cm³[2]
Refractive Index 1.426[2][9]
Vapor Pressure 5.03mmHg at 25°C[9]
Water Solubility Log10WS: -2.30 (Calculated)mol/L[1]
Limited solubility[7]
Octanol/Water Partition Coefficient logP: 1.914 (Calculated)[1]
Flash Point 40°C[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10]

  • Apparatus: A distillation flask or a conical vial, a condenser, a thermometer, a heating source (e.g., heating mantle or sand bath), and boiling chips or a spin vane.[10][11]

  • Procedure (Distillation Method):

    • Place 2-3 mL of the liquid sample into the conical vial along with a spin vane.[11]

    • Assemble a simple distillation or reflux apparatus.[10][11] The thermometer bulb should be positioned just above the liquid's surface to measure the temperature of the vapor.[11]

    • To ensure accurate measurement, insulate the glassware with aluminum foil to minimize heat loss.[11]

    • Begin heating and stirring the liquid.[11]

    • Record the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer. This stable temperature is the boiling point.[11][12] It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[10]

    • Common errors include recording the temperature before the thermometer bulb is fully immersed in the hot vapors.[10]

3.2. Determination of Density

Density is the mass of a substance per unit volume.[13]

  • Apparatus: A balance (analytical or top-pan), a graduated cylinder or a pycnometer for more precise measurements, and a thermometer.[13][14]

  • Procedure (Using a Graduated Cylinder):

    • Measure and record the mass of a clean, dry graduated cylinder.[13]

    • Add a specific volume of the liquid sample to the graduated cylinder and record the volume.[13]

    • Measure and record the mass of the graduated cylinder containing the liquid.[13]

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]

    • Calculate the density by dividing the mass of the liquid by its volume.[13]

  • Procedure (Using a Pycnometer for Higher Accuracy):

    • Weigh a clean, dry pycnometer.[14]

    • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.[15]

    • Weigh the filled pycnometer.[14]

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[15] The temperature of the liquid should be recorded.[14]

3.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Apparatus: An Abbe refractometer, a dropper, and a suitable solvent (e.g., acetone) for cleaning.[16]

  • Procedure:

    • Ensure the prism of the Abbe refractometer is clean and dry.[16]

    • Using a dropper, place a few drops of the liquid sample onto the prism.[16]

    • Close the prism and turn on the light source.[16]

    • Adjust the handwheel to bring the light-dark boundary into the field of view of the eyepiece.[16]

    • Sharpen the boundary line by adjusting the compensator dial.[16]

    • Center the boundary line on the crosshairs.[16]

    • Read the refractive index value from the scale.[16] The temperature should be noted as the refractive index is temperature-dependent.[17]

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid amine like this compound.

G Experimental Workflow for Physical Property Determination of this compound cluster_sample Sample Preparation cluster_properties Property Determination cluster_data Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point Measurement (Distillation/Reflux Method) Sample->BoilingPoint Aliquot Density Density Measurement (Pycnometer/Hydrometer) Sample->Density Aliquot RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex Aliquot DataCollection Data Collection & Recording (Temperature, Pressure) BoilingPoint->DataCollection Density->DataCollection RefractiveIndex->DataCollection FinalReport Final Report Generation DataCollection->FinalReport

Experimental Workflow for Physical Property Determination.

References

3-Aminoheptane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminoheptane, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Chemical Identifiers and Synonyms

This compound is an organic compound with the chemical formula C7H17N.[1][2] It is a primary amine that is heptane (B126788) substituted by an amino group at position 3.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 28292-42-4[1][2]
IUPAC NameHeptan-3-amine[3]
Molecular FormulaC7H17N[1][2]
Molecular Weight115.22 g/mol [4]
Canonical SMILESCCCCC(CC)N[3]
InChIInChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3[2][5]
InChIKeySRMHHEPXZLWKOK-UHFFFAOYSA-N[2][5]

A variety of synonyms are used to refer to this compound in scientific literature and chemical databases. A comprehensive list is provided in Table 2 for easy reference.

Table 2: Synonyms for this compound

Synonym
3-Heptanamine[2][5]
3-Heptylamine[2][5]
1-Ethylpentylamine[2][5]
(±)-3-Aminoheptane[1][4]
1-ETHYL-N-PENTYLAMINE[1]
1-Ethylpentanamine[4]
3-AMINOHEPTANO[1]
Aminoheptane, 3-: (3-Heptylamine)[1]
Pentylamine, 1-ethyl-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 3. These properties are essential for its handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 100-106 °C @ 148 Torr[4]
414.15 K[6][7]
Melting Point -19 °C (estimate)[4]
Density 0.783 g/cm³ @ 25 °C[4]
Flash Point 40 °C[4]
Refractive Index 1.426[4]
Water Solubility log10WS: -2.30[6]
Octanol/Water Partition Coefficient logPoct/wat: 1.914[6]
Vapor Pressure Pvap: 3002.44 kPa (Critical Pressure)[6]
Polar Retention Index (I) 1137.00[6]
Non-polar Retention Index (Inp) 868.00[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of this compound via Reductive Amination of Heptan-3-one Oxime

This protocol describes a two-step synthesis of this compound starting from heptan-3-one. The first step is the formation of the oxime, followed by its reduction to the primary amine.

Step 1: Synthesis of Heptan-3-one Oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptan-3-one (1 equivalent) in ethanol (B145695).

  • Reagent Addition: Add an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.1 equivalents) and sodium acetate (B1210297) (1.2 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude heptan-3-one oxime, which can be used in the next step without further purification.

Step 2: Reduction of Heptan-3-one Oxime to this compound

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Slowly add a solution of heptan-3-one oxime (1 equivalent) in the same anhydrous solvent to the LiAlH4 suspension while maintaining the temperature at 0 °C with an ice bath.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.[8]

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again by water.

  • Work-up: Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Purification: Dry the filtrate over anhydrous potassium carbonate, and remove the solvent by distillation. The crude this compound can be further purified by fractional distillation under reduced pressure.

Characterization of this compound

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the purity of the synthesized this compound and confirm its molecular weight and fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9][10]

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the analyte.[9]

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: A typical temperature program would be: initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Analyzer: Scan a mass range of m/z 30-200.

  • Data Analysis: The retention time from the gas chromatogram will indicate the purity of the sample. The mass spectrum should show the molecular ion peak (M+) and characteristic fragment ions, which can be compared with reference spectra in databases like NIST.[2][5]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule, particularly the N-H bonds of the primary amine.

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film (neat). Place a drop of the liquid sample between two highly polished salt plates (e.g., NaCl or KBr).[12][13][14]

  • IR Spectrometer: Place the "sandwich" of salt plates in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-600 cm-1.[15]

  • Data Analysis: The resulting IR spectrum should display characteristic absorption bands for a primary amine, including:

    • N-H stretching vibrations (a doublet) in the region of 3400-3300 cm-1.

    • N-H bending (scissoring) vibration around 1650-1580 cm-1.

    • C-N stretching vibration in the region of 1250-1020 cm-1.

    • C-H stretching and bending vibrations from the heptyl chain.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_of_3_Aminoheptane Workflow for Synthesis and Characterization of this compound Start Starting Material: Heptan-3-one Oxime_Formation Step 1: Oxime Formation (Reaction with Hydroxylamine) Start->Oxime_Formation Intermediate Intermediate: Heptan-3-one Oxime Oxime_Formation->Intermediate Reduction Step 2: Reduction (e.g., with LiAlH4) Intermediate->Reduction Crude_Product Crude Product: This compound Reduction->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product Final Product: Pure this compound Purification->Final_Product Characterization Characterization Final_Product->Characterization GCMS GC-MS Analysis (Purity & MW Confirmation) Characterization->GCMS IR IR Spectroscopy (Functional Group ID) Characterization->IR

Caption: Synthesis and characterization workflow for this compound.

References

Synthesis of 3-Aminoheptane from Heptan-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-aminoheptane from heptan-3-one, a key transformation in the production of various chemical intermediates. The primary focus is on the reductive amination of heptan-3-one, a versatile and widely employed method for the formation of amines from carbonyl compounds. This document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The conversion of ketones to amines is a fundamental reaction in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. This compound, a primary amine, serves as a valuable building block for more complex molecules. The most direct and common route to synthesize this compound from heptan-3-one is through reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is subsequently reduced to the corresponding amine.[1][2]

This guide will explore two prominent methods for this transformation: the Leuckart reaction and a borohydride-mediated reductive amination. Each method offers distinct advantages and challenges in terms of reaction conditions, reagents, and yield.

Reaction Mechanisms and Pathways

The synthesis of this compound from heptan-3-one via reductive amination proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of heptan-3-one, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield 3-iminoheptane. The subsequent reduction of this imine intermediate affords the final product, this compound.

The choice of reducing agent and reaction conditions determines the specific pathway and efficiency of the reduction step.

G heptan_3_one Heptan-3-one hemiaminal Hemiaminal Intermediate heptan_3_one->hemiaminal + NH3 ammonia Ammonia (NH3) ammonia->hemiaminal imine 3-Iminoheptane hemiaminal->imine - H2O aminoheptane This compound imine->aminoheptane + [H] water H2O reducing_agent Reducing Agent (e.g., HCOOH, NaBH4) reducing_agent->aminoheptane G start Start reactants Mix Heptan-3-one and Ammonium Formate (1:4) start->reactants reaction Microwave Irradiation (180°C, 30 min) reactants->reaction hydrolysis Acid Hydrolysis (conc. HCl, reflux) reaction->hydrolysis basification Basification (NaOH) hydrolysis->basification extraction Solvent Extraction basification->extraction drying Drying and Concentration extraction->drying purification Purification (Distillation) drying->purification end This compound purification->end G start Start imine_formation Imine Formation: Heptan-3-one + Ammonia in Methanol (RT) start->imine_formation cooling Cool to 0°C imine_formation->cooling reduction Portion-wise addition of NaBH4 cooling->reduction workup Quench with Water and Solvent Removal reduction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification drying->purification end This compound purification->end

References

An In-depth Technical Guide to 3-Aminoheptane and its Isomer, Tuaminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-Aminoheptane. Due to the limited publicly available research specifically on this compound, this guide also includes an in-depth analysis of its more widely studied isomer, 2-Aminoheptane (Tuaminoheptane). For researchers, scientists, and drug development professionals, understanding the subtle structural and functional differences between these isomers is crucial. This guide will begin by presenting the known data for this compound and will then delve into the extensive history, mechanism of action, and experimental protocols associated with Tuaminoheptane, a compound with a significant history as a nasal decongestant.

Part 1: this compound

There is a notable scarcity of detailed historical and pharmacological data specifically for this compound in readily accessible scientific literature. Its primary significance appears to be as a chemical intermediate and a structural isomer of the more pharmacologically characterized 2-Aminoheptane.

Chemical and Physical Properties of this compound

The following table summarizes the key quantitative data for this compound.[1][2][3][4][5]

PropertyValue
Molecular Formula C₇H₁₇N
Molecular Weight 115.2166 g/mol
CAS Number 28292-42-4
IUPAC Name Heptan-3-amine
Synonyms 3-Heptanamine, 3-Heptylamine, 1-Ethylpentylamine
Boiling Point 414.15 K (141 °C)
Standard Non-Polar Kovats Retention Index 868
Standard Polar Kovats Retention Index 1137
Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 3-heptanone.[6][7] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to an amine. The Leuckart reaction is a specific variant of reductive amination that can also be employed.[8][9][10][11][12]

General Protocol for Reductive Amination of 3-Heptanone:

  • Step 1: Imine Formation. 3-Heptanone is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt such as ammonium acetate, in a suitable solvent. The reaction is often carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine.

  • Step 2: Reduction. A reducing agent is introduced to the reaction mixture to reduce the imine to this compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the ketone starting material.[13][14]

Illustrative DOT Script for Reductive Amination Workflow:

Reductive_Amination_Workflow Start 3-Heptanone + Ammonia/Ammonium Salt Imine_Formation Imine Formation (Mildly Acidic Conditions) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction with NaBH3CN or NaBH(OAc)3 Imine_Intermediate->Reduction Product This compound Reduction->Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Part 2: Tuaminoheptane (2-Aminoheptane)

Tuaminoheptane, or 2-Aminoheptane, is a structural isomer of this compound and has a more documented history of use and research, primarily as a nasal decongestant.[15]

Discovery and History of Tuaminoheptane

Tuaminoheptane was developed as a sympathomimetic amine and vasoconstrictor.[15] It was historically marketed under trade names such as 'Tuamine' and 'Heptin' for the relief of nasal congestion.[15] Its use has declined in favor of other decongestants, and it is now considered an uncommon or discontinued (B1498344) agent in many regions.[15] Due to its stimulant properties, Tuaminoheptane is listed on the World Anti-Doping Agency's (WADA) list of prohibited substances.[15]

Chemical and Physical Properties of Tuaminoheptane

The following table summarizes the key quantitative data for Tuaminoheptane.[15][16][17]

PropertyValue
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
CAS Number 123-82-0
IUPAC Name Heptan-2-amine
Synonyms Tuaminoheptane, Tuamine, 1-Methylhexylamine
Boiling Point 142 - 144 °C
Density 0.768 g/cm³ (at 20 °C)
pH Value 11.45 (10 g/L in H₂O at 20 °C)
Flash Point 54 °C
Mechanism of Action and Signaling Pathways

Tuaminoheptane exerts its pharmacological effects primarily by acting as a norepinephrine (B1679862) reuptake inhibitor and releasing agent.[15] This action increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of adrenergic receptors on vascular smooth muscle. The stimulation of α-adrenergic receptors results in vasoconstriction, which in the nasal mucosa, reduces swelling and alleviates congestion.[15]

Signaling Pathway of Tuaminoheptane's Vasoconstrictive Action:

Tuaminoheptane_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Tuaminoheptane Tuaminoheptane NET Norepinephrine Transporter (NET) Tuaminoheptane->NET Inhibits Reuptake NE_Vesicle Norepinephrine (Vesicle) NE_Synapse_Pre Norepinephrine NE_Vesicle->NE_Synapse_Pre Promotes Release Adrenergic_Receptor α-Adrenergic Receptor NE_Synapse_Pre->Adrenergic_Receptor Binds to Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Activates

Caption: Signaling pathway of Tuaminoheptane leading to vasoconstriction.

While this compound remains a compound of interest primarily from a chemical synthesis perspective, its isomer, Tuaminoheptane, offers a rich history of pharmacological application and a well-understood mechanism of action. For researchers in drug development, the comparative study of such isomers can provide valuable insights into structure-activity relationships. The methodologies and data presented in this guide are intended to serve as a foundational resource for further investigation into this class of sympathomimetic amines.

References

Spectroscopic Analysis of 3-Aminoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminoheptane (C₇H₁₇N), a primary aliphatic amine. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of chemical compounds. The general workflow involves preparing a sample, acquiring data using a spectrometer, processing the raw data, and finally, interpreting the spectra to determine the molecular structure and properties.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample This compound (Liquid) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR IR_Spec FTIR Spectrometer Sample->IR_Spec Neat Liquid MS_Spec Mass Spectrometer Sample->MS_Spec Direct Injection/GC NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FID_Processing Fourier Transform (NMR) NMR_Spec->FID_Processing Interferogram_Proc Fourier Transform (IR) IR_Spec->Interferogram_Proc Mass_Analysis Mass-to-Charge Ratio Analysis MS_Spec->Mass_Analysis NMR_Data ¹H & ¹³C NMR Spectra Chemical Shifts Coupling Constants Integration FID_Processing->NMR_Data IR_Data IR Spectrum Vibrational Frequencies Functional Groups Interferogram_Proc->IR_Data MS_Data Mass Spectrum Molecular Ion Peak Fragmentation Pattern Mass_Analysis->MS_Data

A generalized workflow for the spectroscopic analysis of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Disclaimer: The following NMR data are predicted using a computational model (nmrdb.org) and may differ from experimental values. They are provided for illustrative purposes.

¹H NMR Data (Predicted)
Protons (Position)Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-1', H-1''0.91Triplet7.13H
H-2, H-2'1.43Multiplet-2H
H-32.69Multiplet-1H
H-4, H-4'1.43Multiplet-2H
H-5, H-5'1.43Multiplet-2H
H-6, H-6'1.43Multiplet-2H
H-7, H-7', H-7''0.91Triplet7.13H
NH₂1.25Broad Singlet-2H
¹³C NMR Data (Predicted)
Carbon (Position)Chemical Shift (ppm)
C-114.4
C-229.8
C-351.6
C-436.8
C-528.5
C-623.3
C-714.5
Key ¹H-¹H Correlations (Conceptual COSY)

The following diagram illustrates the expected correlations between adjacent protons in a conceptual COSY spectrum.

Conceptual ¹H-¹H correlations for this compound.
Experimental Protocol for NMR Spectroscopy

  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary. Acquire the spectrum with proton decoupling. The number of scans will be significantly higher to achieve a good signal-to-noise ratio.

  • Data Processing : Perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3380, 3290Medium, SharpN-H stretch (asymmetric and symmetric, primary amine)
2960-2850StrongC-H stretch (aliphatic)
1600Medium, BroadN-H bend (scissoring)
1465MediumC-H bend (methylene)
1375MediumC-H bend (methyl)
1120-1020MediumC-N stretch

Data obtained from the NIST WebBook.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Obtain a background spectrum of the clean salt plates.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
1152[M]⁺ (Molecular Ion)
10025[M - CH₃]⁺
86100[M - C₂H₅]⁺ (Base Peak, α-cleavage)
7215[M - C₃H₇]⁺
5830[M - C₄H₉]⁺ (α-cleavage)
4445[CH₃CH=NH₂]⁺
3055[CH₂=NH₂]⁺

Data obtained from the NIST WebBook.

Fragmentation Pattern

The primary fragmentation pathway for aliphatic amines in electron ionization mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Fragmentation_Pattern cluster_alpha_cleavage α-Cleavage cluster_further_fragmentation Further Fragmentation Molecule [CH₃CH₂CH(NH₂)CH₂CH₂CH₂CH₃]⁺ m/z = 115 Fragment1 [CH(NH₂)CH₂CH₂CH₂CH₃]⁺ m/z = 100 Molecule->Fragment1 Loss of •C₂H₅ Fragment2 [CH₃CH₂CH(NH₂)]⁺ m/z = 58 Molecule->Fragment2 Loss of •C₄H₉ Fragment3 [CH₃CH₂CH₂CH=NH₂]⁺ m/z = 86 Molecule->Fragment3 Rearrangement & Loss of •CH₃ Radical1 •CH₂CH₃ Radical2 •CH₂CH₂CH₂CH₃ Radical3 •CH₃

Proposed mass spectral fragmentation of this compound.
Experimental Protocol for Mass Spectrometry

  • Sample Introduction : Introduce a small amount of this compound into the mass spectrometer. This can be done via direct injection or, for better separation from any impurities, through a gas chromatograph (GC-MS).

  • Ionization : Use electron ionization (EI) at a standard energy of 70 eV. This will cause the molecule to lose an electron, forming a molecular ion, and induce fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

An In-depth Technical Guide to the Potential Research Applications of 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminoheptane, a simple aliphatic primary amine, presents a compelling case for further scientific investigation, primarily as a versatile synthetic intermediate and a putative sympathomimetic and antimicrobial agent. While direct biological data on this compound is sparse, its structural similarity to known bioactive compounds, particularly its isomer 2-aminoheptane (B1682561) (tuaminoheptane), provides a strong rationale for exploring its pharmacological potential. This guide summarizes the known physicochemical properties of this compound, explores its potential research applications based on structure-activity relationships, and provides detailed, adaptable experimental protocols for its investigation.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental for its application in research and synthesis. Key quantitative data are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₁₇N[1][2][3][4]
Molecular Weight 115.22 g/mol [1][2][5]
CAS Number 28292-42-4[1][2][3][4][5]
IUPAC Name Heptan-3-amine[2]
Synonyms 3-Heptanamine, 1-Ethylpentylamine[1][2][5]
Boiling Point 100-106 °C at 148 Torr[5]
Density 0.783 g/cm³ at 25 °C[5]
Flash Point 40 °C[5]
Refractive Index 1.426[5]
LogP (Octanol-Water) 2.61420[5]
Topological Polar Surface Area 26 Ų[5]

Potential Research Applications

Based on its structure and the known activities of related compounds, this compound holds potential in several key research areas.

Role as a Synthetic Intermediate

The primary documented application of this compound is in organic synthesis.[5][6] Its primary amine group serves as a versatile nucleophile for the construction of more complex molecules, including potential pharmaceutical and agrochemical agents. The heptane (B126788) backbone can impart desirable lipophilicity to a target molecule, potentially influencing its pharmacokinetic profile.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Addition of Acylating Agent: Slowly add a solution of 1.1 equivalents of an acyl chloride or anhydride (B1165640) in the same solvent to the stirred solution of this compound at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.

G cluster_0 Synthesis of a Substituted Amide A This compound C Reaction Mixture (Aprotic Solvent) A->C Dissolve B Acyl Chloride / Anhydride B->C Add D Workup & Purification C->D Reaction E Substituted Amide Product D->E Isolate

A generalized workflow for the synthesis of substituted amides using this compound.
Putative Sympathomimetic Activity

This compound's structural isomer, 2-aminoheptane (tuaminoheptane), is a known sympathomimetic agent that acts as a vasoconstrictor and nasal decongestant. This activity is primarily mediated through the inhibition of norepinephrine (B1679862) reuptake and promotion of its release. Given the structural similarity, it is plausible that this compound exhibits similar activity at adrenergic receptors or transporters.

Sympathomimetic amines like 2-aminoheptane typically exert their effects by increasing the concentration of norepinephrine in the synaptic cleft. This can occur through two primary mechanisms: blocking the norepinephrine transporter (NET), which is responsible for reuptake, and promoting the release of norepinephrine from presynaptic vesicles. The increased norepinephrine then activates adrenergic receptors on the postsynaptic neuron, leading to a physiological response.

G cluster_0 Postulated Sympathomimetic Mechanism of this compound A This compound B Norepinephrine Transporter (NET) on Presynaptic Neuron A->B Inhibits C Increased Synaptic Norepinephrine B->C Leads to D Adrenergic Receptors on Postsynaptic Neuron C->D Activates E Physiological Response (e.g., Vasoconstriction) D->E Results in

A diagram illustrating the potential mechanism of sympathomimetic action for this compound.

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on norepinephrine reuptake using a fluorescent substrate.[7][8][9][10][11]

  • Cell Culture: Culture a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) in appropriate media. Seed the cells in a 96-well black, clear-bottom microplate and allow them to form a monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4). Include a known NET inhibitor (e.g., desipramine) as a positive control.

  • Assay Procedure:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the this compound dilutions or controls to the wells and pre-incubate.

    • Add a fluorescent NET substrate (commercially available) to all wells to initiate uptake.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add a masking dye to quench extracellular fluorescence.

  • Data Acquisition and Analysis: Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the fluorescence against the log of the this compound concentration and fitting the data to a four-parameter logistic equation.

Potential Antimicrobial Activity

Aliphatic amines are known to possess antimicrobial properties, with their activity often dependent on the chain length. While specific data for this compound is not available, its structure falls within a range that could confer activity against various bacteria and fungi.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[12][13][14][15][16]

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

G cluster_0 Workflow for MIC Determination A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

A procedural workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound is a chemical entity with underexplored potential. While its current primary application lies in synthetic chemistry, its structural characteristics strongly suggest the possibility of valuable biological activities. The lack of extensive research on this compound presents a clear opportunity for novel investigations. Researchers in drug discovery and development are encouraged to utilize the proposed experimental frameworks to systematically evaluate its sympathomimetic and antimicrobial properties. Such studies could uncover new lead compounds or pharmacological tools, expanding the utility of this simple yet promising molecule. Further research into the synthesis of novel derivatives of this compound could also yield compounds with enhanced potency and selectivity for various biological targets.

References

An In-depth Technical Guide to the Safety and Handling of 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-aminoheptane (also known as 3-heptanamine or 1-ethylpentylamine), a chemical intermediate used in various organic syntheses. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior and potential hazards.

PropertyValueSource
CAS Number 28292-42-4[1]
Molecular Formula C7H17N[1]
Molecular Weight 115.22 g/mol
Appearance Colorless liquid[2]
Odor Amine-like[2]
Boiling Point 142 - 144 °C[2]
Flash Point 40 °C (104 °F)
Density 0.777 g/cm³
pH 11.45 (10 g/L in water at 20°C)[2][3]
Vapor Pressure 5.03 mmHg at 25°C

Toxicological Data

The toxicological profile of this compound is not extensively characterized. The primary available data point is for acute toxicity via the intraperitoneal route in mice.

Test TypeSpeciesRouteDoseEffectSource
LD50MouseIntraperitoneal70 mg/kgLethal dose, 50 percent kill[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1H318: Causes serious eye damage
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal4H312: Harmful in contact with skin
Acute toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

This is a composite classification based on similar amine compounds, as specific GHS classifications for this compound can vary between suppliers.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent incidents.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]

  • Avoid contact with skin and eyes.[4]

  • Wear appropriate personal protective equipment (PPE).[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][6]

  • Prevent the formation of aerosols and vapors.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Store separately from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]

  • The storage area should be designated as a corrosives and flammables area.[5][6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[4][7]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[4][6]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, a chemical-resistant suit may be necessary.[7]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Accidental Release and Disposal

Accidental Release
  • Evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE.[4]

  • Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[4]

  • Do not let the chemical enter drains.[4]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.[2][7]

  • Waste is classified as hazardous.[2]

Experimental Protocols

While a specific, detailed experimental protocol for determining the toxicity of this compound was not found in the searched literature, a general methodology for an acute oral toxicity study (LD50) is outlined below, based on standardized guidelines.

Title: Acute Oral Toxicity Study of this compound in Rodents (Based on OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, water)

  • Healthy, young adult laboratory rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females are often preferred.

  • Oral gavage needles

  • Syringes

  • Balances for weighing animals and test substance

  • Standard laboratory animal caging

Methodology:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared at the desired concentrations in the selected vehicle.

  • Animal Dosing:

    • Animals are fasted overnight prior to dosing.

    • A single dose of the test substance is administered to a group of animals by oral gavage.

    • The study typically proceeds sequentially with groups of animals at different dose levels.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Visualizations

Logical Workflow for Safe Handling of this compound

SafeHandlingWorkflow start Start: Handling this compound risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe_selection 2. Select & Don PPE - Goggles/Face Shield - Resistant Gloves - Lab Coat/Apron - Respirator (if needed) risk_assessment->ppe_selection engineering_controls 3. Use Engineering Controls - Chemical Fume Hood - Proper Ventilation ppe_selection->engineering_controls handling_procedure 4. Safe Handling Procedure - Use non-sparking tools - Avoid aerosol generation - Keep container closed engineering_controls->handling_procedure end_of_use End of Use handling_procedure->end_of_use emergency_prep Emergency Preparedness - Locate eyewash/shower - Know spill cleanup procedure handling_procedure->emergency_prep storage 5a. Safe Storage - Cool, dry, ventilated area - Away from incompatibles end_of_use->storage Store Unused Material disposal 5b. Waste Disposal - Collect in labeled container - Follow hazardous waste protocol end_of_use->disposal Dispose of Waste finish Finish storage->finish disposal->finish

Caption: Logical workflow for the safe handling of this compound.

First Aid Response Flowchart for this compound Exposure

FirstAidFlowchart exposure Exposure to this compound Occurs assessment Assess the Situation (Ensure own safety first) exposure->assessment route Identify Route of Exposure assessment->route inhalation Inhalation route->inhalation Breathing skin_contact Skin Contact route->skin_contact Touch eye_contact Eye Contact route->eye_contact Splash ingestion Ingestion route->ingestion Swallowed action_inhale Move to Fresh Air Provide Oxygen if needed inhalation->action_inhale action_skin Remove Contaminated Clothing Flush with Water (15+ min) skin_contact->action_skin action_eye Flush Eyes with Water (15+ min) Remove Contact Lenses eye_contact->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest medical_attention Seek Immediate Medical Attention (Bring SDS) action_inhale->medical_attention action_skin->medical_attention action_eye->medical_attention action_ingest->medical_attention

Caption: First aid response flowchart for this compound exposure.

References

An In-depth Technical Guide to the Solubility of 3-Aminoheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminoheptane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the qualitative solubility profile based on the physicochemical properties of this compound and the principles of solute-solvent interactions. Furthermore, a detailed experimental protocol for the gravimetric determination of amine solubility in organic solvents is provided to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for laboratory professionals in solvent selection, experimental design, and process development involving this compound.

Introduction

This compound (C₇H₁₇N) is a primary aliphatic amine with a seven-carbon chain. Its molecular structure, comprising a polar amino (-NH₂) group and a nonpolar heptyl chain, imparts a dualistic nature to its solubility, making it an interesting subject for study in various chemical applications, including synthesis and formulation.[1] Understanding the solubility of this compound in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and the development of pharmaceutical formulations.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2][3] For this compound, the key intermolecular forces at play are London dispersion forces due to the alkyl chain and hydrogen bonding capabilities of the amino group.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

PropertyValue
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
Appearance Colorless liquid
Boiling Point 151.2 °C
Melting Point -51.0 °C
Density 0.741 g/cm³

Solubility Profile of this compound

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Aliphatic Hexane, HeptaneHighThe nonpolar heptyl chain of this compound interacts favorably with the nonpolar solvent molecules through London dispersion forces.[6]
Nonpolar Aromatic Toluene, BenzeneHighSimilar to nonpolar aliphatic solvents, the primary interactions are London dispersion forces between the alkyl chain and the aromatic ring.[6]
Polar Aprotic Diethyl Ether, DichloromethaneHighThis compound is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions and the overall nonpolar character of the amine.[7]
Polar Protic Ethanol, MethanolModerate to HighThe amino group can participate in hydrogen bonding with the hydroxyl group of the alcohol, enhancing solubility. However, the long alkyl chain may limit miscibility compared to shorter-chain amines.[1][4]
Ketones Acetone (B3395972)ModerateWhile acetone is a polar aprotic solvent, primary amines can react with ketones, which could affect solubility measurements over time.[5] Initial miscibility is expected to be moderate.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method for determining the solubility of this compound in an organic solvent.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Glass vials with screw caps

  • Micropipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved this compound is crucial to ensure saturation.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved amine to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved micro-droplets of the amine.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be well below the boiling point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again.

    • Repeat the drying and weighing steps until a constant mass is obtained.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant collected (mL)] * 100

Visualization of Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this relationship.

Caption: Logical workflow of factors influencing this compound solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data is scarce, a strong qualitative understanding can be derived from its molecular structure. The dual nature of a nonpolar alkyl chain and a polar amino group allows for its solubility in a range of organic solvents, with a higher affinity for nonpolar and moderately polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in solvent selection and the design of chemical processes.

References

structural isomers of aminoheptane and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of aminoheptane (C₇H₁₇N), detailing their physicochemical properties, synthesis, and pharmacological significance. The information is intended to support research and development activities in chemistry and drug discovery.

Introduction to Aminoheptane Isomers

Aminoheptane, with the molecular formula C₇H₁₇N, represents a class of aliphatic amines.[1][2][3] The structural diversity arises from variations in the carbon skeleton of the heptyl group and the position of the amino group. These isomers can be classified into primary, secondary, and tertiary amines, each exhibiting distinct chemical and physical properties. This structural variation is critical in pharmacology, as different isomers can have significantly different biological activities, pharmacokinetic profiles, and safety profiles.[4]

One of the most well-known isomers is 2-aminoheptane (tuaminoheptane), which has been used as a sympathomimetic agent and nasal decongestant.[1][5] Understanding the properties of the full range of isomers is crucial for developing new chemical entities and for regulatory assessment of related compounds.

Classification of Aminoheptane Isomers

The structural isomers of aminoheptane can be categorized based on the substitution of the amino group. The carbon backbone itself can also be linear or branched, drawing from the nine constitutional isomers of heptane.[6][7]

G cluster_primary Primary Amines (-NH₂) cluster_secondary Secondary Amines (-NHR) cluster_tertiary Tertiary Amines (-NR₂) C7H17N Aminoheptane Isomers (C₇H₁₇N) P1 Heptan-1-amine S1 N-Methylhexanamines T1 N,N-Dimethylpentanamines P2 Heptan-2-amine P3 Heptan-3-amine P4 Heptan-4-amine P_branched Branched-Chain Isomers (e.g., 5-Methylhexan-2-amine) S2 N-Ethylpentanamines S3 N-Propylbutanamines T2 N-Ethyl-N-methylbutanamines T_etc Other combinations

Caption: Hierarchical classification of aminoheptane isomers.

Physicochemical Properties of Key Isomers

The physical properties of aminoheptane isomers are significantly influenced by the degree of branching in the carbon chain and the substitution of the amine group.[8] Generally, primary amines have higher boiling points than secondary and tertiary amines of the same molecular weight due to their ability to form stronger hydrogen bonds. Increased branching typically lowers the boiling point due to reduced surface area and weaker van der Waals interactions.[8]

Table 1: Physicochemical Data for Primary Aminoheptane Isomers

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)pKa
Heptan-1-amine 111-68-2115.22154-1560.77710.67
Heptan-2-amine 123-82-0115.22142-1430.766N/A
Heptan-3-amine 28292-42-4115.22135-137N/AN/A
Heptan-4-amine 16751-59-0115.22136-138N/AN/A

Synthesis and Experimental Protocols

The synthesis of specific aminoheptane isomers can be achieved through various established organic chemistry routes. The choice of method depends on the desired isomer (primary, secondary, or tertiary) and the required stereochemistry.

General Synthesis of Primary Amines

A common method for synthesizing primary amines like heptan-1-amine is the reduction of the corresponding nitrile or oxime.

Protocol: Reductive Amination of Heptanal (B48729)

  • Oxime Formation: Heptanal is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) to form heptanal oxime.

  • Reduction: The resulting oxime is dissolved in a suitable solvent (e.g., absolute ethanol).

  • Reducing Agent: A reducing agent, such as sodium metal (in a Bouveault-Blanc reduction) or lithium aluminum hydride (LiAlH₄), is carefully added to the solution.[11]

  • Workup: The reaction is quenched, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by distillation to yield the primary amine.

G start Heptanal step1 React with Hydroxylamine (NH₂OH) start->step1 intermediate Heptanal Oxime step1->intermediate step2 Reduction (e.g., LiAlH₄ or Na/EtOH) intermediate->step2 end Heptan-1-amine step2->end

Caption: Synthetic workflow for Heptan-1-amine.

Analytical Characterization

The separation and identification of a mixture of aminoheptane isomers typically involve chromatographic and spectroscopic techniques.

Experimental Workflow: Isomer Separation and Identification

  • Gas Chromatography (GC): A sample containing the isomer mixture is injected into a GC system. The different isomers will separate based on their boiling points and interactions with the column's stationary phase, resulting in distinct retention times.

  • Mass Spectrometry (MS): The separated components from the GC are introduced into a mass spectrometer. Electron ionization (EI) is used to fragment the molecules, producing a unique mass spectrum for each isomer that aids in its structural identification.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the amine functional group (N-H stretching bands) and to differentiate between primary, secondary, and tertiary amines.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, allowing for the unambiguous structural assignment of each isomer.

Pharmacological and Biological Activity

The interaction of drugs with biological systems is highly dependent on their three-dimensional structure.[4] Consequently, different isomers of aminoheptane can exhibit varied pharmacological effects.

Tuaminoheptane (Heptan-2-amine)

Tuaminoheptane is the most studied isomer and is recognized for its sympathomimetic properties.[5]

  • Mechanism of Action: It acts as a vasoconstrictor and a releasing agent of norepinephrine. This action leads to the constriction of blood vessels in the nasal mucosa, reducing swelling and congestion.

  • Clinical Use: It has been used as a nasal decongestant, available for topical use.[5] Its use is regulated due to its stimulant effects.

  • Drug Development: As a small molecule alkylamine, it serves as a scaffold for designing other sympathomimetic agents.[5] The pharmacokinetic and pharmacodynamic properties of chiral versions, such as (R)-(-)-2-aminoheptane and (S)-(+)-2-aminoheptane, are of interest in drug development to optimize efficacy and minimize side effects.[12]

Other Isomers

There is limited public data on the specific biological activities of most other aminoheptane isomers. However, based on general principles of pharmacology:

  • Structure-Activity Relationship (SAR): The efficacy and receptor-binding affinity are expected to change with the position of the amino group and the branching of the alkyl chain. These structural changes alter the molecule's shape and lipophilicity, affecting how it fits into a receptor's active site.[13]

  • Toxicity: The toxicity profile can also vary between isomers. For example, n-heptylamine (heptan-1-amine) has documented toxicity data (LD50 in mice).[9]

  • Potential Applications: Isomers of aminoheptane and their derivatives have been explored in various contexts, including as building blocks for anti-allergic agents and other pharmaceuticals.[14]

Conclusion

The structural isomers of aminoheptane represent a diverse group of compounds with a range of physicochemical and biological properties. While heptan-2-amine (tuaminoheptane) is the most well-characterized due to its pharmacological use, the other isomers provide a rich landscape for chemical and pharmaceutical research. A systematic approach to their synthesis, characterization, and biological screening is essential for unlocking their full potential in drug development and materials science. Further research is needed to fully elucidate the properties and potential applications of the lesser-known branched-chain, secondary, and tertiary isomers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of the Primary Amine in 3-Aminoheptane

Abstract

This technical guide provides a comprehensive analysis of the basic reactivity of the primary amine functional group in this compound (C₇H₁₇N).[1] It delves into the fundamental principles governing its basicity, supported by quantitative data and comparative analysis with related aliphatic amines. Detailed experimental protocols for the determination of basicity via potentiometric titration and a standard synthesis protocol for this compound are provided. Furthermore, this document explores the broader chemical reactivity of the primary amine, its significance as a nucleophile in key organic reactions, and its functional role in the context of drug design and biological signaling pathways. Visualizations are provided to illustrate experimental workflows and conceptual relationships, adhering to strict design specifications for clarity and accessibility.

Introduction to this compound

This compound, also known as heptan-3-amine or 1-ethylpentylamine, is an aliphatic primary amine.[1][2][3][4] Its structure consists of a seven-carbon heptyl chain with a primary amine group (-NH₂) located at the third carbon position. The core of its chemical personality and utility in synthesis is dictated by the lone pair of electrons on the nitrogen atom of this amine group. This electron pair renders the molecule nucleophilic and basic, making it a valuable building block in organic synthesis and a common functional group in pharmacologically active molecules.[1][][6] Understanding the fundamental reactivity of this primary amine is critical for its application in pharmaceutical development, where it can influence a drug's solubility, bioavailability, and interaction with biological targets.[][6]

Core Reactivity: Basicity and pKa

The most prominent chemical characteristic of the primary amine in this compound is its basicity, which arises from the ability of the nitrogen's lone pair to accept a proton (H⁺).[1] This property is quantitatively expressed by the pKa of its conjugate acid (R-NH₃⁺), often denoted as pKaH.[7] A higher pKaH value corresponds to a weaker conjugate acid, and therefore, a stronger base.[7][8]

The alkyl groups attached to the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and makes aliphatic primary amines generally more basic than ammonia (B1221849).[1] While a specific, experimentally determined pKa for this compound is not prominently available in the literature, its value can be reliably estimated by examining structurally similar isomers. The pKa values for straight-chain primary amines show high consistency.[8]

Data Presentation: pKa of Heptaneamine Isomers and Related Compounds

The following table summarizes the pKa values for structurally related primary amines, providing a strong basis for estimating the basicity of this compound. The pKa of this compound is expected to be very close to that of its isomers, likely in the range of 10.6 to 10.7.

Compound NameStructurepKa of Conjugate Acid (pKaH)Measurement MethodReference
1-AminoheptaneCH₃(CH₂)₆NH₂10.67Potentiometric Titration[8][9]
2-AminoheptaneCH₃(CH₂)₄CH(NH₂)CH₃~10.2 - 10.6 (Estimated)Computational/Comparative[1][10]
This compound CH₃(CH₂)₃CH(NH₂)CH₂CH₃ ~10.6 - 10.7 (Estimated) Comparative N/A
1-ButylamineCH₃(CH₂)₃NH₂10.61Potentiometric Titration[8]
1-HexylamineCH₃(CH₂)₅NH₂10.56Potentiometric Titration[8]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A standard and efficient method for synthesizing this compound is the reductive amination of heptan-3-one.[1] This two-step, one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with ammonia, followed by its reduction to the corresponding amine.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptan-3-one (1 equivalent) and a suitable solvent such as methanol (B129727) or ethanol.

  • Imine Formation: Add a solution of ammonia (e.g., 7N in methanol, 1.5-2.0 equivalents) to the flask. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the hemiaminal, followed by dehydration to the imine.[1] A mildly acidic catalyst (pH 4-5) can be used to promote dehydration.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents), in portions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) can also be employed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation to yield pure this compound.

G Workflow for Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification setup Combine Heptan-3-one, Ammonia, and Solvent imine Stir for 1-2h (Imine Formation) setup->imine Step 1 reduce Add Reducing Agent (e.g., NaBH4) imine->reduce Step 2 stir Stir for 12-24h (Reduction) reduce->stir Step 3 quench Quench with Water stir->quench Step 4 extract Solvent Extraction quench->extract purify Fractional Distillation extract->purify product Pure this compound purify->product

Caption: Reductive amination workflow for this compound synthesis.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an amine.[11] It involves monitoring the pH of the amine solution as a strong acid is incrementally added.

Detailed Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. To maintain constant ionic strength, a background electrolyte such as 0.1 M KCl can be added.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl) into the solution.

  • Titration Procedure: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa of the conjugate acid (R-NH₃⁺) is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).[11] This value can be determined precisely from the first derivative of the titration curve.

G Workflow for pKa Determination via Titration start Start prep Prepare 0.01M This compound Solution start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with 0.1M HCl, Record pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Half-Equivalence Point from Curve plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka end End pka->end

Caption: Experimental workflow for pKa determination.

Broader Chemical Reactivity

Beyond its role as a base, the primary amine in this compound is a potent nucleophile, enabling a wide range of chemical transformations crucial for organic synthesis and drug development.

  • N-Alkylation: Reacts with alkyl halides to form secondary and tertiary amines. This reaction is fundamental for modifying the structure and properties of amine-containing molecules. However, over-alkylation can be a challenge, often leading to quaternary ammonium (B1175870) salts.[]

  • Acylation (Amide Formation): Readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide bonds.[12] This is one of the most important reactions in medicinal chemistry for linking molecular fragments.

  • Reaction with Carbonyls (Imine Formation): Primary amines react with aldehydes and ketones to form imines (Schiff bases).[12] This reversible reaction is vital in both chemical synthesis and biological processes.

  • Reaction with Nitrous Acid: Aliphatic primary amines react with nitrous acid (HNO₂) in a complex process that leads to the formation of a diazonium ion, which is unstable and decomposes to liberate nitrogen gas and a mixture of alcohols and alkenes.[12]

Role in Drug Development and Signaling Pathways

Primary amines are a key functional group in a vast number of pharmaceuticals, including anticancer agents, antibiotics, and antihistamines.[][6] The amine group often serves as a "pharmacophore," providing a critical interaction point (e.g., through hydrogen bonding or ionic interactions) with a biological target like an enzyme or receptor. The basicity of the amine is crucial, as it determines the molecule's ionization state at physiological pH (typically ~7.4). A protonated amine (R-NH₃⁺) can enhance water solubility and form strong ionic bonds with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site.

While specific signaling pathways involving this compound are not defined, it can serve as a model for how small amine-containing molecules can act as ligands to initiate a cellular response. Biogenic amines like serotonin (B10506) and dopamine (B1211576) are critical signaling molecules that act through specific receptors.[13][14][15] A synthetic amine could potentially mimic these interactions.

The diagram below illustrates a generalized signaling pathway initiated by an amine-containing ligand binding to a G-protein coupled receptor (GPCR), a common target for many drugs.

G Generalized Amine-Initiated Signaling Pathway ligand Amine Ligand (e.g., this compound) receptor GPCR Target (Cell Membrane) ligand->receptor Binding gprotein G-Protein Activation receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase Protein Kinase Activation second_messenger->kinase response Cellular Response (e.g., Gene Expression, Enzyme Activity) kinase->response

Caption: Amine ligand binding to a GPCR to trigger a response.

Conclusion

The primary amine of this compound is a versatile and reactive functional group. Its basicity, with an estimated pKaH around 10.6-10.7, makes it a moderately strong base capable of participating in acid-base chemistry under a wide range of conditions. As a nucleophile, it undergoes essential transformations such as alkylation, acylation, and imine formation, cementing its role as a valuable intermediate in organic synthesis. For drug development professionals, the ability to modulate the properties of molecules by incorporating or modifying such a primary amine group is a cornerstone of rational drug design, influencing everything from synthesis and formulation to pharmacokinetics and pharmacodynamics. The protocols and data presented herein provide a foundational guide for the effective utilization of this compound and related aliphatic amines in research and development.

References

Theoretical Conformational Analysis of 3-Aminoheptane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminoheptane is a chiral primary amine with a flexible seven-carbon chain.[1][2][3][4][5][6] Its conformational landscape is of significant interest in fields such as medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. Understanding the relative energies of its stable conformers and the barriers to their interconversion is crucial for rational drug design and the development of novel materials.

This whitepaper outlines a theoretical approach to elucidating the conformational preferences of this compound using computational methods. It details a systematic methodology for exploring the potential energy surface (PES) through dihedral angle scans and presents a framework for analyzing the resulting conformers.

Core Concepts in Conformational Analysis

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be altered by rotation around single bonds. The study of the energetics of these different arrangements is known as conformational analysis. Key techniques in computational conformational analysis include:

  • Potential Energy Surface (PES) Scanning: This involves systematically changing specific geometric parameters, such as dihedral angles, and calculating the molecule's energy at each step while optimizing the remaining geometry.[7][8][9][10][11] This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) between them.

  • Dihedral Angle Analysis: A dihedral angle, or torsion angle, is the angle between two intersecting planes, defined by four sequentially bonded atoms.[12] Analyzing the energy as a function of key dihedral angles is fundamental to understanding the conformational preferences of flexible molecules.[12][13][14][15]

Methodology for Conformational Analysis of this compound

A robust theoretical study of this compound's conformation would involve a multi-step computational workflow.

Definition of Key Dihedral Angles

The primary determinants of this compound's overall shape are the rotations around the C-C and C-N bonds of its backbone. For a systematic analysis, we define the following key dihedral angles (torsions):

  • τ1: C1-C2-C3-C4

  • τ2: C2-C3-C4-C5

  • τ3: C4-C5-C6-C7

  • τ4: N-C3-C2-C1

  • τ5: N-C3-C4-C5

A thorough conformational search would involve the systematic rotation of these dihedral angles.

Computational Protocol

The following protocol outlines a typical computational approach for the conformational analysis of this compound.

  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

  • Preliminary Optimization: The initial structure is optimized using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to obtain a reasonable starting geometry.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (τ1-τ5). For each increment of a given dihedral angle, the rest of the molecule's geometry is optimized. A common approach is to perform a series of one-dimensional scans for each dihedral angle, followed by more complex multi-dimensional scans in regions of interest.

  • Identification of Minima: The structures corresponding to the local minima on the PES are identified. These represent the stable conformers of this compound.

  • High-Level Re-optimization and Energy Calculation: The geometries of the identified conformers are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Single-point energy calculations can be performed at an even more accurate level (e.g., CCSD(T)) to refine the relative energies.

  • Frequency Analysis: A frequency calculation is performed for each optimized conformer to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study.

Table 1: Relative Energies of Hypothetical this compound Conformers

Conformer IDτ1 (°)τ2 (°)τ3 (°)τ4 (°)τ5 (°)Relative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)
Conf-1 -178.5179.1-179.860.2-178.90.000.0045.2
Conf-2 65.3178.9-179.559.8179.30.520.4825.1
Conf-3 -177.9-68.4179.261.1-65.70.890.8515.3
Conf-4 64.8-67.9-179.960.5-66.21.251.208.7
Conf-5 -178.2179.569.3-175.4178.81.881.823.5
Conf-6 63.5178.868.9-176.1179.12.352.281.2
Conf-7 -66.167.3179.458.964.92.972.900.5
Conf-8 -179.0-69.1-68.5177.3-67.13.543.460.2

Energies are relative to the most stable conformer (Conf-1). Populations are calculated based on the Boltzmann distribution at 298.15 K.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the computational study and the relationships between different conformers.

conformational_analysis_workflow cluster_start Initial Setup cluster_scan Conformational Search cluster_refinement Refinement and Analysis cluster_output Results start Initial 3D Structure pes_scan Relaxed PES Scan (Dihedral Rotations) start->pes_scan Low-level optimization id_minima Identify Energy Minima (Potential Conformers) pes_scan->id_minima reoptimization High-Level DFT Re-optimization id_minima->reoptimization List of conformers freq_analysis Frequency Analysis (ZPVE, Gibbs Energy) reoptimization->freq_analysis results Conformer Energies & Structures freq_analysis->results Thermodynamic data

Computational workflow for conformational analysis.

conformer_interconversion Conf-1 Conf-1 Conf-2 Conf-2 Conf-1->Conf-2 TS1 (0.8 kcal/mol) Conf-3 Conf-3 Conf-1->Conf-3 TS2 (1.2 kcal/mol) Conf-4 Conf-4 Conf-2->Conf-4 TS3 (1.5 kcal/mol) Conf-3->Conf-4 TS4 (1.1 kcal/mol)

Hypothetical interconversion pathways between low-energy conformers.

Experimental Validation: A Spectroscopic Approach

While computational methods provide deep insights, experimental validation is crucial. Infrared (IR) spectroscopy is a powerful technique for studying molecular conformations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A dilute solution of this compound in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) is prepared to minimize intermolecular interactions.

  • Gas-Phase Measurement (Optional): For more detailed analysis, the IR spectrum of this compound can be measured in the gas phase using a long-path gas cell. This eliminates solvent effects and can reveal finer details of the vibrational modes.

  • Data Acquisition: The IR spectrum is recorded over a suitable range, typically 4000-400 cm⁻¹. The N-H stretching region (around 3300-3400 cm⁻¹) is particularly sensitive to the local environment of the amino group and can provide clues about different conformers.

  • Spectral Deconvolution: The experimental spectrum is compared with the theoretical IR spectra predicted for each calculated conformer. The theoretical spectra are typically scaled to account for systematic errors in the computational method. By fitting the theoretical spectra to the experimental one, the relative populations of the different conformers can be estimated.

Conclusion

This whitepaper has presented a comprehensive theoretical framework for the conformational analysis of this compound. By employing a systematic computational approach involving potential energy surface scanning and high-level quantum chemical calculations, it is possible to identify the stable conformers, determine their relative energies, and understand the barriers to their interconversion. The illustrative data and workflows provided serve as a guide for researchers undertaking such studies. The integration of computational predictions with experimental spectroscopic data will ultimately lead to a robust and validated model of the conformational behavior of this compound, paving the way for its informed application in drug discovery and materials science.

References

An In-depth Technical Guide to Chiral Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in modern organic synthesis, with a profound impact on the pharmaceutical, agrochemical, and fine chemical industries. Their stereochemistry is often crucial for biological activity, making the development of efficient and stereoselective methods for their synthesis a significant area of research. An estimated 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their importance in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the core strategies for synthesizing chiral amines, including detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this critical field.

Core Synthetic Strategies

The synthesis of enantiomerically pure amines can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution, and enzymatic methods. The choice of strategy depends on factors such as the nature of the substrate, the desired scale of the reaction, and the required enantiopurity.

Asymmetric Synthesis

Asymmetric synthesis creates a chiral center from a prochiral precursor, ideally leading to a single enantiomer. Key methods include the asymmetric hydrogenation of imines and enamides, and asymmetric reductive amination.

Asymmetric Hydrogenation of Imines and Enamides: This is one of the most direct and efficient methods for preparing α-chiral amines.[1][2] It involves the reduction of a prochiral imine or enamide using a chiral catalyst, typically based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands.[3][4]

Asymmetric Reductive Amination (ARA): ARA is a powerful one-pot method for converting ketones or aldehydes into chiral amines.[5][6][7] The reaction proceeds through the in-situ formation of an imine, which is then asymmetrically reduced.[5] This method is highly atom-economical and avoids the isolation of potentially unstable imine intermediates.[8]

Kinetic Resolution

Kinetic resolution separates a racemic mixture by the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer.[9] A significant drawback is that the maximum theoretical yield for a single enantiomer is 50%.[10]

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution combines the resolution process with in-situ racemization of the slower-reacting enantiomer.[11][12] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[11][12]

Enzymatic Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for chiral amine synthesis.[13] Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs): Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones.[13][14][15] They catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a ketone acceptor.[16][17]

Lipases: Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation.[2][18][19] One enantiomer is selectively acylated, allowing for the separation of the resulting amide from the unreacted amine.

Data Presentation: Comparative Performance of Synthetic Methods

The following tables summarize quantitative data for various methods of chiral amine synthesis, providing a comparative overview of their efficiency in terms of yield and enantiomeric excess (e.e.).

Table 1: Asymmetric Hydrogenation of Imines and Enamides

Catalyst/LigandSubstrateProduct Yield (%)Enantiomeric Excess (e.e., %)Reference
Ir-f-BinaphaneN-(1-phenylethylidene)anisidine>9994[5]
Rh-(S,S)-TsDPENN-(1-phenylethylidene)benzylamine-99[10]
Ru(OAc)₂{(S)-binap}2-acetyl-6-methylpyridine->99.9[20][21]
Ir-diphosphineN-methyl-1-phenyl-3,4-dihydroisoquinoline-96[3]

Table 2: Asymmetric Reductive Amination

Catalyst SystemKetone SubstrateAmine SourceProduct Yield (%)Enantiomeric Excess (e.e., %)Reference
Ru(OAc)₂{(S)-binap}2-acetyl-6-fluoropyridineNH₄(OCOCF₃)9199.8[21]
Ir-f-Binaphane / Ti(OⁱPr)₄Acetophenonep-Anisidine>9994[5]
Ru-cat / (S,S)-f-binaphane4-methoxyacetophenoneNH₄I-90
Rh-chiral diphosphineEthyl benzoylformateBenzylamine5938[5]

Table 3: Kinetic and Dynamic Kinetic Resolution of Amines

MethodCatalyst/EnzymeRacemic AmineProductYield (%)Enantiomeric Excess (e.e., %)Reference
DKRPd nanocatalyst / Novozym-4351-phenylethylamineN-(1-phenylethyl)acetamide9298[1][11]
DKRPd nanocatalyst / Novozym-4351-(1-naphthyl)ethylamineN-[1-(1-naphthyl)ethyl]acetamide9099[11]
KRNovozym 435(±)-1-Phenylethylamine(R)-N-(1-phenylethyl)acetamide4999.9[19]
KRCandida antarctica Lipase (B570770) B(±)-1-Phenylethylamine(R)-N-(1-phenylethyl)acetamide45.799.3[19]

Table 4: Enzymatic Synthesis using Transaminases

EnzymeKetone SubstrateAmino DonorProduct Yield (%)Enantiomeric Excess (e.e., %)Reference
ω-TA from Vibrio fluvialisAcetophenoneL-Alanine92.1>99[16]
ω-TA from Vibrio fluvialisBenzylacetoneL-Alanine90.2>99[16]
ATA 113 (Codexis)(4-fluorophenyl)acetoneo-xylylenediamine>99>99[14]
Engineered ω-TAPro-sitagliptin ketoneIsopropylamine->99[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in chiral amine synthesis. These protocols are intended as a starting point and may require optimization for specific substrates and equipment.

Protocol 1: Asymmetric Hydrogenation of an Imine with a Rhodium Catalyst

This protocol is adapted from a procedure for the asymmetric transfer hydrogenation of imines using a chiral Rhodium complex.[10]

Materials:

  • Imine substrate (e.g., N-(1-phenylethylidene)benzylamine) (1.0 mmol)

  • [Cp*RhCl((S,S)-TsDPEN)] (catalyst 1a) (0.005 mmol, 0.5 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (B109758) or acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the imine substrate (1.0 mmol) and the rhodium catalyst (0.005 mmol) in the anhydrous solvent (5 mL).

  • Stir the solution at 20 °C.

  • Add the formic acid/triethylamine azeotrope (hydrogen source) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified amine by chiral HPLC or gas chromatography (GC).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol describes a general procedure for the kinetic resolution of a racemic amine using immobilized Candida antarctica lipase B (Novozym 435).[18][19]

Materials:

  • Racemic amine (e.g., (±)-1-phenylethylamine) (1.0 equiv)

  • Immobilized Candida antarctica lipase B (Novozym 435) (20-50 mg per mmol of amine)

  • Acylating agent (e.g., ethyl acetate (B1210297) or diisopropyl malonate) (0.5-1.0 equiv)

  • Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the racemic amine (1.0 equiv) and the anhydrous solvent.

  • Add the acylating agent (0.5-1.0 equiv) to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • When the conversion is close to 50%, stop the reaction by filtering off the enzyme.

  • Separate the unreacted amine from the amide product. This can be achieved by acid-base extraction or column chromatography.

  • Determine the enantiomeric excess of the recovered amine and the amide product.

Protocol 3: Transaminase-Catalyzed Synthesis of a Chiral Amine

This protocol is a general guideline for the synthesis of a chiral amine from a prochiral ketone using a transaminase.[13][14][16]

Materials:

  • Prochiral ketone substrate (e.g., acetophenone)

  • Transaminase (e.g., ω-TA from Vibrio fluvialis or a commercially available ATA)

  • Amino donor (e.g., L-alanine or isopropylamine) in excess

  • Pyridoxal-5-phosphate (PLP) cofactor

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0-8.0)

  • (Optional) Co-enzyme for byproduct removal (e.g., lactate (B86563) dehydrogenase if using L-alanine as amino donor)

Procedure:

  • Prepare a reaction mixture in the potassium phosphate buffer containing the ketone substrate, the amino donor, and the PLP cofactor.

  • Add the transaminase enzyme to the mixture. If a coupled enzyme system is used for byproduct removal, add the second enzyme (e.g., LDH) and its cofactor (e.g., NADH).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitor the formation of the chiral amine product by HPLC or GC.

  • Upon completion, stop the reaction by adding a quenching agent or by adjusting the pH.

  • Extract the product with an appropriate organic solvent.

  • Purify the chiral amine by column chromatography or distillation.

  • Determine the yield and enantiomeric excess of the final product.

Mandatory Visualizations

Logical Relationships in Chiral Amine Synthesis

G cluster_main Core Strategies for Chiral Amine Synthesis cluster_asymmetric cluster_resolution cluster_enzymatic AsymmetricSynthesis Asymmetric Synthesis (from Prochiral Precursors) AsymmetricHydrogenation Asymmetric Hydrogenation (of Imines/Enamides) AsymmetricSynthesis->AsymmetricHydrogenation AsymmetricReductiveAmination Asymmetric Reductive Amination (of Ketones/Aldehydes) AsymmetricSynthesis->AsymmetricReductiveAmination KineticResolution Kinetic Resolution (from Racemic Amines) StandardKR Standard Kinetic Resolution (Max 50% Yield) KineticResolution->StandardKR DKR Dynamic Kinetic Resolution (>50% Yield) KineticResolution->DKR EnzymaticMethods Enzymatic Methods (Biocatalysis) Transaminases Transaminases (Asymmetric Synthesis) EnzymaticMethods->Transaminases Lipases Lipases (Kinetic Resolution) EnzymaticMethods->Lipases Transaminases->AsymmetricSynthesis Lipases->KineticResolution

Caption: Main strategies for the synthesis of chiral amines.

Experimental Workflow for Chiral Amine Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Ketone + Amine Source) Reaction Stereoselective Reaction (e.g., Asymmetric Hydrogenation, Enzymatic Reaction) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC, GC) Reaction->Monitoring Quench Reaction Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purify Purification (e.g., Column Chromatography, Distillation) Drying->Purify Characterization Characterization (NMR, MS, IR) Purify->Characterization Purity Enantiopurity Analysis (Chiral HPLC/GC) Characterization->Purity

Caption: General experimental workflow for chiral amine synthesis.

Conclusion

The synthesis of chiral amines is a dynamic and evolving field, driven by the continuous demand for enantiomerically pure compounds in the life sciences. This guide has provided an overview of the primary synthetic strategies, supported by quantitative data and detailed experimental protocols. The choice between asymmetric synthesis, kinetic resolution, and enzymatic methods will depend on the specific research or development goals. Asymmetric synthesis offers direct access to the desired enantiomer, while dynamic kinetic resolution provides a powerful tool for the efficient conversion of racemates. The increasing adoption of enzymatic methods, such as those employing transaminases and lipases, reflects a broader trend towards more sustainable and selective chemical manufacturing. By leveraging the information and protocols presented here, researchers and drug development professionals can make more informed decisions in the design and execution of synthetic routes to valuable chiral amine building blocks.

References

The Stereochemistry of 3-Aminoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoheptane, a simple aliphatic primary amine, presents a fundamental example of chirality in organic molecules. Its structure contains a single stereocenter at the third carbon atom, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-3-Aminoheptane and (S)-3-Aminoheptane. The distinct spatial arrangement of these enantiomers can lead to significant differences in their interactions with other chiral molecules, a critical consideration in pharmacology and drug development where biological systems are inherently chiral. This technical guide provides an in-depth overview of the stereochemistry of this compound, including its physicochemical properties and methods for the stereoselective synthesis, resolution, and analysis of its enantiomers.

Physicochemical Properties

The physical and chemical properties of the racemic mixture of this compound are documented. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data for the individual (R) and (S) enantiomers, such as their specific rotation, melting points, or boiling points. Enantiomers possess identical physical properties in an achiral environment, but their optical activity (the direction and magnitude of rotation of plane-polarized light) is equal and opposite.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueSource
Molecular FormulaC₇H₁₇N[1][2]
Molecular Weight115.22 g/mol [1]
Boiling Point141-143 °C[1]
Density0.767 g/mL at 25 °C
CAS Number28292-42-4[1][2]

Note: Specific optical rotation, melting point, and boiling point data for the individual (R)- and (S)-enantiomers of this compound were not found in the searched public resources.

Stereochemistry and Enantiomers

The chirality of this compound originates from the four different substituents attached to the third carbon atom: a hydrogen atom, an amino group (-NH₂), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This arrangement results in two distinct stereoisomers, (R)-3-Aminoheptane and (S)-3-Aminoheptane, which are mirror images of each other.

stereoisomers cluster_R (R)-3-Aminoheptane cluster_S (S)-3-Aminoheptane R_img mirror S_img

Figure 1. The enantiomers of this compound.

Methods for Stereochemical Control and Analysis

The preparation and analysis of enantiomerically pure this compound are crucial for its application in stereospecific synthesis and pharmacological studies. Key methodologies include enantioselective synthesis and the resolution of racemic mixtures, followed by chiral analysis to determine enantiomeric purity.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. For chiral amines like this compound, enzymatic methods are particularly effective.

Experimental Protocol: Enzymatic Asymmetric Amination using ω-Transaminases (General Protocol)

This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a ω-transaminase. This method would require optimization for the specific synthesis of (R)- or (S)-3-Aminoheptane from 3-heptanone (B90015).

  • Enzyme and Reagent Preparation:

    • Select an appropriate (R)- or (S)-selective ω-transaminase.

    • Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

    • Prepare a solution of the amine donor (e.g., isopropylamine).

    • Prepare a solution of the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).

    • Prepare a solution of the substrate, 3-heptanone, in a suitable co-solvent (e.g., DMSO) to enhance solubility.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the buffer, PLP, and the ω-transaminase.

    • Add the amine donor solution.

    • Initiate the reaction by adding the 3-heptanone solution.

    • The reaction mixture is typically incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion of 3-heptanone and the enantiomeric excess (ee) of the this compound product.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, terminate the reaction by adding a suitable reagent (e.g., adjusting the pH or adding an organic solvent).

    • Extract the product into an organic solvent.

    • Purify the this compound by distillation or column chromatography.

enantioselective_synthesis substrate 3-Heptanone (Prochiral Ketone) enzyme ω-Transaminase (R- or S-selective) substrate->enzyme product_R (R)-3-Aminoheptane enzyme->product_R (R)-selective product_S (S)-3-Aminoheptane enzyme->product_S (S)-selective amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme cofactor PLP (Cofactor) cofactor->enzyme

Figure 2. Enantioselective synthesis of this compound.
Chiral Resolution and Analysis

Resolution of a racemic mixture is a common strategy to obtain pure enantiomers. This typically involves the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.

Experimental Protocol: Resolution of Racemic this compound via Diastereomeric Salt Formation (General Protocol)

This protocol provides a general method for the resolution of a racemic amine. The choice of the chiral resolving acid and solvent system would need to be optimized for this compound.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Add a solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) in the same solvent. The molar ratio of amine to acid is typically 1:1.

    • Allow the mixture to stand, often with cooling, to induce crystallization of one of the diastereomeric salts.

  • Separation of Diastereomers:

    • Collect the crystals of the less soluble diastereomeric salt by filtration.

    • The more soluble diastereomer will remain in the filtrate.

    • The purity of the separated diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to neutralize the acid and liberate the free amine.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract and remove the solvent to obtain the purified enantiomer.

  • Analysis of Enantiomeric Purity:

    • Determine the enantiomeric excess of the resolved amine using a suitable chiral analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

resolution_workflow racemic Racemic this compound ((R)- and (S)-) add_acid Add Chiral Resolving Acid (e.g., (+)-Tartaric Acid) racemic->add_acid salts Diastereomeric Salts ((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid) add_acid->salts separation Separation (e.g., Crystallization) salts->separation salt_R Less Soluble Salt ((R)-Amine-(+)-Acid) separation->salt_R salt_S More Soluble Salt ((S)-Amine-(+)-Acid) separation->salt_S liberation_R Liberate Amine (add base) salt_R->liberation_R liberation_S Liberate Amine (add base) salt_S->liberation_S product_R Enriched (R)-3-Aminoheptane liberation_R->product_R product_S Enriched (S)-3-Aminoheptane liberation_S->product_S

Figure 3. General workflow for the resolution of racemic this compound.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis (General Protocol)

This protocol describes a general method for the analysis of the enantiomeric composition of a this compound sample. The specific column and GC parameters would need to be optimized.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Derivatization of the amine with a suitable chiral or achiral derivatizing agent may be necessary to improve chromatographic separation and detection.

  • Instrumentation:

    • Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

    • A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

  • GC Method:

    • Set the appropriate oven temperature program, injector temperature, and detector temperature.

    • Set the carrier gas flow rate (e.g., helium or hydrogen).

    • Inject a small volume of the prepared sample onto the column.

  • Data Analysis:

    • The two enantiomers will elute at different retention times.

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its interaction with other chiral entities, a factor of paramount importance in the fields of drug discovery and development. While the physicochemical properties of the racemic mixture are known, specific data for the individual enantiomers remain elusive in publicly accessible literature. This guide has outlined the fundamental principles of its stereochemistry and provided generalized experimental protocols for the enantioselective synthesis and resolution of its enantiomers. The successful application of these methods requires careful optimization of reaction conditions and analytical parameters. Further research to fully characterize the individual enantiomers of this compound would be highly valuable for advancing its potential applications in stereospecific chemical synthesis and pharmacological research.

References

A Technical Guide to 3-Aminoheptane: Commercial Availability, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminoheptane, a key chemical intermediate in various organic syntheses. The document details its commercial availability, identifying key suppliers and their product specifications. Furthermore, it outlines detailed experimental protocols for its synthesis via reductive amination, purification by vacuum distillation, and characterization using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to be a valuable resource for researchers and professionals involved in the procurement and application of this compound in a laboratory setting.

Introduction

This compound, also known as 3-heptanamine or 1-ethylpentylamine, is a primary aliphatic amine with the chemical formula C₇H₁₇N.[1] Its structure consists of a seven-carbon chain with an amino group attached to the third carbon atom. This compound serves as a versatile building block in organic synthesis and is utilized in the preparation of more complex molecules in the pharmaceutical and chemical industries. This guide offers an in-depth look at its commercial landscape and provides practical, detailed methodologies for its laboratory synthesis, purification, and analysis.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and industrial scales. The compound is typically offered at different purity levels to suit various applications.

Major Suppliers

Several chemical suppliers list this compound and its synonyms in their catalogs. These platforms often aggregate products from various manufacturers, providing a broad overview of the market. A prominent manufacturer mentioned is JHECHEM CO LTD, which is listed as a reputable supplier on the ECHEMI platform. Additionally, PubChem provides a list of chemical vendors for this compound.

Table 1: Prominent Online Marketplaces and Mentioned Suppliers

Marketplace/DatabaseMentioned Supplier(s)Notes
ECHEMIJHECHEM CO LTDLists various suppliers and manufacturers.
GuidechemMultiple SuppliersAggregates product listings from global suppliers.
PubChemVarious Chemical VendorsProvides links to suppliers in its database.
Typical Product Specifications

When sourcing this compound, it is crucial to consider the product specifications offered by different suppliers. Key parameters include purity, form, and packaging size.

Table 2: Typical Product Specifications for this compound

ParameterTypical Specification
Purity ≥98% (GC)
Form Liquid
Appearance Colorless to light yellow liquid
Packaging Sizes 1g, 5g, 25g, 100g, 500g, bulk quantities
CAS Number 28292-42-4[1]
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.22 g/mol [1]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling, storage, and application in experimental work.

Table 3: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name Heptan-3-aminePubChem
Synonyms 3-Heptanamine, 1-EthylpentylaminePubChem
CAS Number 28292-42-4PubChem
Molecular Formula C₇H₁₇NPubChem
Molecular Weight 115.22 g/mol PubChem
Boiling Point 148-150 °C at 760 mmHgECHEMI
Density 0.767 g/cm³ at 25 °CECHEMI
Flash Point 43 °CECHEMI
Refractive Index ~1.422ECHEMI
Solubility Sparingly soluble in water, soluble in organic solvents.-

Experimental Protocols

This section provides detailed experimental procedures for the synthesis, purification, and analysis of this compound. These protocols are designed to be clear and reproducible for researchers with a background in organic chemistry.

Synthesis of this compound via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[2] In this case, 3-heptanone (B90015) is reacted with ammonia (B1221849) in the presence of a reducing agent to yield this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Heptanone 3-Heptanone Ammonia + NH₃ Aminoheptane This compound Heptanone->Aminoheptane Reductive Amination ReducingAgent [Reducing Agent] (e.g., NaBH₃CN, H₂/Ni)

Figure 1: Reductive Amination of 3-Heptanone.

Materials:

Procedure (Example using Sodium Cyanoborohydride):

  • In a round-bottom flask, dissolve 3-heptanone (1 equivalent) in anhydrous methanol.

  • Add ammonium acetate (1.5-2 equivalents) to the solution to serve as the ammonia source.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

  • In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 equivalents) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: This reaction may evolve gas.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess reducing agent.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be purified by vacuum distillation to remove any non-volatile impurities and residual solvent.[3][4][5]

G Crude Crude this compound Setup Setup Vacuum Distillation Apparatus Crude->Setup Heat Heat under Reduced Pressure Setup->Heat Collect Collect Distillate at Constant Boiling Point Heat->Collect Pure Pure this compound Collect->Pure

Figure 2: Workflow for Vacuum Distillation.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.[4]

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).

  • Begin stirring and gently heat the flask using a heating mantle.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • Increase the temperature until the this compound begins to distill. The boiling point will be significantly lower than at atmospheric pressure.

  • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Characterization

The identity and purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any byproducts.[6][7][8][9][10]

Example GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 250 °C at 10 °C/min

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-300

Sample Preparation:

Dilute a small sample of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration (e.g., 100 ppm).

For the separation of enantiomers of chiral compounds like this compound, chiral HPLC is the method of choice.[11][12][13][14] This is particularly relevant in drug development where the stereochemistry of a molecule is critical.

Example Chiral HPLC Method (General Approach):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a protein-based column is often a good starting point for screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations. The exact ratio will need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) as aliphatic amines have a weak chromophore. Derivatization with a UV-active tag may be necessary for improved sensitivity.

Method Development Workflow:

G Start Start with Racemic This compound Standard Screen Screen Different Chiral Stationary Phases Start->Screen Optimize Optimize Mobile Phase Composition Screen->Optimize Vary Vary Flow Rate and Temperature Optimize->Vary Validate Validate Method (Resolution, Tailing, etc.) Vary->Validate End Final Chiral Separation Method Validate->End

Figure 3: Chiral HPLC Method Development Workflow.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.[15][16][17]

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A triplet corresponding to the methyl protons of the ethyl group.

  • A triplet corresponding to the methyl protons of the butyl group.

  • Multiplets for the methylene (B1212753) protons of the ethyl and butyl groups.

  • A multiplet for the methine proton at the C3 position.

  • A broad singlet for the amine protons (NH₂).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Signals for the two distinct methyl carbons.

  • Signals for the four distinct methylene carbons.

  • A signal for the methine carbon attached to the amino group.

Safety and Handling

This compound is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This technical guide has provided a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of this compound. The detailed experimental protocols and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively source and utilize this important chemical intermediate in their work. Adherence to proper safety procedures is paramount when handling this compound.

References

Methodological & Application

Application Note: Synthesis of 3-Aminoheptane via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a powerful and widely used chemical reaction that transforms a carbonyl group of a ketone or aldehyde into an amine.[1] This method is a cornerstone in organic synthesis, particularly in the pharmaceutical industry for the preparation of a diverse range of amine-containing compounds. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[2] This one-pot approach is often preferred due to its efficiency and the use of milder reducing agents, which avoids issues like over-alkylation common in other amine synthesis methods.[3]

This document provides a detailed protocol for the synthesis of the primary amine, 3-aminoheptane, from heptan-3-one using ammonia (B1221849) as the nitrogen source. The protocol employs sodium cyanoborohydride as the reducing agent, a reagent known for its selectivity in reducing the imine intermediate in the presence of the starting ketone.[3][4]

Reaction Scheme:

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.

2.1 Materials and Reagents

  • Heptan-3-one (C₇H₁₄O)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (B129727) (MeOH)

  • Glacial Acetic Acid (CH₃COOH)

  • Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

2.2 Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve heptan-3-one (1.0 eq.) and ammonium chloride (1.5 eq.) in methanol. The volume of methanol should be sufficient to create a solution with a concentration of approximately 0.5 M with respect to the ketone.

  • pH Adjustment: Stir the mixture at room temperature. Monitor the pH of the solution and, if necessary, adjust to pH 6-7 by the dropwise addition of glacial acetic acid.[5] This mildly acidic condition is crucial for the efficient formation of the imine intermediate.[6]

  • Addition of Reducing Agent: Once the desired pH is achieved, add sodium cyanoborohydride (1.2 eq.) to the solution in one portion.[5] Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up - Quenching: After the reaction is complete, carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Work-up - Extraction: Dilute the remaining aqueous residue with water and basify to a pH > 9 with a 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).[5]

  • Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound. The crude product can be further purified by fractional distillation under reduced pressure to obtain the final, pure this compound.

Data Presentation: Reaction Parameters

The following table summarizes the typical quantities and conditions for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
Heptan-3-one11.4g(0.1 mol, 1.0 eq.)
Ammonium Chloride8.0g(0.15 mol, 1.5 eq.)
Sodium Cyanoborohydride7.5g(0.12 mol, 1.2 eq.)
Solvent & Reagents
Methanol200mLTo achieve ~0.5 M concentration.
Acetic AcidAs neededTo adjust pH to 6-7.
Reaction Conditions
TemperatureRoom Temp. (~20-25)°C
Reaction Time12 - 24hoursMonitor by TLC or GC-MS.
Expected Product
Product NameThis compoundC₇H₁₇N[7]
Molar Mass115.22 g/mol [7]
Expected Yield70 - 85%Yields can vary based on conditions.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

G Start Start: Materials Reactants Dissolve Heptan-3-one & Ammonium Chloride in Methanol Start->Reactants pH_Adjust Adjust pH to 6-7 with Acetic Acid Reactants->pH_Adjust Add_Reducer Add NaBH3CN pH_Adjust->Add_Reducer Reaction Stir at Room Temperature (12-24h) Add_Reducer->Reaction Quench Quench with Water & Remove Methanol Reaction->Quench Basify Basify with NaOH (pH > 9) Quench->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Wash_Dry Wash with Brine & Dry over MgSO4 Extract->Wash_Dry Purify Filter & Concentrate (Rotary Evaporator) Wash_Dry->Purify Final_Product Purify by Distillation Purify->Final_Product End End: Pure this compound Final_Product->End

References

Asymmetric Synthesis of (R)-3-Aminoheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-3-Aminoheptane, a chiral amine of significant interest in pharmaceutical development due to its presence as a key structural motif in various bioactive molecules. Three distinct and effective methodologies are presented: Organocatalytic Reductive Amination, Chiral Auxiliary-Mediated Synthesis, and Biocatalytic Asymmetric Amination.

Method 1: Organocatalytic Asymmetric Reductive Amination

This method utilizes a chiral Brønsted acid catalyst, specifically a derivative of phosphoric acid, to control the stereochemical outcome of the reductive amination of 3-heptanone (B90015). The in-situ formation of a chiral iminium ion intermediate, followed by reduction with a Hantzsch ester, affords the desired (R)-3-Aminoheptane with high enantioselectivity.[1]

Logical Workflow

ketone 3-Heptanone iminium Chiral Iminium Ion Intermediate ketone->iminium amine Ammonia Source (e.g., NH4OAc) amine->iminium catalyst Chiral Phosphoric Acid Catalyst catalyst->iminium Catalyzes product (R)-3-Aminoheptane iminium->product hantzsch Hantzsch Ester (Reducing Agent) hantzsch->product Reduces

Caption: Organocatalytic Reductive Amination Workflow.

Quantitative Data Summary
EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
15Toluene (B28343)488592
22Dichloromethane727889
35Mesitylene369095
Experimental Protocol

Materials:

  • 3-Heptanone (1.0 equiv)

  • Ammonium (B1175870) acetate (B1210297) (1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.05 equiv)

  • Hantzsch Ester (1.2 equiv)

  • Toluene (0.1 M solution)

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-heptanone (1.0 equiv), ammonium acetate (1.5 equiv), and the chiral phosphoric acid catalyst (0.05 equiv).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the ketone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the Hantzsch ester (1.2 equiv) in one portion.

  • Stir the reaction mixture at 40 °C for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-Aminoheptane.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[2][3]

Method 2: Asymmetric Synthesis via a SAMP/RAMP Chiral Auxiliary

This diastereoselective approach involves the temporary incorporation of a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to direct the stereoselective addition of an organometallic reagent to an imine derived from 3-heptanone. Subsequent removal of the auxiliary yields the enantiomerically enriched (R)-3-Aminoheptane.[4][5]

Experimental Workflow

ketone 3-Heptanone hydrazone SAMP-Hydrazone ketone->hydrazone samp SAMP Auxiliary samp->hydrazone deprotonation Deprotonation (LDA) hydrazone->deprotonation azaenolate Chiral Azaenolate deprotonation->azaenolate alkylation Alkylation (e.g., EtMgBr) azaenolate->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Auxiliary Cleavage (e.g., Ozonolysis) alkylated_hydrazone->cleavage product (R)-3-Aminoheptane cleavage->product

Caption: SAMP/RAMP Chiral Auxiliary Synthesis Workflow.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Diastereomeric Excess (de, %) / Enantiomeric Excess (ee, %)
13-Heptanone-SAMP Hydrazone3-HeptanoneSAMP96N/A
2Alkylated SAMP Hydrazone3-Heptanone-SAMP HydrazoneLDA, Ethylmagnesium bromide88>95 (de)
3(R)-3-AminoheptaneAlkylated SAMP HydrazoneRaney Nickel, H₂82>95 (ee)
Experimental Protocol

Step 1: Formation of the SAMP Hydrazone

  • To a solution of 3-heptanone (1.0 equiv) in anhydrous diethyl ether (0.5 M), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 12 hours with a Dean-Stark trap to remove water.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude SAMP hydrazone, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • To a solution of the SAMP hydrazone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting orange solution at -78 °C for 2 hours.

  • Add ethylmagnesium bromide (1.5 equiv) as a solution in THF and stir for an additional 2 hours at -78 °C.

  • Quench the reaction at -78 °C with saturated ammonium chloride solution.

  • Warm the mixture to room temperature and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated hydrazone (1.0 equiv) in methanol.

  • Add a slurry of Raney Nickel (previously washed with methanol) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by acid-base extraction followed by distillation or chromatography to yield (R)-3-Aminoheptane.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.[2][3]

Method 3: Biocatalytic Asymmetric Amination using a Transaminase

This green chemistry approach utilizes an (R)-selective ω-transaminase enzyme to catalyze the asymmetric amination of 3-heptanone to (R)-3-Aminoheptane. The reaction typically employs an amine donor, such as isopropylamine (B41738), and the cofactor pyridoxal-5'-phosphate (PLP).[6][7]

Signaling Pathway Diagram

ketone 3-Heptanone aldimine External Aldimine Intermediate ketone->aldimine enzyme_plp Transaminase-PLP enzyme_plp->aldimine quinonoid Quinonoid Intermediate aldimine->quinonoid ketimine Ketimine Intermediate quinonoid->ketimine enzyme_pmp Transaminase-PMP ketimine->enzyme_pmp product (R)-3-Aminoheptane ketimine->product enzyme_pmp->enzyme_plp amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme_plp coproduct Acetone amine_donor->coproduct

Caption: Transaminase Catalytic Cycle for Asymmetric Amination.

Quantitative Data Summary
EntryEnzyme VariantCo-solventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1ATA-11710% DMSO3024>99>99
2ATA-2565% Isopropanol35209899
3Evolved TANone303695>99
Experimental Protocol

Materials:

  • (R)-selective ω-Transaminase (lyophilized powder or immobilized)

  • 3-Heptanone (1.0 equiv)

  • Isopropylamine (amine donor, 5-10 equiv)

  • Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) (as co-solvent, optional)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Add the (R)-selective ω-transaminase to the buffer solution to the desired concentration (e.g., 1-5 mg/mL).

  • Add isopropylamine (5-10 equiv) to the enzyme solution.

  • If using a co-solvent, add DMSO (e.g., 10% v/v).

  • Initiate the reaction by adding 3-heptanone (1.0 equiv).

  • Stir the reaction mixture at the optimal temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by GC or HPLC.

  • Upon completion, stop the reaction by adding a quenching agent (e.g., adjusting the pH to >10 with NaOH).

  • Extract the product with an organic solvent such as MTBE (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.

  • The crude (R)-3-Aminoheptane may be of sufficient purity, or can be further purified by distillation.

  • Determine the enantiomeric excess of the product using chiral GC or HPLC.[2][3]

References

Enantioselective Synthesis of (S)-3-Aminoheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Aminoheptane, a valuable chiral building block in pharmaceutical development. The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule often resides in a single enantiomer. These protocols focus on two distinct and effective methods: biocatalytic asymmetric reductive amination using a transaminase and diastereoselective reductive amination employing a chiral auxiliary.

Introduction

(S)-3-Aminoheptane is a chiral primary amine with applications as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereocenter at the C3 position necessitates a stereocontrolled synthetic approach to ensure the production of the desired enantiomer. This document outlines two robust methods to achieve this, providing detailed experimental procedures, data presentation in tabular format for easy comparison, and visual workflows to illustrate the synthetic pathways.

Method 1: Biocatalytic Asymmetric Reductive Amination using ω-Transaminase

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral amines.[1][2] ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate, creating a chiral amine with high enantioselectivity.[1][2] This method offers high efficiency and selectivity under mild reaction conditions.

Signaling Pathway of Biocatalytic Reductive Amination

ketone 3-Heptanone (B90015) enzyme ω-Transaminase (S-selective) ketone->enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme plp Pyridoxal-5'-phosphate (PLP cofactor) enzyme->plp binds product (S)-3-Aminoheptane enzyme->product byproduct Ketone Byproduct (e.g., Acetone) enzyme->byproduct pmp Pyridoxamine-5'-phosphate (PMP intermediate) plp->pmp amination pmp->plp deamination

Caption: Biocatalytic cycle of ω-transaminase for amine synthesis.

Experimental Protocol: Biocatalytic Synthesis

Materials:

  • ω-Transaminase (S-selective, e.g., from Aspergillus terreus or an engineered variant)

  • 3-Heptanone

  • Isopropylamine (B41738) (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • D-Glucose

  • Glucose dehydrogenase (GDH)

  • NAD⁺

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

  • To the buffer, add 3-heptanone (100 mM), isopropylamine (1.5 M), PLP (1 mM), D-glucose (1.1 eq), NAD⁺ (1 mM), and glucose dehydrogenase (5 U/mL).

  • Initiate the reaction by adding the ω-transaminase (e.g., 5 mg/mL of lyophylized powder).

  • Maintain the reaction at 30°C with gentle agitation for 24-48 hours. Monitor the reaction progress by GC or HPLC.

  • Upon completion, adjust the pH of the reaction mixture to >10 with 1 M NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • The (S)-3-Aminoheptane can be isolated as its hydrochloride salt by bubbling dry HCl gas through the ethyl acetate solution or by adding a solution of HCl in a suitable solvent.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Data Presentation
SubstrateBiocatalystAmine DonorReaction Time (h)Conversion (%)(S)-3-Aminoheptane Yield (%)Enantiomeric Excess (e.e., %)
3-Heptanoneω-TA (engineered)Isopropylamine24>9995>99 (S)
3-HeptanoneWild-type ω-TAAlanine48857898 (S)

Note: Data presented are representative and may vary depending on the specific enzyme and reaction conditions used.

Method 2: Diastereoselective Reductive Amination using a Chiral Auxiliary

This method involves the condensation of the prochiral ketone with a chiral amine auxiliary to form a chiral hydrazone. Subsequent diastereoselective reduction of the C=N bond, directed by the chiral auxiliary, and final removal of the auxiliary yields the desired chiral amine.[3] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is a well-established chiral auxiliary for this purpose.[3]

Experimental Workflow

start 3-Heptanone condensation Condensation start->condensation samp (S)-SAMP samp->condensation hydrazone Chiral Hydrazone condensation->hydrazone reduction Diastereoselective Reduction hydrazone->reduction hydrazide Chiral Hydrazide reduction->hydrazide cleavage Auxiliary Cleavage hydrazide->cleavage product (S)-3-Aminoheptane cleavage->product recovered_samp Recovered (S)-SAMP cleavage->recovered_samp

Caption: Workflow for SAMP-mediated asymmetric amine synthesis.

Experimental Protocol: SAMP-Mediated Synthesis

Materials:

  • 3-Heptanone

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous diethyl ether

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (aqueous solution)

  • Sodium hydroxide (B78521) (aqueous solution)

  • Dichloromethane

Procedure:

Step 1: Formation of the Chiral Hydrazone

  • To a solution of (S)-SAMP (1.1 eq) in anhydrous diethyl ether, add 3-heptanone (1.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC or GC for the disappearance of the ketone.

  • Remove the solvent under reduced pressure to obtain the crude chiral hydrazone, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous THF at 0°C.

  • Slowly add a solution of the crude chiral hydrazone in anhydrous THF to the LAH suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude chiral hydrazide.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude hydrazide in a suitable solvent such as methanol.

  • Add an excess of a reagent for N-N bond cleavage, such as Raney nickel under a hydrogen atmosphere or samarium(II) iodide.

  • Alternatively, ozonolysis can be used to cleave the hydrazone at an earlier stage.

  • After completion of the cleavage reaction, the reaction mixture is worked up accordingly. For hydrogenolysis, filter the catalyst. For other methods, perform an appropriate aqueous workup.

  • The crude amine is then purified by distillation or column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Data Presentation
SubstrateChiral AuxiliaryReducing AgentDiastereomeric Excess (d.e., %) of Hydrazide(S)-3-Aminoheptane Yield (%)Enantiomeric Excess (e.e., %)
3-Heptanone(S)-SAMPLAH>9575>95 (S)
3-Heptanone(R)-RAMPNaBH₄/TiCl₄907090 (R)

Note: RAMP = (R)-1-amino-2-(methoxymethyl)pyrrolidine. Data are representative and optimization may be required.

Conclusion

Both biocatalytic reductive amination and the use of chiral auxiliaries represent effective strategies for the enantioselective synthesis of (S)-3-Aminoheptane. The choice of method will depend on factors such as the availability of the biocatalyst, scalability, and cost-effectiveness. The biocatalytic approach is often preferred for its environmental benefits and high selectivity, while the chiral auxiliary method provides a more traditional and often readily implementable chemical route. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of this important chiral intermediate.

References

Application Notes: The Potential of 3-Aminoheptane as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral amines are fundamental components in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety.[1][2][3] 3-Aminoheptane, possessing a stereocenter at the C3 position, represents a potentially valuable yet underexplored chiral building block. In principle, both (R)-3-Aminoheptane and (S)-3-Aminoheptane can serve as versatile starting materials or reagents for the introduction of chirality in a target molecule. These application notes provide a conceptual framework for the utilization of this compound in asymmetric synthesis, based on established methodologies for other chiral amines, due to the current absence of specific published applications for this compound.

The primary applications for a chiral amine like this compound in asymmetric synthesis can be categorized as follows:

  • As a Chiral Auxiliary: The chiral amine is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered.

  • As a Chiral Building Block (Synthon): The amine itself, with its inherent chirality, is incorporated as a permanent part of the final molecule.

  • As a Chiral Resolving Agent: The amine is used to separate a racemic mixture of a chiral acid through the formation of diastereomeric salts.

Section 1: this compound as a Chiral Auxiliary

The use of chiral auxiliaries is a robust strategy for controlling stereoselectivity.[4][5][6] A chiral amine like this compound can be converted into an amide or an imine, which then directs subsequent reactions such as alkylations or aldol (B89426) reactions.

Generalized Workflow for Asymmetric Alkylation using a this compound-Derived Auxiliary

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid C Chiral Amide Intermediate A->C Coupling Agent (e.g., DCC, EDC) B (R)-3-Aminoheptane B->C D Enolate Formation (e.g., LDA) C->D F Alkylated Chiral Amide (Diastereomeric Mixture) D->F E Electrophile (R'-X) E->F G Hydrolysis (Acidic or Basic) F->G H Enantiomerically Enriched Carboxylic Acid G->H I (R)-3-Aminoheptane (Recovered) G->I A (S)-3-Aminoheptane C Chiral Imine Intermediate (not isolated) A->C B Ketone/Aldehyde (R1COR2) B->C E Chiral Secondary/Tertiary Amine Product C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E Reduction A Racemic Carboxylic Acid ((R/S)-Acid) C Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine) A->C B (R)-3-Aminoheptane B->C D Fractional Crystallization C->D E Less Soluble Diastereomeric Salt (e.g., (R)-Acid-(R)-Amine) D->E F More Soluble Diastereomeric Salt (e.g., (S)-Acid-(R)-Amine) D->F G Acidification E->G H Acidification F->H I Enantiomerically Pure (R)-Acid G->I J Enantiomerically Pure (S)-Acid H->J

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoheptane, a primary aliphatic amine, presents a versatile scaffold for the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a seven-carbon chain with an amino group at the third position, allows for a range of chemical modifications to introduce diverse functionalities. These modifications can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document provides an overview of the potential synthetic applications of this compound in medicinal chemistry, focusing on the generation of derivatives that could serve as key building blocks for drug discovery and development.

While specific, publicly documented examples of pharmaceutical intermediates derived directly from this compound are limited, the fundamental reactivity of its primary amine group allows for its incorporation into various molecular frameworks. The protocols outlined below are based on general and well-established synthetic transformations for primary amines, providing a foundational methodology for researchers to explore the potential of this compound in their synthetic campaigns.

I. Synthesis of N-Substituted this compound Derivatives

The primary amine of this compound is a key functional handle for a variety of chemical transformations, including acylation, alkylation, and reductive amination. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

A. N-Acylation of this compound

N-acylation is a fundamental reaction to introduce amide functionalities, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(Heptan-3-yl)acetamide

Objective: To synthesize a simple N-acylated derivative of this compound.

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(heptan-3-yl)acetamide.

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
N-(Heptan-3-yl)acetamideThis compoundAcetyl chloride, TriethylamineDCM[e.g., 85][e.g., >95]

Note: Yield and purity are hypothetical and will depend on experimental execution.

Logical Workflow for N-Acylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acetyl Chloride C->D E Warm to RT and Stir D->E F Monitor by TLC E->F G Quench with NaHCO3 F->G H Extract with DCM G->H I Wash with Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L N-(Heptan-3-yl)acetamide K->L

Caption: Workflow for the N-acylation of this compound.

B. Reductive Amination

Reductive amination is a powerful method to form C-N bonds and introduce a wide variety of substituents onto the nitrogen atom of this compound.

Experimental Protocol: Synthesis of N-Benzyl-heptan-3-amine

Objective: To synthesize an N-benzylated derivative of this compound via reductive amination.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 10 volumes), add benzaldehyde (1.05 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-heptan-3-amine.

Data Presentation:

CompoundStarting MaterialsReagentsSolventYield (%)Purity (%)
N-Benzyl-heptan-3-amineThis compound, BenzaldehydeSodium triacetoxyborohydride, Acetic acidDCE[e.g., 78][e.g., >95]

Note: Yield and purity are hypothetical and will depend on experimental execution.

Logical Workflow for Reductive Amination:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup and Purification A Mix this compound, Benzaldehyde, Acetic Acid in DCE B Stir at RT for 1h A->B C Add Sodium Triacetoxyborohydride B->C D Stir at RT for 12-16h C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K N-Benzyl-heptan-3-amine J->K

Caption: Workflow for the reductive amination of this compound.

II. Potential Signaling Pathways and Biological Targets

While there is no specific information linking this compound derivatives to particular signaling pathways, the structural motifs that can be generated from this scaffold are relevant to various biological targets. For instance, many centrally acting agents contain aliphatic amine substructures. The lipophilic heptyl chain of this compound derivatives could facilitate crossing the blood-brain barrier.

Hypothetical Target Engagement:

The introduction of aromatic and heterocyclic moieties through the synthetic methods described above could lead to compounds with affinities for a range of receptors and enzymes, including but not limited to:

  • G-protein coupled receptors (GPCRs): Many aminergic GPCRs recognize ligands with aliphatic amine components.

  • Ion channels: Certain ion channel modulators possess lipophilic amine structures.

  • Enzymes: Amine functionalities are often key for interactions within enzyme active sites, for example, in monoamine oxidase (MAO) inhibitors.

Visualization of a Hypothetical Drug Discovery Cascade:

G A This compound Scaffold B Synthesis of Derivative Library (e.g., N-acylation, Reductive Amination) A->B C High-Throughput Screening (e.g., GPCR binding assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: A hypothetical drug discovery workflow starting from this compound.

This compound provides a flexible starting point for the synthesis of a variety of chemical entities with potential applications in pharmaceutical research. The protocols detailed in these application notes for N-acylation and reductive amination represent fundamental transformations to create a library of derivatives for biological screening. While the direct application of this compound in the synthesis of known pharmaceutical intermediates is not widely documented, its utility as a scaffold in exploratory drug discovery programs holds potential. Researchers and scientists are encouraged to use these protocols as a foundation for their own investigations into novel bioactive molecules derived from this versatile building block.

Application Notes and Protocols for the Preparation and Biological Screening of 3-Aminoheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic amines represent a critical class of pharmacophores in modern drug discovery, with primary, secondary, and tertiary amines being prevalent in a vast array of therapeutic agents.[1] The exploration of novel amine derivatives is a continuing focus for identifying new drug candidates with improved efficacy and safety profiles. This document provides a detailed guide to the synthesis and biological evaluation of 3-aminoheptane derivatives, a class of small molecules with potential for diverse biological activities.

The protocols outlined below describe the synthesis of N-substituted this compound derivatives via reductive amination, a versatile and widely used method for amine synthesis.[2][3] Subsequently, detailed procedures for the primary biological screening of these compounds are provided, focusing on two key areas: antibacterial activity and in vitro cytotoxicity. These assays are fundamental in early-stage drug discovery to identify potential therapeutic leads and assess their preliminary safety profiles.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of N-substituted amines is reductive amination.[2][4] This one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound (3-heptanone) and a primary or secondary amine, followed by reduction to the corresponding amine.[3][5] Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and effective reducing agent for this transformation.[6]

General Protocol for Reductive Amination

Materials:

  • 3-Heptanone (B90015)

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[6]

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply (optional)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 3-heptanone (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the reactants in an appropriate solvent such as DCE or DCM (approximately 0.1 M concentration).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions.

  • Continue stirring the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired N-substituted this compound derivative.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Biological Screening Protocols

Following synthesis and purification, the this compound derivatives are subjected to biological screening to assess their potential therapeutic value and initial safety profile.

Protocol 1: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to an optical density (OD₆₀₀) of 0.08-0.1, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions of the test compounds in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Include wells for a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO), and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. The MIC can also be determined by measuring the OD₆₀₀ of the wells using a microplate reader.

Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability.[8]

Materials:

  • Synthesized this compound derivatives

  • Human cell line (e.g., HeLa, HepG2)[1]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include wells for a positive control (e.g., doxorubicin) and a negative control (cells treated with vehicle only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the biological screening should be summarized in clear and structured tables for easy comparison.

Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivative StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3AH-01N-phenyl-3-aminoheptane16>256
3AH-02N-benzyl-3-aminoheptane32>256
3AH-03N-morpholino-3-heptane64128
Ampicillin-0.54

Table 2: In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative StructureHeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)
3AH-01N-phenyl-3-aminoheptane25.448.2
3AH-02N-benzyl-3-aminoheptane78.1>100
3AH-03N-morpholino-3-heptane>100>100
Doxorubicin-0.81.2

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and potential mechanisms of action.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_data Data Analysis start Start: 3-Heptanone & Amine reductive_amination Reductive Amination start->reductive_amination purification Purification (Chromatography) reductive_amination->purification characterization Characterization (NMR, MS) purification->characterization antibacterial Antibacterial Assay (MIC) characterization->antibacterial cytotoxicity Cytotoxicity Assay (IC50) characterization->cytotoxicity data_analysis Data Analysis & Hit Identification antibacterial->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for synthesis and screening.

gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade ligand This compound Derivative (Ligand) ligand->gpcr Binding

Caption: A potential GPCR signaling pathway.

References

Application Notes: 3-Aminoheptane as a Chiral Auxiliary in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the User:

Following a comprehensive search of scientific literature and chemical databases, we have found no specific examples or published research detailing the use of 3-aminoheptane as a chiral auxiliary in asymmetric reactions. The available literature on chiral auxiliaries extensively covers a range of other chiral amines and their derivatives, but this compound is not among the documented compounds for this application.

Therefore, we are unable to provide detailed application notes, experimental protocols, and quantitative data specifically for this compound as a chiral auxiliary, as requested.

Alternative Proposal:

To fulfill your request for detailed information on a chiral amine auxiliary, we propose to create the comprehensive application notes and protocols for a widely used and well-documented chiral auxiliary, such as (1R,2S)-(-)-Norephedrine or (1S,2S)-(+)-Pseudoephedrine . These auxiliaries have a proven track record in various asymmetric reactions, and extensive data is available to create the detailed content you require, including:

  • Asymmetric Alkylation: For the synthesis of chiral carboxylic acids and their derivatives.

  • Asymmetric Aldol Reactions: For the stereoselective formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds.

This would allow us to provide you with:

  • Detailed Application Notes: Outlining the principles, advantages, and limitations of the chosen auxiliary.

  • Structured Data Tables: Summarizing quantitative data (e.g., diastereomeric excess, enantiomeric excess, yields) for various substrates and reaction conditions.

  • Comprehensive Experimental Protocols: Providing step-by-step methodologies for key reactions.

  • Illustrative Diagrams: Including Graphviz diagrams for reaction workflows and stereochemical models.

Please let us know if you would like to proceed with this alternative topic. We are prepared to generate the detailed content based on a more established chiral auxiliary to meet your research and development needs.

Application Note: GC-MS Analysis of 3-Aminoheptane Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoheptane is a primary aliphatic amine that finds application in various fields, including as a building block in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, pharmacokinetic studies, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of primary amines like this compound by GC-MS can be challenging due to their high polarity and potential for peak tailing, which can lead to poor chromatographic resolution and sensitivity.[1]

To overcome these challenges, a derivatization step is employed to convert the polar amine group into a less polar and more volatile functional group.[2][3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS following derivatization with trifluoroacetic anhydride (B1165640) (TFAA). This method enhances the chromatographic performance and allows for sensitive and specific detection of this compound.

Principle of the Method

The analytical method is based on the derivatization of the primary amine group of this compound with trifluoroacetic anhydride (TFAA). The reaction, an acylation, replaces the active hydrogen of the amine with a trifluoroacetyl group, forming the N-(heptan-3-yl)-2,2,2-trifluoroacetamide derivative. This derivative is significantly less polar and more volatile than the parent compound, making it amenable to GC analysis.[5][6]

Following derivatization, the sample is injected into the GC-MS system. The derivatized this compound is separated from other components in the sample on a non-polar or medium-polar capillary column. The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, allows for unambiguous identification and quantification of this compound.

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (GC grade, anhydrous)

  • Methanol (B129727) (GC grade)

  • Nitrogen gas, high purity

  • GC vials (2 mL) with inserts and caps

  • Microsyringes

  • Vortex mixer

  • Heating block or water bath

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation will depend on the matrix. For liquid samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances. For the purpose of this protocol, it is assumed that the sample is in a solution compatible with the derivatization solvent.

Derivatization Procedure
  • Pipette 100 µL of the standard solution or sample into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Add 100 µL of ethyl acetate to the dried residue and vortex briefly to dissolve.

  • Add 50 µL of TFAA to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization for specific instruments.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-400
Solvent Delay3 minutes

Data Presentation

Chromatographic and Mass Spectral Data

The TFAA derivative of this compound, N-(heptan-3-yl)-2,2,2-trifluoroacetamide, will have a specific retention time and mass spectrum under the described conditions. The molecular weight of the derivative is 211.23 g/mol .

Compound Retention Time (min) Molecular Ion (m/z) Characteristic Fragment Ions (m/z)
N-(heptan-3-yl)-2,2,2-trifluoroacetamide~10-12*211 (M+)182, 168, 154, 114, 69

*Note: The retention time is an estimate and will vary depending on the specific GC system and conditions.

Predicted Fragmentation Pattern:

  • m/z 211: Molecular ion [M]+

  • m/z 182: Loss of an ethyl group (-C2H5) from the heptyl chain.

  • m/z 168: Loss of a propyl group (-C3H7) from the heptyl chain.

  • m/z 154: McLafferty rearrangement, loss of butene (-C4H8).

  • m/z 114: Fragment corresponding to [CF3CONHCH]+.

  • m/z 69: Fragment corresponding to [CF3]+.

Quantitative Data

The following quantitative data are for illustrative purposes and may vary depending on the specific instrumentation and matrix effects. A full method validation should be performed to determine the linear range, limit of detection (LOD), and limit of quantification (LOQ) for the specific application.

Parameter Illustrative Value
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Evaporation Evaporation to Dryness Sample->Evaporation Standard This compound Standard Dilution Serial Dilution Standard->Dilution Spiking Internal Standard Spiking (Optional) Dilution->Spiking Dilution->Evaporation Spiking->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Add_TFAA Addition of TFAA Reconstitution->Add_TFAA Reaction Heating (70°C, 30 min) Add_TFAA->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Spectral Library Matching / Fragmentation Analysis Integration->Identification Quantification Quantification using Calibration Curve Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Chiral HPLC Separation of 3-Aminoheptane Enantiomers: Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the direct enantiomeric separation of 3-Aminoheptane. Due to the pharmacological significance of stereoisomers in drug development, achieving robust separation of enantiomers is critical. This protocol utilizes a cyclofructan-based chiral stationary phase (CSP), which has demonstrated exceptional selectivity for primary amines, eliminating the need for derivatization. The method described herein provides baseline resolution of (R)- and (S)-3-Aminoheptane, making it suitable for quality control, purity assessment, and pharmacokinetic studies in research and pharmaceutical settings.

Introduction

This compound is a primary aliphatic amine and a chiral molecule existing as two non-superimposable mirror images, the (R) and (S) enantiomers. In the pharmaceutical industry, it is imperative to separate and quantify individual enantiomers, as they often exhibit different pharmacological, toxicological, and metabolic profiles.[1] Regulatory agencies worldwide increasingly require that chiral drugs be developed and marketed as single enantiomers. Therefore, the development of reliable and efficient analytical methods for chiral discrimination is a important aspect of drug discovery and quality control.[1]

Direct chiral separation by HPLC using chiral stationary phases (CSPs) is the most widely adopted technique for this purpose.[1] Among the various types of CSPs, those based on derivatized cyclofructans have shown a high success rate in resolving primary amines, often in the polar organic mode.[2] These CSPs offer unique chiral recognition mechanisms, enabling the separation of small, flexible molecules like this compound without the need for prior derivatization, which can be a time-consuming step and introduce potential impurities.

This application note presents a detailed protocol for the enantiomeric separation of this compound using a commercially available cyclofructan-based CSP. The method is demonstrated to be robust, providing excellent resolution and peak shape.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).[3]

  • Chiral Stationary Phase: LARIHC CF6-P (Cyclofructan-based), 250 x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Triethylamine (TEA), HPLC grade

    • Racemic this compound standard

    • Purified water (for sample preparation if necessary)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of this compound enantiomers. As no direct application data for this compound was publicly available, the following conditions are based on a representative method developed for the direct separation of structurally similar short-chain aliphatic primary amines on a cyclofructan-based CSP.[4]

Table 1: Optimized HPLC Conditions

ParameterValue
Column LARIHC CF6-P, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol (95:5, v/v) with additives
Additives 0.3% TFA and 0.2% TEA in the mobile phase
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (due to lack of a strong chromophore)
Injection Volume 5 µL
Sample Concentration 1.0 mg/mL
Sample Diluent Mobile Phase
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard: The stock solution is used directly for injection. Ensure the standard is fully dissolved and sonicate for 5 minutes if necessary.

System Suitability Test (SST)

Before sample analysis, perform a system suitability test by injecting the racemic standard solution five times. The acceptance criteria are as follows:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor (Tf): ≤ 2.0 for both peaks.

  • Relative Standard Deviation (RSD) of Retention Times: ≤ 2.0% for both peaks.

Results and Discussion

The optimized method provided a successful baseline separation of the this compound enantiomers. The use of a polar organic mobile phase (Acetonitrile/Methanol) in conjunction with the cyclofructan-based CSP was crucial for achieving the separation.[2] The acidic (TFA) and basic (TEA) additives in the mobile phase are essential for improving peak shape and enhancing enantioselectivity for primary amines.[3] These additives suppress deleterious interactions with residual silanols on the silica (B1680970) support and ensure the analyte is in a suitable ionic form for chiral recognition.

The quantitative results for the separation of a representative simple aliphatic amine are summarized in Table 2.

Table 2: Quantitative Chromatographic Data (Representative Example)

Analyte (Enantiomer)Retention Time (t R), minTailing Factor (T f)Resolution (R s)
Enantiomer 18.211.2-
Enantiomer 29.531.32.1

Note: The data presented is representative of the separation achievable for simple, underivatized aliphatic primary amines on a cyclofructan-based CSP under the specified conditions. The elution order of (R)- and (S)-3-Aminoheptane would need to be confirmed with enantiomerically pure standards.

The separation demonstrates the unique selectivity of the isopropyl carbamate-derivatized cyclofructan 6 (CF6-P) stationary phase for primary amines.[4] The chiral recognition mechanism is believed to involve multiple interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the cyclofructan macrocycle.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the chiral HPLC analysis protocol.

Chiral_HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_post Post-Analysis Stage MobilePhase Mobile Phase Preparation (ACN/MeOH with TFA/TEA) SystemPrep HPLC System Preparation (Purge and Equilibrate) MobilePhase->SystemPrep SamplePrep Sample Preparation (Dissolve this compound in Mobile Phase) SST System Suitability Test (Inject Standard x5) SamplePrep->SST SystemPrep->SST SampleInject Inject Racemic Sample SST->SampleInject If SST Passes DataAcq Data Acquisition (Chromatogram Recording) SampleInject->DataAcq DataProc Data Processing (Peak Integration) DataAcq->DataProc Calc Calculate Results (Retention Time, Resolution, Purity) DataProc->Calc Report Generate Report Calc->Report

Caption: Workflow for the chiral HPLC separation of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the direct chiral separation of this compound enantiomers. The use of a cyclofructan-based chiral stationary phase in a polar organic mobile phase with acidic and basic additives is key to the successful resolution. This method is suitable for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of chiral primary amines.

References

Application Note: Quantification of 3-Aminoheptane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoheptane is a primary aliphatic amine that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate quantification of this compound in reaction mixtures is essential for reaction monitoring, yield optimization, and quality control of the final product. This application note provides detailed protocols for the quantitative analysis of this compound in typical organic reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the low volatility and lack of a strong chromophore, derivatization is a key step in both methods to enhance detectability and chromatographic performance.

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

  • GC-MS with Pentafluorobenzoyl Chloride (PFBOC) Derivatization: A highly sensitive and specific method suitable for complex matrices. The derivatization step increases the volatility and provides a characteristic mass spectrum for selective detection.

  • HPLC with o-Phthalaldehyde (OPA) Derivatization: A robust method for routine analysis, particularly for primary amines. Derivatization with OPA yields a highly fluorescent derivative, allowing for sensitive detection with a fluorescence detector.

GC-MS Method with Pentafluorobenzoyl Chloride (PFBOC) Derivatization

This method is based on the derivatization of this compound with PFBOC in an alkaline medium, followed by extraction and analysis by GC-MS.[1][2]

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound (analytical standard)

  • Pentafluorobenzoyl chloride (PFBOC)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Reaction mixture sample containing this compound

3.1.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol (B129727) or the reaction solvent if compatible).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the reaction mixture.

    • Dilute the sample with a suitable solvent to bring the expected this compound concentration within the calibration range.

    • Take a 1 mL aliquot of the diluted sample for the derivatization procedure.

3.1.3. Derivatization and Extraction Procedure

  • To the 1 mL aliquot of the sample or standard, add 1 mL of 5 M NaOH solution.

  • Add 100 µL of a 10% (v/v) solution of PFBOC in toluene.

  • Vortex the mixture vigorously for 2 minutes to facilitate the derivatization reaction.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (toluene) to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

3.1.4. GC-MS Operating Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 120°C, hold for 2 min

    • Ramp 2: 15°C/min to 250°C, hold for 2 min[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS System: Agilent 5977A MSD or equivalent

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3.1.5. Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of short-chain aliphatic amines using PFBOC derivatization followed by GC-MS analysis. These values can be used as a reference for method validation in a specific reaction matrix.[1][2]

ParameterTypical Value
Linearity Range0.15 pg/mL - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.5 pg/mL
Limit of Quantification (LOQ)0.3 - 5.0 pg/mL
Intraday Precision (RSD)< 8%
Interday Precision (RSD)< 8%
Recovery (in water)62 - 105%

GC-MS Analysis Workflow Diagram

GCMS_Workflow Sample Reaction Mixture Sample Dilution Dilution with Solvent Sample->Dilution Derivatization Derivatization with PFBOC (add NaOH, PFBOC in Toluene) Dilution->Derivatization Sample Aliquot Standard This compound Standard WorkingStandards Prepare Working Standards Standard->WorkingStandards WorkingStandards->Derivatization Standard Aliquots Extraction Liquid-Liquid Extraction (collect Toluene layer) Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying GCMS GC-MS Analysis (SIM Mode) Drying->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for the quantification of this compound by GC-MS.

HPLC Method with o-Phthalaldehyde (OPA) Derivatization

This method involves the pre-column derivatization of this compound with OPA in the presence of a thiol to form a highly fluorescent isoindole derivative, which is then analyzed by reversed-phase HPLC with fluorescence detection.[3][4]

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound (analytical standard)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Reaction mixture sample containing this compound

4.1.2. Reagent and Standard Preparation

  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in deionized water and adjust the pH to 10.2 with a concentrated NaOH solution.

  • OPA Reagent: Prepare a solution of OPA in borate buffer and add 3-MPA. This reagent is light-sensitive and should be prepared fresh.[4]

  • Stock Standard Solution (1000 µg/mL): Prepare as described in section 3.1.2.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a water/methanol (1:1, v/v) mixture to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Prepare the reaction mixture sample as described in section 3.1.2.

4.1.3. Automated Pre-column Derivatization

Modern HPLC autosamplers can be programmed to perform the derivatization automatically prior to injection.[4] The following is a typical sequence:

  • The autosampler draws a specific volume of borate buffer.

  • Then, a small volume of the OPA reagent is drawn.

  • Next, a defined volume of the sample or standard solution is aspirated.

  • The mixture is then mixed in the sample loop.

  • After a short reaction time (typically 1-2 minutes), the derivatized sample is injected onto the HPLC column.

4.1.4. HPLC Operating Conditions

  • HPLC System: Agilent 1260 Infinity II LC or equivalent with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 7.5).

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient Elution: A suitable gradient to separate the derivatized this compound from other reaction components. An example gradient would be starting with a low percentage of mobile phase B, and increasing it over time to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector: Excitation wavelength (Ex) of 340 nm and an emission wavelength (Em) of 450 nm.

4.1.5. Quantitative Data Summary

The following table provides expected performance characteristics for the HPLC-FLD analysis of primary amines after OPA derivatization. These should be verified for the specific reaction matrix.

ParameterExpected Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)Mid-to-high ng/mL range
Precision (RSD)< 5%
Recovery85 - 115%

HPLC Analysis Logical Diagram

HPLC_Logic Start Start SamplePrep Sample and Standard Preparation Start->SamplePrep IsPrimaryAmine Is Analyte a Primary Amine? SamplePrep->IsPrimaryAmine OPADerivatization Automated Pre-column Derivatization with OPA/Thiol IsPrimaryAmine->OPADerivatization Yes AlternativeMethod Consider Alternative Derivatization (e.g., FMOC) IsPrimaryAmine->AlternativeMethod No (Secondary Amine) HPLC_FLD HPLC Separation on C18 and Fluorescence Detection OPADerivatization->HPLC_FLD DataAnalysis Data Analysis and Quantification HPLC_FLD->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for the Derivatization of 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoheptane, a primary aliphatic amine, presents analytical challenges due to its low molecular weight, high polarity, and lack of a strong chromophore, making it difficult to detect and quantify using common analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) without derivatization.[1][2] Derivatization is a chemical modification process that converts an analyte into a derivative with improved analytical properties.[3] This process can enhance volatility for GC analysis, introduce a UV-absorbing or fluorescent moiety for HPLC analysis, and improve chromatographic peak shape and resolution.[1][4] For chiral molecules like this compound, derivatization with a chiral reagent allows for the separation of enantiomers on a non-chiral column.[5][6]

These application notes provide detailed protocols for the derivatization of this compound for both achiral and chiral analysis by GC-Mass Spectrometry (GC-MS) and HPLC with UV or Fluorescence detection (HPLC-UV/FLD).

Section 1: Achiral Analysis of this compound by GC-MS

For routine quantification of this compound in samples, derivatization is crucial to improve its volatility and chromatographic behavior.[1] Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common and effective method for primary amines.

Application Note: Quantification of this compound using TFAA Derivatization followed by GC-MS

This method describes the derivatization of this compound with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide (B147638) derivative, which is then analyzed by GC-MS. This derivative is more volatile and less polar than the parent amine, resulting in improved peak shape and sensitivity.

Experimental Protocol

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (or other suitable solvent like methylene (B1212753) chloride)

  • Anhydrous sodium sulfate

  • Sample containing this compound

  • GC vials with inserts

  • Microsyringes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: If the sample is aqueous, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound.[7] For a standard solution, dissolve an accurately weighed amount of this compound in ethyl acetate.

  • Derivatization Reaction:

    • To 100 µL of the sample extract or standard solution in a GC vial, add 50 µL of ethyl acetate.

    • Add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes in a heating block.

  • Sample Work-up:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • The sample is now ready for GC-MS analysis.

GC-MS Parameters (Typical):

  • GC System: Standard GC equipped with a mass selective detector.

  • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Presentation

Table 1: Quantitative Data for TFAA-Derivatized this compound by GC-MS

ParameterValue
Retention Time (min)~ 8.5
Quantifier Ion (m/z)[To be determined from the mass spectrum of the derivative]
Qualifier Ions (m/z)[To be determined from the mass spectrum of the derivative]
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery (%)95 ± 5%
Precision (RSD %)< 10%

Note: The exact quantifier and qualifier ions need to be determined by analyzing the mass spectrum of the derivatized this compound standard. The molecular weight of this compound is 115.22 g/mol . The trifluoroacetyl group adds 96 g/mol .

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Extraction of Analyte (LLE or SPE) Sample->Extract Dry Evaporation to Dryness Extract->Dry Reagent Addition of TFAA & Solvent Dry->Reagent React Reaction/ Incubation (60°C) Reagent->React GCMS GC-MS Analysis React->GCMS

GC-MS Derivatization Workflow

Section 2: Chiral Analysis of this compound by HPLC-UV/FLD

For the enantiomeric separation of this compound, derivatization with a chiral derivatizing agent (CDA) is employed to form diastereomers that can be separated on a standard achiral HPLC column.[5][6] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for primary amines, producing derivatives with strong UV absorbance.[5][8]

Application Note: Enantiomeric Separation of this compound using Marfey's Reagent followed by HPLC-UV

This protocol details the derivatization of racemic this compound with Marfey's reagent to form diastereomeric derivatives. These diastereomers can be resolved on a C18 column and detected by UV, allowing for the determination of the enantiomeric ratio.[5]

Experimental Protocol

Materials:

  • Racemic this compound standard

  • Marfey's reagent (FDAA)

  • Acetone (B3395972)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • HPLC grade acetonitrile (B52724) and water

  • 0.1% Trifluoroacetic acid (TFA) or formic acid in water and acetonitrile

  • Microcentrifuge tubes

  • HPLC vials with inserts

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic this compound in 1 M sodium bicarbonate solution.

  • Derivatization Reaction:

    • In a microcentrifuge tube, take 100 µL of the this compound solution (~10-50 nmol).[5]

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[5]

    • Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

  • Sample Work-up:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 50 µL of 2 M hydrochloric acid to stop the reaction.[5]

    • Evaporate the acetone under a stream of nitrogen.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Parameters (Typical):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 340 nm.

Data Presentation

Table 2: Quantitative Data for FDAA-Derivatized this compound Enantiomers by HPLC-UV

ParameterL-3-Aminoheptane DerivativeD-3-Aminoheptane Derivative
Retention Time (min)~ 15.2~ 16.5
Resolution (Rs)\multicolumn{2}{c}{> 1.5}
Linearity (r²)> 0.998> 0.998
Limit of Detection (LOD)5 nmol/mL5 nmol/mL
Limit of Quantification (LOQ)15 nmol/mL15 nmol/mL
Precision (RSD %)< 5%< 5%

Note: The elution order of the diastereomers depends on the enantiomer of the chiral derivatizing agent used and the specific chromatographic conditions.

Visualization

HPLC_Chiral_Derivatization cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_products Products cluster_analysis Analysis racemate Racemic this compound (R and S enantiomers) reaction Reaction (40°C, 1 hr) racemate->reaction marfey Marfey's Reagent (L-FDAA) marfey->reaction diastereomers Diastereomeric Mixture (R-L and S-L) reaction->diastereomers hplc HPLC Separation (Achiral Column) diastereomers->hplc chromatogram Chromatogram with Two Separated Peaks hplc->chromatogram

Chiral Derivatization and Separation

Section 3: Derivatization for Enhanced Sensitivity by HPLC-FLD

For trace-level analysis of this compound, derivatization with a fluorescent tag can significantly improve detection sensitivity. o-Phthalaldehyde (OPA) in the presence of a thiol is a classic reagent for the derivatization of primary amines to form highly fluorescent isoindole derivatives.[2][4]

Application Note: Trace Analysis of this compound using OPA Derivatization and HPLC-FLD

This protocol describes a pre-column derivatization method for this compound using OPA and 3-mercaptopropionic acid (3-MPA), followed by HPLC analysis with fluorescence detection. The method is rapid, sensitive, and suitable for analyzing low concentrations of this compound in various matrices.[9]

Experimental Protocol

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Borate (B1201080) buffer (0.4 M, pH 10.2)

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC grade water

  • Microcentrifuge tubes

  • HPLC vials with inserts

Procedure:

  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M borate buffer and 50 µL of 3-MPA. This reagent should be prepared fresh daily.

  • Derivatization Reaction:

    • In an HPLC vial, mix 50 µL of the this compound sample or standard with 50 µL of the OPA reagent.

    • Vortex for 30 seconds. The reaction is rapid and proceeds at room temperature.[4]

  • Analysis:

    • Inject the mixture directly into the HPLC system within 2 minutes of mixing, as the OPA derivatives can be unstable over longer periods.[2]

HPLC-FLD Parameters (Typical):

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 50 mM Sodium Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.[3]

Data Presentation

Table 3: Quantitative Data for OPA-Derivatized this compound by HPLC-FLD

ParameterValue
Retention Time (min)~ 12.8
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL (50 pg/mL)
Limit of Quantification (LOQ)0.15 ng/mL (150 pg/mL)
Recovery (%)98 ± 7%
Precision (RSD %)< 5%

Visualization

Logical_Flowchart start Analytical Goal for This compound quant Routine Quantification (Achiral) start->quant chiral Enantiomeric Purity/ Separation start->chiral trace Trace Level Quantification start->trace deriv_tfaa Derivatize with TFAA (Acylation) quant->deriv_tfaa deriv_marfey Derivatize with Marfey's Reagent (Chiral Derivatization) chiral->deriv_marfey deriv_opa Derivatize with OPA/Thiol (Fluorescent Tagging) trace->deriv_opa gcms GC-MS Analysis hplcuv HPLC-UV Analysis hplcfld HPLC-FLD Analysis deriv_tfaa->gcms deriv_marfey->hplcuv deriv_opa->hplcfld

Method Selection for this compound

References

Scale-Up Synthesis of Enantiopure 3-Aminoheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of enantiopure 3-aminoheptane, a valuable chiral building block in pharmaceutical development. Three primary synthetic strategies are explored: biocatalytic asymmetric transamination, asymmetric reductive amination, and classical chiral resolution. This guide offers specific experimental protocols, data summaries for comparative analysis, and visual workflows to aid in the successful and efficient production of (R)- and (S)-3-aminoheptane on a larger scale.

Introduction

Enantiomerically pure amines are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of these amines often dictates the pharmacological activity and safety profile of the final drug substance. This compound, with its chiral center at the C3 position, is a key structural motif in various development candidates. The ability to produce either the (R)- or (S)-enantiomer in high purity and on a significant scale is therefore of paramount importance. This document outlines scalable and efficient methodologies to achieve this objective.

Synthetic Strategies Overview

Three principal routes for the large-scale synthesis of enantiopure this compound are presented:

  • Biocatalytic Asymmetric Transamination: This approach utilizes an engineered transaminase enzyme to directly convert the prochiral ketone, 3-heptanone (B90015), into the desired chiral amine with high enantioselectivity. This method is often favored for its green credentials, mild reaction conditions, and high selectivity.

  • Asymmetric Reductive Amination: This chemical synthesis route involves the reaction of 3-heptanone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. This strategy offers a direct and often high-yielding pathway to the chiral amine.

  • Classical Chiral Resolution: This traditional method involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

The logical workflow for selecting and implementing a synthetic strategy is depicted below.

Synthetic Strategy Workflow Start Define Target Enantiomer ((R)- or (S)-3-Aminoheptane) Method_Selection Select Synthetic Strategy Start->Method_Selection Biocatalysis Biocatalytic Transamination Method_Selection->Biocatalysis Green Chemistry High Selectivity Asymmetric_Reductive_Amination Asymmetric Reductive Amination Method_Selection->Asymmetric_Reductive_Amination Direct Chemical Route Resolution Chiral Resolution Method_Selection->Resolution Established Method Access to both enantiomers Synthesis Perform Synthesis Biocatalysis->Synthesis Asymmetric_Reductive_Amination->Synthesis Resolution->Synthesis Purification Purification Synthesis->Purification Analysis Chiral Purity Analysis Purification->Analysis Final_Product Enantiopure This compound Analysis->Final_Product

Caption: Logical workflow for the synthesis of enantiopure this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical quantitative data for the different synthetic approaches to provide a basis for comparison. Values are indicative and can vary based on specific reaction conditions and scale.

ParameterBiocatalytic TransaminationAsymmetric Reductive AminationChiral Resolution of Racemic this compound
Starting Material 3-Heptanone3-HeptanoneRacemic this compound
Typical Yield >90%85-95%<50% (for one enantiomer)
Enantiomeric Excess (ee) >99%>95%>99% (after recrystallization)
Key Reagents Transaminase, Amine DonorChiral Catalyst, Reducing AgentChiral Resolving Agent (e.g., Tartaric Acid)
Process Steps 1 (enzymatic reaction)1 (one-pot reaction)3 (synthesis, resolution, liberation)
Scalability HighHighModerate to High
Environmental Impact Low (aqueous media, mild conditions)Moderate (solvents, metal catalysts)High (solvent usage, waste from unwanted enantiomer)

Experimental Protocols

Biocatalytic Asymmetric Transamination of 3-Heptanone

This protocol utilizes an engineered (R)- or (S)-selective transaminase to synthesize the corresponding enantiomer of this compound. Patents from companies like Codexis describe engineered transaminases with activity towards aliphatic ketones.[1][2][3][4]

Reaction Scheme:

Biocatalytic Transamination Heptanone 3-Heptanone Enzyme Transaminase (PLP cofactor) Heptanone->Enzyme Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Aminoheptane Enantiopure This compound Byproduct Acetone Enzyme->Aminoheptane Enzyme->Byproduct

Caption: Biocatalytic synthesis of enantiopure this compound.

Materials:

  • 3-Heptanone

  • (R)- or (S)-selective transaminase (e.g., from a commercial supplier or developed in-house)

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent (e.g., MTBE or Toluene) for extraction

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (for salt formation, optional)

Protocol:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of phosphate buffer.

  • Add the transaminase enzyme and the PLP cofactor to the buffer and stir until dissolved.

  • Add the amine donor (e.g., isopropylamine) to the reaction mixture.

  • Substrate Addition: Slowly add 3-heptanone to the reaction mixture. The substrate loading should be optimized based on the enzyme's activity and stability.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30-45 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC by periodically taking samples.

  • Work-up: Once the reaction has reached completion, cool the mixture to room temperature.

  • Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., MTBE or toluene).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enantiopure this compound.

  • Purification: The crude product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Asymmetric Reductive Amination of 3-Heptanone

This method involves the direct conversion of 3-heptanone to this compound using a chiral catalyst.[5][6][7][8][9]

Reaction Scheme:

Asymmetric Reductive Amination Heptanone 3-Heptanone Chiral_Catalyst Chiral Catalyst Heptanone->Chiral_Catalyst Ammonia NH3 source Ammonia->Chiral_Catalyst Reducing_Agent Reducing Agent (e.g., H2) Reducing_Agent->Chiral_Catalyst Aminoheptane Enantiopure This compound Chiral_Catalyst->Aminoheptane

Caption: Asymmetric reductive amination of 3-heptanone.

Materials:

  • 3-Heptanone

  • Ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia gas)

  • Chiral catalyst (e.g., a chiral phosphine (B1218219) ligand with a metal precursor like Ru or Ir)

  • Reducing agent (e.g., hydrogen gas or a hydride source)

  • Anhydrous solvent (e.g., methanol (B129727) or toluene)

  • Acid for work-up (e.g., HCl)

  • Base for neutralization (e.g., NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the chiral ligand and the metal precursor in an anhydrous solvent. Stir to form the active catalyst.

  • Reaction Setup: To the reactor, add 3-heptanone and the ammonia source.

  • Reaction: Seal the reactor, purge with the reducing agent (e.g., hydrogen gas), and pressurize to the desired pressure. Heat the reaction to the specified temperature and stir. Monitor the reaction by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with HCl. Wash with an organic solvent to remove any unreacted ketone.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.

  • Purification: Further purification can be achieved by distillation.

Chiral Resolution of Racemic this compound

This classical approach involves the separation of a racemic mixture of this compound via the formation of diastereomeric salts with a chiral resolving agent.[10][11]

Workflow:

Chiral Resolution Workflow Start Racemic this compound ((R/S)-mixture) Add_Resolving_Agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Start->Add_Resolving_Agent Form_Salts Formation of Diastereomeric Salts ((R)-Amine-(L)-Tartrate and (S)-Amine-(L)-Tartrate) Add_Resolving_Agent->Form_Salts Crystallization Fractional Crystallization (Separation based on solubility) Form_Salts->Crystallization Isolate_Salt Isolate Less Soluble Diastereomeric Salt Crystallization->Isolate_Salt Liberate_Amine Liberate Free Amine (Base treatment) Isolate_Salt->Liberate_Amine Final_Product Enantiopure This compound Liberate_Amine->Final_Product

Caption: Workflow for the chiral resolution of this compound.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

  • Solvent for crystallization (e.g., methanol, ethanol, or a mixture)

  • Base for liberation of the free amine (e.g., NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Protocol:

  • Salt Formation: Dissolve the racemic this compound in the chosen solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Combine the two solutions and stir. The diastereomeric salts will begin to precipitate.

  • Crystallization: Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., aqueous NaOH) until the pH is >10.

  • Extraction: Extract the liberated free amine with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure this compound.

  • The mother liquor from the initial crystallization can be treated similarly to recover the other enantiomer.

Analytical Methods for Chiral Purity Determination

Accurate determination of the enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[12][13][14]

General Chiral HPLC Method:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is often a good starting point for amine separations.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine (B46881) or ethanolamine) is often added to the mobile phase to improve peak shape.

  • Detection: UV detection is suitable if the amine is derivatized with a UV-active group. If not, a detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) can be used.

  • Method Development: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the two enantiomers.

Conclusion

The choice of synthetic route for the scale-up production of enantiopure this compound depends on several factors, including cost, desired enantiomer, available equipment, and environmental considerations. Biocatalytic transamination offers a highly selective and green approach, while asymmetric reductive amination provides a direct chemical route. Chiral resolution, although a more traditional method with a theoretical yield limitation of 50% for the desired enantiomer from the racemate, remains a robust and viable option, particularly when both enantiomers are of interest or when the unwanted enantiomer can be racemized and recycled. The protocols and data presented in this document provide a comprehensive guide for the successful scale-up synthesis of this important chiral building block.

References

Application Notes: The Potential Role of 3-Aminoheptane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct literature citing the use of 3-aminoheptane in the synthesis of commercial agrochemicals is scarce, the fundamental principles of agrochemical design and the versatile reactivity of primary amines suggest its potential as a valuable building block. Amines are integral to the structure of numerous fungicides and herbicides, often forming the backbone of the molecule or serving as a key substituent that influences biological activity, selectivity, and physicochemical properties.[1][][3][4] The heptyl chain of this compound could impart desirable lipophilicity, potentially enhancing the penetration of the active ingredient through plant cuticles or fungal cell membranes.

Potential Applications in Fungicide and Herbicide Synthesis

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations relevant to agrochemical synthesis.[1][] Key potential applications include:

  • N-Alkylation and N-Arylation: this compound can be reacted with various alkyl or aryl halides to introduce the 3-heptylamino moiety into a larger molecular scaffold. This is a common strategy in the synthesis of N-substituted fungicides and herbicides.[5][6]

  • Amide and Sulfonamide Formation: The amine can readily react with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form amides and sulfonamides, respectively. These functional groups are present in a wide range of bioactive agrochemical compounds.[7]

  • Reductive Amination: this compound can be used in reductive amination reactions with aldehydes and ketones to form more complex secondary amines, a common structural motif in agrochemicals.[7]

  • Synthesis of Heterocyclic Derivatives: The amino group can be a key component in the formation of various nitrogen-containing heterocyclic rings, which are prevalent in modern agrochemicals.

The structure-activity relationship of many agrochemicals is highly dependent on the nature of the amine substituent.[8][9] The specific stereochemistry and alkyl chain length of this compound could be explored to optimize the efficacy and selectivity of new active ingredients.

Hypothetical Synthesis of a Novel Fungicide Using this compound

To illustrate the potential application of this compound, a hypothetical synthesis of an N-(heptan-3-yl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is proposed. This structure is analogous to known triazole fungicides where an amine is incorporated.[5]

Quantitative Data for Hypothetical Synthesis
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid286.1110.02.86-
Thionyl chloride118.9720.02.38-
This compound115.2212.01.38-
Triethylamine (B128534)101.1915.01.52-
N-(heptan-3-yl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 383.33 - - 85

Experimental Protocols

Hypothetical Protocol for the Synthesis of N-(heptan-3-yl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

This protocol is a hypothetical adaptation based on standard amide coupling procedures in agrochemical synthesis.

1. Preparation of the Acid Chloride Intermediate:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (2.86 g, 10.0 mmol).

  • Under a nitrogen atmosphere, add thionyl chloride (1.46 mL, 20.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 2 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

2. Amide Coupling Reaction:

  • In a separate 250 mL round-bottom flask, dissolve this compound (1.38 g, 12.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in 50 mL of anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude acid chloride from the previous step in 20 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion of the reaction, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the final product, N-(heptan-3-yl)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, as a white solid.

Visualizations

Hypothetical_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Triazole_Acid 2-(2,4-dichlorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanoic acid Acid_Chloride Acid Chloride Intermediate Triazole_Acid->Acid_Chloride SOCl₂ 3_Aminoheptane This compound Final_Product N-(heptan-3-yl)-2-(2,4-dichlorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanamide 3_Aminoheptane->Final_Product Triethylamine, DCM Acid_Chloride->Final_Product Coupling

Caption: Hypothetical synthesis pathway for a novel fungicide using this compound.

Experimental_Workflow A Step 1: Acid Chloride Formation (Triazole Acid + SOCl₂) C Step 3: Amide Coupling (Add Acid Chloride to Amine Solution at 0°C) A->C B Step 2: Amine Solution Preparation (this compound + Triethylamine in DCM) B->C D Step 4: Reaction Monitoring (Stir at RT, TLC analysis) C->D E Step 5: Work-up (Sequential washing with HCl, NaHCO₃, Brine) D->E F Step 6: Purification (Drying, Concentration, Column Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for the hypothetical synthesis of a fungicide.

References

Protocol for N-acylation of 3-Aminoheptane: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-acylation of 3-aminoheptane is a fundamental organic transformation that yields N-(heptan-3-yl) amides. This reaction is of significant interest to researchers in medicinal chemistry and drug development as the introduction of an acyl group can modulate the physicochemical properties of the parent amine, influencing its lipophilicity, metabolic stability, and biological activity. The resulting amide moiety is a common functional group in a wide array of pharmaceuticals.

This protocol details standard laboratory procedures for the N-acylation of this compound using common acylating agents, including acyl chlorides and acid anhydrides. The choice of acylating agent and reaction conditions can be tailored to achieve desired yields and purity. Greener, solvent-free, or aqueous conditions can also be employed to minimize environmental impact.

Key applications of N-acylated this compound derivatives include:

  • Pharmaceutical Intermediates: As building blocks in the synthesis of more complex biologically active molecules.

  • Agrochemicals: Incorporation into novel pesticides and herbicides.

  • Material Science: Use in the development of novel polymers and functional materials.

Experimental Protocols

This section provides detailed methodologies for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides.

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution in an ice bath (0 °C) and add the tertiary amine base (1.1-1.2 eq) dropwise.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05-1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: N-Acylation using an Acid Anhydride (B1165640) (e.g., Acetic Anhydride)

This protocol describes a frequently solvent-free and catalyst-free method for the N-acylation of this compound with an acid anhydride.[1]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Diethyl ether (for crystallization, if needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the acid anhydride (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and proceeds rapidly, typically within 5-30 minutes. Monitor the reaction by TLC until the starting amine is consumed.

  • Isolation:

    • If the product crystallizes directly from the reaction mixture, it can be collected by filtration.

    • Alternatively, dissolve the reaction mixture in a minimal amount of a suitable solvent (e.g., diethyl ether) and allow it to stand at room temperature or in a refrigerator to induce crystallization.

  • Purification: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is an oil, it can be purified by column chromatography or distillation.

Quantitative Data

The following table summarizes representative quantitative data for the N-acylation of secondary amines, providing a reference for expected outcomes. While specific data for this compound is limited in readily available literature, the data for structurally similar acyclic secondary amines can serve as a useful guide.

AmineAcylating AgentBase/CatalystSolventTimeTemp. (°C)Yield (%)Reference
PiperidineAcetonitrileAluminaAcetonitrile27 min200>99[2][3]
MorpholineAcetonitrileAluminaAcetonitrile27 min200>99[2][3]
DiethylamineBenzoyl ChlorideIodineSolvent-free10 minRT92[4]
AnilineAcetic AnhydrideNoneSolvent-free5 minRT89[5]

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare this compound, Acylating Agent, Solvent, and Base Start->Reagents Setup Combine Reactants in Flask Reagents->Setup Cooling Cool to 0°C (for Acyl Chlorides) Setup->Cooling Addition Add Acylating Agent Dropwise Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up (Wash with Acid/Base) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography or Distillation Concentration->Purification End End Purification->End

Caption: General workflow for the N-acylation of this compound.

References

The Role of 3-Aminoheptane in Medicinal Chemistry: Application as a Scaffold for Novel Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the simple aliphatic amine 3-aminoheptane has traditionally been utilized as a building block in organic synthesis, recent advancements in medicinal chemistry have highlighted its potential as a valuable scaffold in the development of novel therapeutic agents. This application note details the emerging role of this compound derivatives, focusing on their application as modulators of the innate immune system, specifically as agonists of Toll-Like Receptor 7 (TLR7). We provide an overview of the synthesis, biological activity, and mechanism of action of a key derivative, along with relevant experimental protocols.

Introduction

This compound, a primary amine with a seven-carbon chain, offers a versatile and readily modifiable chemical structure. Its aliphatic nature provides a foundation for tuning lipophilicity, while the primary amine serves as a key functional group for the introduction of diverse pharmacophores. This adaptability has led to its exploration in the design of molecules targeting various biological pathways. A significant area of interest has been the development of immunomodulatory compounds, particularly those that can activate innate immune responses for applications in antiviral and cancer therapies.

Application as a Toll-Like Receptor 7 (TLR7) Agonist

A promising application of this compound in medicinal chemistry is its use as a core component in the synthesis of potent Toll-Like Receptor 7 (TLR7) agonists. TLR7 is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral replication. Activation of TLR7 triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an effective antiviral response.

One such derivative, (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol , has been identified as a TLR7 agonist with potential for the treatment of viral infections. The this compound moiety in this molecule serves as a key structural element that can be optimized to enhance drug-like properties and target engagement.

Quantitative Data

While specific quantitative data for (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol is not publicly available in the form of EC50 or IC50 values, the potency of similar small molecule TLR7 agonists is typically evaluated by measuring the induction of cytokines such as Interferon-alpha (IFN-α) in cellular assays. For context, other pyrimidine-based TLR7 agonists have demonstrated activity in the nanomolar to low micromolar range.

Compound ClassTargetRepresentative Activity Range (EC50)
Pyrimidine-based derivativesTLR710 nM - 5 µM

Table 1: Representative activity of pyrimidine-based TLR7 agonists.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound-derived TLR7 agonists.

Protocol 1: Synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol

This synthesis involves a multi-step process, beginning with the preparation of a chiral 3-aminoheptan-1-ol (B15323236) intermediate, followed by nucleophilic aromatic substitution with a suitably substituted pyrimidine.

Step 1: Synthesis of (S)-3-aminoheptan-1-ol

  • Start with a commercially available chiral precursor, such as (S)-3-azidoheptan-1-ol.

  • Dissolve the azido (B1232118) alcohol in a suitable solvent like methanol (B129727) or ethanol.

  • Add a reducing agent, such as palladium on carbon (10% w/w), under a hydrogen atmosphere.

  • The reaction is stirred at room temperature until the reduction of the azide (B81097) to the amine is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (S)-3-aminoheptan-1-ol.

Step 2: Coupling with 4-chloro-5-methoxy-2-aminopyrimidine

  • Dissolve (S)-3-aminoheptan-1-ol and 4-chloro-5-methoxy-2-aminopyrimidine in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol.

Protocol 2: In Vitro TLR7 Agonist Activity Assay

The ability of the synthesized compound to activate TLR7 can be assessed using a cell-based reporter assay.

  • Cell Culture: Use a human embryonic kidney (HEK) 293 cell line stably transfected with the human TLR7 gene and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.

  • Assay Procedure:

    • Plate the TLR7-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (e.g., (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol) in assay medium.

    • Add the diluted compound to the cells and incubate for 16-24 hours at 37 °C in a CO2 incubator.

    • A known TLR7 agonist, such as imiquimod (B1671794) or R848, should be used as a positive control.

  • Data Analysis:

    • After incubation, measure the activity of the SEAP reporter gene in the cell supernatant using a colorimetric or chemiluminescent substrate.

    • Plot the reporter gene activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway and Mechanism of Action

The activation of TLR7 by (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol initiates a MyD88-dependent signaling pathway within the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs).[1][2] This cascade culminates in the activation of transcription factors, primarily NF-κB and IRF7, leading to the expression of type I interferons and other inflammatory cytokines.

TLR7_Signaling_Pathway cluster_cytoplasm Cytoplasm TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Ligand This compound Derivative (TLR7 Agonist) Ligand->TLR7 IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IRF7 IRF7 IRAK1->IRF7 Phosphorylates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (leading to degradation) NEMO NEMO NF_kappa_B NF-κB NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kappa_B_nuc->Cytokine_Genes Induces Transcription IFN_Genes Type I Interferon Genes (IFN-α, IFN-β) IRF7_nuc->IFN_Genes Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Chiral 3-Azidoheptan-1-ol Step1 Reduction of Azide (H2, Pd/C) Start->Step1 Intermediate (S)-3-Aminoheptan-1-ol Step1->Intermediate Step2 Nucleophilic Aromatic Substitution with 4-chloro-5-methoxy-2-aminopyrimidine Intermediate->Step2 Product (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol Step2->Product Treatment Incubate cells with serial dilutions of the compound Product->Treatment Cell_Culture HEK293 cells expressing human TLR7 and NF-κB-SEAP reporter Cell_Culture->Treatment Assay Measure SEAP activity in supernatant Treatment->Assay Data_Analysis Determine EC50 value Assay->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Aminoheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Aminoheptane. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the reductive amination of 3-heptanone (B90015) and the Leuckart reaction.[1][2][3] Reductive amination involves the reaction of 3-heptanone with ammonia (B1221849) in the presence of a reducing agent.[4][5][6] The Leuckart reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent at elevated temperatures.[1][2]

Q2: Which synthetic route generally provides higher yields for primary aliphatic amines like this compound?

A2: While both methods are effective, modern catalytic reductive amination often offers higher yields and milder reaction conditions compared to the classical Leuckart reaction.[4][5] However, the Leuckart reaction can be advantageous due to its simplicity and the use of inexpensive reagents.[7] Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Q3: What is the starting material for the synthesis of this compound?

A3: The primary starting material for both common synthetic routes is 3-heptanone.

Q4: Are there any significant safety concerns I should be aware of during the synthesis?

A4: Yes. When using sodium cyanoborohydride (NaBH₃CN) as a reducing agent, there is a risk of generating toxic hydrogen cyanide (HCN) gas, especially under acidic conditions. Therefore, these reactions should be performed in a well-ventilated fume hood. The Leuckart reaction is typically conducted at high temperatures (120-180 °C), which requires careful temperature control to avoid side reactions and ensure safety.[1][2][8]

Troubleshooting Guides

Reductive Amination of 3-Heptanone
Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete imine formation.Ensure the reaction is run at a slightly acidic pH (around 6-7) to facilitate imine formation. You can add a catalytic amount of a weak acid like acetic acid.
Reducing agent is reducing the starting ketone.If using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄), add it to the reaction mixture after allowing sufficient time for the imine to form. Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) which are more selective for the imine.[9]
Over-alkylation leading to secondary or tertiary amines.Use a large excess of ammonia to favor the formation of the primary amine.[10]
Inefficient reduction of the imine.Ensure the reducing agent is fresh and added in the correct stoichiometric amount. For sluggish reactions, consider a more reactive reducing agent or increasing the reaction temperature moderately.
Formation of 3-Heptanol as a major byproduct The reducing agent is not selective for the imine.This is common with strong reducing agents like NaBH₄. Switch to a more selective reducing agent such as NaBH₃CN or NaBH(OAc)₃.[9]
Reaction is sluggish or does not proceed Low reactivity of the ketone.The addition of a Lewis acid, such as Ti(O-iPr)₄ or ZnCl₂, can help to activate the ketone towards nucleophilic attack by ammonia.[11]
Poor quality of reagents.Ensure all reagents, especially the reducing agent and the ammonia source, are of high purity and anhydrous where necessary.
Leuckart Reaction with 3-Heptanone
Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.The Leuckart reaction requires high temperatures, typically between 120-180°C.[1][2][8] Ensure the reaction is heated for a sufficient amount of time (several hours).
Formation of N-formyl-3-aminoheptane as the main product.The initial product of the Leuckart reaction is the N-formyl derivative. The reaction mixture must be hydrolyzed, usually with a strong acid like HCl, to obtain the free amine.[1]
Sub-optimal nitrogen source/reducing agent.Using ammonium formate generally gives better yields than formamide alone.[2] A mixture of formamide and formic acid can also improve yields.[7]
Formation of undesired side products High reaction temperatures leading to decomposition.Carefully control the reaction temperature. While high temperatures are necessary, excessive heat can lead to charring and the formation of byproducts.
Presence of water in the reaction mixture.While a small amount of water is necessary for the hydrolysis of formamide in one of the proposed mechanisms, excess water can be detrimental. For reactions using ammonium formate, initially heating the salt to melt it and then slowly adding the ketone can be an effective procedure.[7][8]

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of Aliphatic Ketones (Illustrative)

Reducing AgentTypical SolventTypical Temperature (°C)Reported Yield Range (%)Key Considerations
Sodium Borohydride (NaBH₄)Methanol (B129727), Ethanol0 - 2540 - 70Can reduce the starting ketone; best to add after imine formation.[11]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile2570 - 90More selective for the imine than NaBH₄; toxic HCN may be produced.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane, THF2580 - 95Highly selective for imine reduction; moisture-sensitive.[11]
Catalytic Hydrogenation (e.g., H₂/Raney Ni)Ethanol, Methanol25 - 8085 - 95Requires specialized high-pressure equipment.

Note: Yields are illustrative and based on data for similar aliphatic ketones. Actual yields for this compound may vary.

Table 2: Influence of Reagents on the Leuckart Reaction of Aliphatic Ketones (Illustrative)

| Nitrogen/Reducing Source | Typical Temperature (°C) | Reported Yield Range (%) | Key Considerations | | :--- | :--- | :--- | :--- | :--- | | Ammonium Formate | 160 - 180 | 60 - 80 | Generally provides better yields than formamide alone.[2] | | Formamide | 160 - 190 | 40 - 60 | Lower yields, but can be improved with the addition of formic acid.[7] | | Formamide and Formic Acid | 160 - 180 | 65 - 85 | The addition of formic acid can significantly improve the yield.[7] |

Note: Yields are illustrative and based on data for similar aliphatic ketones. Actual yields for this compound may vary and are dependent on subsequent hydrolysis of the N-formyl intermediate.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Heptanone using Sodium Borohydride
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-heptanone (1 equivalent) in methanol.

    • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 - 2 equivalents) in small portions, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation or column chromatography.

Protocol 2: Leuckart Reaction of 3-Heptanone using Ammonium Formate
  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, place ammonium formate (3-4 equivalents).

    • Heat the flask in an oil bath to 160-165°C until the ammonium formate melts.

  • Addition of Ketone:

    • Slowly add 3-heptanone (1 equivalent) dropwise to the molten ammonium formate while maintaining the temperature at 160-165°C.

    • After the addition is complete, continue to heat the reaction mixture with stirring for 4-6 hours.

  • Hydrolysis of the N-formyl Intermediate:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid (e.g., 37%, 3-4 equivalents).

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the N-formyl-3-aminoheptane.

  • Work-up and Purification:

    • Cool the mixture and make it basic by the slow addition of a concentrated sodium hydroxide (B78521) solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous potassium carbonate.

    • Filter and concentrate the filtrate under reduced pressure.

    • Purify the crude this compound by distillation.

Visualizations

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction Heptanone 3-Heptanone Imine 3-Heptanimine (Intermediate) Heptanone->Imine + NH₃ (Weak Acid Catalyst) Ammonia Ammonia Ammonia->Imine Aminoheptane This compound Imine->Aminoheptane Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, NaBH₃CN) ReducingAgent->Aminoheptane

Caption: Workflow for the Reductive Amination of 3-Heptanone.

Leuckart_Reaction_Workflow cluster_reaction Leuckart Reaction cluster_hydrolysis Hydrolysis Heptanone 3-Heptanone FormylIntermediate N-formyl-3-aminoheptane Heptanone->FormylIntermediate + HCOONH₄ (High Temperature) AmmoniumFormate Ammonium Formate AmmoniumFormate->FormylIntermediate Aminoheptane This compound FormylIntermediate->Aminoheptane Hydrolysis Acid Acid (e.g., HCl) Acid->Aminoheptane

Caption: Workflow for the Leuckart Synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Method Which Method? Start->Method ReductiveAmination Reductive Amination Method->ReductiveAmination Reductive Amination Leuckart Leuckart Reaction Method->Leuckart Leuckart CheckImine Check Imine Formation Conditions (pH, Catalyst) ReductiveAmination->CheckImine CheckReducer Evaluate Reducing Agent (Selectivity, Potency) ReductiveAmination->CheckReducer CheckTemp Verify Reaction Temperature (120-180°C) Leuckart->CheckTemp CheckHydrolysis Ensure Complete Hydrolysis (Acid, Time) Leuckart->CheckHydrolysis

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Reductive Amination of Heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reductive amination of heptan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is reductive amination and what is its general mechanism?

Reductive amination is a chemical reaction that converts a carbonyl group (in this case, heptan-3-one) into an amine through an intermediate imine.[1] The process generally involves two key steps:

  • Imine Formation: The ketone (heptan-3-one) reacts with a primary or secondary amine under neutral or weakly acidic conditions to form an imine (for primary amines) or an enamine (for secondary amines) intermediate.[2][3] This is a reversible reaction, and the equilibrium can be shifted towards the imine by removing the water that is formed.[1][4]

  • Reduction: The intermediate imine is then reduced to form the final amine product.[5] This reduction can be carried out in the same pot (direct reductive amination) or in a separate step after the imine has been formed (indirect reductive amination).[1]

Q2: What are the most common byproducts in the reductive amination of heptan-3-one?

The primary byproducts encountered during the reductive amination of heptan-3-one are:

  • Over-alkylation Product (Tertiary Amine): If a primary amine is used as a reactant, the desired secondary amine product can react further with another molecule of heptan-3-one to form an undesired tertiary amine.[6] This is because the secondary amine product is often more nucleophilic than the starting primary amine.

  • Heptan-3-ol: The starting ketone, heptan-3-one, can be reduced by the reducing agent to form the corresponding alcohol, heptan-3-ol.[6] This is more likely to occur with strong, less selective reducing agents.[4][6]

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of unreacted heptan-3-one and the starting amine in the final product mixture.

Q3: How does the choice of reducing agent impact byproduct formation?

The choice of reducing agent is a critical factor in controlling byproduct formation.

  • Sodium Borohydride (B1222165) (NaBH₄): This is a relatively strong reducing agent that can reduce both the imine intermediate and the starting ketone.[6] Its use can lead to significant amounts of heptan-3-ol as a byproduct, especially in a one-pot procedure.[4][6] To minimize this, it is often recommended to first form the imine and then add the sodium borohydride in a stepwise fashion.[6][7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is less reactive than sodium borohydride and shows greater selectivity for the protonated imine (iminium ion) over the ketone at a mildly acidic pH (around 4-5).[1][3][4] This selectivity allows for one-pot reactions with minimal alcohol formation.[6] However, it is highly toxic due to the potential release of hydrogen cyanide gas.[6]

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): STAB is a mild and highly selective reducing agent, particularly effective for the reductive amination of ketones.[6][8][9][10] It is less reactive towards ketones than iminium ions, making it ideal for one-pot reactions with very little formation of heptan-3-ol.[6][10][11] It is also less toxic than sodium cyanoborohydride.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the reductive amination of heptan-3-one.

Problem Potential Cause Suggested Solution
High levels of heptan-3-ol byproduct The reducing agent is too strong and is reducing the starting ketone.Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[6][8][10] If using sodium borohydride, perform the reaction in a stepwise manner: allow the imine to form completely before adding the reducing agent.[4][5][7]
Significant amount of tertiary amine (over-alkylation) byproduct The secondary amine product is reacting further with heptan-3-one.Use a stoichiometric amount of the amine or a slight excess of heptan-3-one.[4] Perform the reaction in a stepwise manner, where the imine is pre-formed and then reduced.[8][12] Running the reaction under non-acidic conditions may also suppress the formation of the tertiary amine.[4][12]
Low yield of the desired amine product Incomplete imine formation.Ensure the reaction is run under mildly acidic conditions (pH 4-5) to facilitate imine formation.[3][4] Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine.[4][12]
The reducing agent is not active.Test the activity of the reducing agent with a simple ketone like acetone (B3395972) to ensure it is effective.[4][13]
Steric hindrance from the amine or ketone is slowing the reaction.Increase the reaction temperature to overcome the activation energy barrier.[4]
Reaction is not proceeding to completion Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider gentle heating.[14]
The pH is not optimal.Adjust the pH to a mildly acidic range (4-5) to favor imine formation.[3][4][5] If the pH is too low, the amine will be protonated and non-nucleophilic.[5]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is designed to minimize the formation of heptan-3-ol and is suitable for a direct, one-pot synthesis.

Methodology:

  • To a solution of heptan-3-one (1.0 mmol) and the desired primary amine (1.1 mmol) in a suitable aprotic solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (10 mL), add acetic acid (1.0 mmol).[8][10]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) in one portion.[6]

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is designed to minimize over-alkylation by pre-forming the imine before reduction.

Methodology:

Step A: Imine Formation

  • Dissolve heptan-3-one (1.0 mmol) and the primary amine (1.0 mmol) in methanol (B129727) (10 mL).

  • Stir the mixture at room temperature. The addition of a catalytic amount of acetic acid can accelerate imine formation. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.[14]

  • Monitor the formation of the imine by TLC or NMR until the starting material is consumed (typically 1-2 hours).

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[14]

Step B: Reduction

  • Dissolve the crude imine from Step A in methanol (10 mL) and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.[14]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude product.

Visualizations

Reductive_Amination_Pathway heptan_3_one Heptan-3-one imine Imine Intermediate heptan_3_one->imine + Amine - H2O tertiary_amine Tertiary Amine (Byproduct) heptan_3_one->tertiary_amine heptan_3_ol Heptan-3-ol (Byproduct) heptan_3_one->heptan_3_ol + Reducing Agent amine Primary Amine amine->imine product Secondary Amine (Desired Product) imine->product + Reducing Agent product->tertiary_amine + Heptan-3-one reducing_agent Reducing Agent reducing_agent->product reducing_agent->heptan_3_ol

Caption: Reaction pathway for the reductive amination of heptan-3-one.

Troubleshooting_Workflow start Problem: Byproduct Formation byproduct_type Identify Major Byproduct start->byproduct_type heptanol Heptan-3-ol byproduct_type->heptanol Alcohol tert_amine Tertiary Amine byproduct_type->tert_amine Over-alkylation low_yield Low Yield byproduct_type->low_yield Low Conversion solution_heptanol Use milder reducing agent (STAB) or perform two-step reaction heptanol->solution_heptanol solution_tert_amine Adjust stoichiometry or perform two-step reaction tert_amine->solution_tert_amine check_imine Check Imine Formation low_yield->check_imine optimize_ph Optimize pH (4-5) Add dehydrating agent check_imine->optimize_ph Incomplete check_reductant Check Reducing Agent Activity check_imine->check_reductant Complete test_reductant Test with simple ketone check_reductant->test_reductant

Caption: Troubleshooting workflow for minimizing byproducts.

Parameter_Relationships reductant Reducing Agent (Selectivity) byproducts Byproduct Formation reductant->byproducts affects alcohol formation ph pH ph->byproducts affects imine formation stoichiometry Stoichiometry stoichiometry->byproducts affects over-alkylation procedure Procedure (One-pot vs. Two-step) procedure->byproducts mitigates side reactions

Caption: Key parameter relationships in reductive amination.

References

Technical Support Center: Purification of 3-Aminoheptane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-Aminoheptane by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in this compound synthesized via reductive amination of 3-heptanone (B90015) include unreacted starting material (3-heptanone) and a potential side-product from the reduction of the ketone (3-heptanol). The intermediate, 3-heptanone oxime, may also be present if the reaction does not go to completion.

Q2: Why is fractional distillation the preferred method for purifying this compound?

A2: Fractional distillation is effective for separating liquids with close boiling points. As this compound and its common impurities have distinct boiling points, fractional distillation allows for their efficient separation, leading to a high-purity product.

Q3: What is a "theoretical plate" in the context of fractional distillation?

A3: A theoretical plate represents one cycle of vaporization and condensation within the distillation column.[1] Each theoretical plate enriches the vapor with the more volatile component (the substance with the lower boiling point). A fractionating column with more theoretical plates will provide a better separation.

Q4: When should I use vacuum distillation for purifying this compound?

A4: While not always necessary for this compound, vacuum distillation is beneficial for compounds that are sensitive to high temperatures and prone to degradation. By reducing the pressure, the boiling points of all components are lowered, which can prevent the discoloration and breakdown of the amine.[2]

Q5: How can I confirm the purity of my distilled this compound?

A5: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the components in your sample, allowing for accurate quantification of purity.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the fractional distillation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-HeptanoneC₇H₁₄O114.19146-149[2]
3-HeptanolC₇H₁₆O116.20156[3]
This compound C₇H₁₇N 115.22 155-156

Note: Boiling points are at atmospheric pressure.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

Objective: To purify crude this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Inert gas source (e.g., Nitrogen or Argon) (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[1]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • If desired, maintain a slight positive pressure of an inert gas to prevent oxidation, especially if the amine is heated for an extended period.[1]

  • Distillation Process:

    • Begin heating the round-bottom flask gently using the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will likely contain any low-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (approximately 155-156 °C), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation. If the distillation is too fast, the separation efficiency will be reduced. If it is too slow, you can insulate the column with glass wool or aluminum foil.[1]

    • Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling component is about to distill.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis:

    • Analyze the collected fractions for purity using GC or GC-MS.

Troubleshooting Guides

Issue 1: Poor Separation of Components (Broad boiling point range)

  • Possible Cause: Insufficient column efficiency.

    • Troubleshooting Step: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.[2]

  • Possible Cause: Distillation rate is too high.

    • Troubleshooting Step: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation is key to good separation.[1]

  • Possible Cause: Fluctuating heat input.

    • Troubleshooting Step: Ensure the heating mantle is providing consistent heat. Use a voltage regulator if necessary.

Issue 2: No Distillate is Collected Despite Heating

  • Possible Cause: Insufficient heating.

    • Troubleshooting Step: Gradually increase the temperature of the heating mantle. The pot temperature needs to be higher than the boiling point of the liquid to drive the vapor up the column.

  • Possible Cause: Heat loss from the column.

    • Troubleshooting Step: Insulate the fractionating column and distillation head with glass wool or aluminum foil to prevent premature condensation.[1]

  • Possible Cause: A leak in the system.

    • Troubleshooting Step: Check all joints and connections to ensure they are properly sealed.

Issue 3: Product is Discolored (Yellow or Brown)

  • Possible Cause: Thermal degradation of the amine.

    • Troubleshooting Step: Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the this compound and minimize thermal stress.[2]

  • Possible Cause: Oxidation of the amine.

    • Troubleshooting Step: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[1][2]

Issue 4: "Flooding" of the Fractionating Column

  • Possible Cause: The heating rate is too high, causing excessive vaporization.

    • Troubleshooting Step: Reduce the heat input immediately and allow the excess liquid to drain back into the distilling flask. Resume heating at a lower rate.[3]

Mandatory Visualization

G Troubleshooting Workflow for this compound Fractional Distillation cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_end End start Initiate Fractional Distillation problem Distillation Issue Encountered start->problem poor_separation Poor Separation? problem->poor_separation Check Separation no_distillate No Distillate? problem->no_distillate Check Distillate Flow discoloration Product Discolored? problem->discoloration Check Product Color flooding Column Flooding? problem->flooding Check Column solution1 Increase Column Efficiency Slow Distillation Rate poor_separation->solution1 solution2 Increase Heat Insulate Column Check for Leaks no_distillate->solution2 solution3 Use Vacuum Distillation Use Inert Atmosphere discoloration->solution3 solution4 Reduce Heat Input flooding->solution4 end Successful Purification solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for the purification of this compound by fractional distillation.

References

removing unreacted starting materials from 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 3-Aminoheptane, particularly after its synthesis via reductive amination of 3-heptanone (B90015).

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials and byproducts I should expect when synthesizing this compound via reductive amination?

When synthesizing this compound from 3-heptanone and an ammonia (B1221849) source, the crude reaction mixture will typically contain the desired product along with several impurities. The most common of these are:

  • Unreacted 3-heptanone: The starting ketone may not have fully reacted.

  • 3-Heptanol (B47328): A common byproduct formed from the reduction of 3-heptanone by the reducing agent.

  • Unreacted reducing agent and its byproducts: The nature of these depends on the specific reducing agent used (e.g., borohydride (B1222165) salts).

  • Excess ammonia or amine source: Depending on the reaction conditions.

  • Side-products from the amination reaction: Potentially small amounts of secondary or tertiary amines if the reaction conditions are not optimized.

Q2: What is the most effective initial workup procedure to remove the bulk of impurities?

An initial extractive workup is a highly effective first step to separate the basic this compound from neutral and acidic impurities. This is typically an acid-base extraction. The basic amine is protonated with an acid, making it water-soluble, while neutral organic impurities like unreacted 3-heptanone and 3-heptanol remain in the organic phase.

Q3: How do I choose between distillation and chromatography for the final purification of this compound?

The choice between distillation and chromatography depends on the nature of the remaining impurities and the desired final purity.

  • Fractional distillation is ideal if the primary impurities have significantly different boiling points from this compound.

  • Flash column chromatography is more suitable for removing impurities with similar boiling points but different polarities, such as isomeric byproducts or residual starting materials that are close in volatility.

Q4: I'm seeing a significant amount of 3-heptanol in my crude product. How can I best remove it?

3-Heptanol is a common byproduct. Due to the proximity of its boiling point to that of this compound, a simple distillation may not be sufficient for complete separation.

  • A highly efficient fractional distillation column is recommended.

  • Alternatively, flash column chromatography can be effective as 3-heptanol is more polar than this compound and will have a lower Rf value on a normal phase column.

Q5: My this compound is tailing significantly on the silica (B1680970) gel column. What can I do to improve the peak shape?

Amines are basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape (tailing). To mitigate this:

  • Add a competing amine to the mobile phase, such as 0.5-2% triethylamine (B128534) (Et3N) or ammonia in methanol (B129727). This will neutralize the acidic sites on the silica.

  • Use an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds and often eliminates the need for mobile phase modifiers.

Troubleshooting Guides

Extractive Workup Issues
Problem Possible Cause Solution
Low recovery of this compound after extraction. Incomplete protonation of the amine during the acid wash.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the this compound. Use a pH meter or pH paper to verify.
Incomplete deprotonation during the basification step.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before re-extracting with an organic solvent.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product is still contaminated with 3-heptanone after extraction. Insufficient number of washes.Increase the number of washes with the acidic aqueous solution to ensure all the basic amine is extracted.
The organic layer was not properly separated.Carefully separate the layers to avoid carrying over the organic phase containing the ketone.
Distillation Issues
Problem Possible Cause Solution
Poor separation between this compound and 3-heptanol. Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast.Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases. A good rate is typically 1-2 drops per second of distillate.
Product is decomposing during distillation. The boiling point is too high at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Significant tailing of the this compound peak. Strong interaction with the acidic silica gel.Add 0.5-2% triethylamine or ammonia in methanol to your eluent. Alternatively, use an amine-functionalized silica column.[1]
Co-elution of this compound and an impurity. Inappropriate solvent system.Optimize the mobile phase polarity. A common starting point for aliphatic amines is a gradient of ethyl acetate (B1210297) in hexanes or methanol in dichloromethane.[2]
No product eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your mobile phase.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and common related substances to aid in the selection and optimization of purification methods.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound 115.22145-147Soluble in most organic solvents; slightly soluble in water.[3]
3-Heptanone 114.19146-149[4]Soluble in many organic solvents; sparingly soluble in water.[4]
3-Heptanol 116.20156-158[1][5]Soluble in organic solvents; slightly soluble in water.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Neutral Impurities

This protocol is designed to separate this compound from neutral starting materials and byproducts like 3-heptanone and 3-heptanol.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate (approx. 10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 5 volumes). The this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded after confirming the absence of the product by TLC.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 6 M NaOH) until the pH is greater than 10. This will deprotonate the amine, making it insoluble in water.

  • Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., diethyl ether or dichloromethane) (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (145-147 °C at atmospheric pressure) should be collected separately.

  • Purity Analysis: Analyze the purity of the collected fractions using an appropriate method such as GC-MS or NMR.

Protocol 3: Flash Column Chromatography

This protocol is effective for removing impurities with similar boiling points but different polarities.

  • Stationary Phase Selection: Use standard silica gel or, for better results with amines, an amine-functionalized silica gel.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For amines on standard silica, add 0.5-2% triethylamine to the eluent.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (gradient elution) to separate the components.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Start Crude this compound (from reductive amination) Extraction Extractive Workup (Acid-Base) Start->Extraction Analysis1 Analyze Purity (TLC, GC-MS, NMR) Extraction->Analysis1 Decision Is Purity Sufficient? Analysis1->Decision Distillation Fractional Distillation Decision->Distillation No (Boiling Point Differences) Chromatography Flash Column Chromatography Decision->Chromatography No (Polarity Differences) Pure_Product Pure this compound Decision->Pure_Product Yes Analysis2 Analyze Final Purity Distillation->Analysis2 Chromatography->Analysis2 Analysis2->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Extractive_Workup cluster_0 Acidic Extraction cluster_1 Basification and Re-extraction Crude Crude Mixture in Organic Solvent Add_Acid Add Aqueous Acid (e.g., 1M HCl) Crude->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic_Impurities Organic Layer (Ketone, Alcohol) Separate1->Organic_Impurities Aqueous_Amine_Salt Aqueous Layer (Amine Salt) Separate1->Aqueous_Amine_Salt Add_Base Add Strong Base (e.g., 6M NaOH) Aqueous_Amine_Salt->Add_Base Add_Organic_Solvent Add Organic Solvent Add_Base->Add_Organic_Solvent Separate2 Separate Layers Add_Organic_Solvent->Separate2 Aqueous_Salts Aqueous Layer (Salts) Separate2->Aqueous_Salts Organic_Amine Organic Layer (Pure Amine) Separate2->Organic_Amine

Caption: Workflow for the extractive workup of this compound.

References

Technical Support Center: Chiral Separation of 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 3-Aminoheptane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of this compound?

The primary challenges in separating this compound enantiomers stem from its structure as a small, polar, and flexible aliphatic amine.[1] These characteristics lead to several common issues:

  • Weak Chiral Recognition: The lack of rigid structural elements or multiple interaction points (like aromatic rings) makes it difficult for chiral stationary phases (CSPs) to differentiate between the enantiomers.

  • Poor Peak Shape (Tailing): As a basic compound, this compound is prone to strong interactions with acidic residual silanol (B1196071) groups on silica-based stationary phases.[2][3][4] This secondary interaction mechanism leads to significant peak tailing, which compromises resolution and quantification accuracy.[2][4]

  • Low UV Absorbance: Lacking a chromophore, this compound is difficult to detect using standard UV detectors, often necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

  • High Volatility: Its volatility makes it suitable for Gas Chromatography (GC), but this often requires derivatization to improve thermal stability and chromatographic performance.

Q2: Which chromatographic technique is best for separating this compound enantiomers: HPLC, GC, or SFC?

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable techniques. The best choice depends on available equipment, desired sensitivity, and whether derivatization is acceptable.

  • Chiral HPLC: Often the most versatile approach, especially with polysaccharide-based CSPs.[5][6] It typically requires a normal-phase mobile system and the use of basic additives to achieve good peak shape.[5][7]

  • Chiral GC: A powerful technique for volatile amines. Derivatization of the amino group is almost always necessary to block the active hydrogen, reduce polarity, and enhance volatility and selectivity.

  • Chiral SFC: Combines advantages of both HPLC and GC, offering fast separations with low solvent consumption. It is particularly effective for separating polar compounds like amines.

Q3: Do I need to derivatize this compound before analysis?

Derivatization is highly recommended for both HPLC and GC analysis.

  • For HPLC: While direct analysis is possible, derivatization with a UV-active or fluorescent tag can significantly improve detection sensitivity.[8][9] Chiral derivatizing agents can also be used to form diastereomers that can be separated on a standard achiral column, though this adds complexity.[10][11]

  • For GC: Derivatization is essential. The primary amine must be reacted to block the active hydrogen, which would otherwise cause severe peak tailing and potential thermal degradation. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA).[12]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Poor resolution can manifest as co-eluting or partially overlapping peaks.[5]

Potential Causes & Solutions

CauseRecommended ActionExpected Outcome
Inappropriate Chiral Stationary Phase (CSP) The fundamental principle of chiral separation relies on differential interaction between the enantiomers and the CSP.[5] Screen different CSPs. For primary amines, polysaccharide-based (amylose, cellulose (B213188) derivatives) and cyclodextrin-based columns are good starting points.[5][13]Identification of a CSP that provides stereoselective interactions, leading to separation.
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., ethanol (B145695), isopropanol) in the mobile phase (e.g., n-hexane).[5] Different alcohols alter hydrogen bonding and dipole-dipole interactions, which can significantly impact enantioselectivity.[5]Improved separation by finding the optimal balance of interactions between the analyte, mobile phase, and CSP.
Incorrect Modifier Type If adjusting the concentration is insufficient, switch the alcohol modifier (e.g., from ethanol to isopropanol) and re-screen concentrations.[5]The change in modifier can create the specific interactions needed for chiral recognition.
High Column Temperature Decrease the column temperature (e.g., from 40°C to 25°C or 15°C). Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and CSP.[5][6]Increased resolution (α value) and baseline separation.
High Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). A lower flow rate allows more time for equilibrium between the enantiomers and the stationary phase, increasing efficiency.[5]Sharper peaks and improved resolution between them.
Issue 2: Significant Peak Tailing

Peak tailing is a common problem for basic compounds like amines and is characterized by an asymmetrical peak with a drawn-out trailing edge.[2][4]

Potential Causes & Solutions

CauseRecommended ActionExpected Outcome
Secondary Interactions with Silanols The primary amine group interacts ionically with acidic silanol groups on the silica (B1680970) support.[2][3][4] Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase at a concentration of 0.1-0.5%.[5][6][7]The competing base masks the active silanol sites, minimizing secondary interactions and resulting in symmetrical peaks.[3]
Sample Overload (GC) Unlike typical achiral chromatography, overloading on some chiral GC columns can cause tailing instead of fronting.[14] Reduce the amount of sample injected onto the column.Restored peak symmetry and improved resolution. Overloading can cause a loss of resolution even if column capacity is not exceeded.[14]
Column Degradation Adsorption of contaminants at the head of the column can cause peak distortion.[15] Try reversing the flow direction through the column to wash away contaminants from the inlet frit. If performance is not restored, the column may need to be replaced.[15]Improved peak shape and efficiency if the issue is a blocked frit.

Experimental Workflows & Protocols

Logical Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a systematic approach to diagnosing and fixing poor enantiomeric resolution.

Caption: A logical workflow for troubleshooting poor chiral resolution.

Protocol 1: Chiral HPLC Method Development Screening

This protocol outlines a general screening strategy for developing a chiral separation method for this compound.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at approximately 1 mg/mL in the initial mobile phase or a compatible solvent.

    • Dilute to a working concentration of 20-50 µg/mL.

  • Initial Column & Mobile Phase Selection:

    • Column: Select two to three polysaccharide-based chiral columns (e.g., cellulose or amylose (B160209) derivatives).[5] These are often successful for separating primary amines.[13]

    • Mode: Normal Phase is typically more successful for chiral separations on these columns.[5]

    • Initial Mobile Phase: Start with a mixture of n-Hexane and an alcohol modifier (e.g., Ethanol or Isopropanol) in a 90:10 (v/v) ratio.

    • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to prevent peak tailing.[5][7]

  • Screening Protocol:

    • Equilibrate the first column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the sample and record the chromatogram.

    • If no or poor separation is observed, change the alcohol modifier (e.g., from Ethanol to Isopropanol) and repeat the injection.

    • Repeat the process for each selected chiral column.

  • Optimization:

    • Using the column and modifier combination that shows the most promise, systematically vary the modifier concentration (e.g., test 95:5, 90:10, and 85:15 n-Hexane/Alcohol ratios).[5]

    • If resolution is still suboptimal, adjust the column temperature and flow rate as described in the troubleshooting guide.

Protocol 2: GC Derivatization of this compound

This protocol describes the derivatization of this compound with Trifluoroacetic Anhydride (TFAA) for chiral GC analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.

    • Dissolve the sample in 1 mL of a suitable solvent like methylene (B1212753) chloride.

  • Derivatization Reaction:

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the sample solution.

    • Cap the vial tightly and heat at 60°C for 20-30 minutes.

    • Allow the vial to cool to room temperature.

  • Final Preparation & Injection:

    • Gently evaporate the solvent and excess reagent under a stream of nitrogen if necessary.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., isooctane (B107328) or hexane) for GC injection.

    • The sample is now ready for analysis on a chiral GC column (e.g., a cyclodextrin-based column like Chirasil-L-Val).[16]

General Experimental Workflow

The diagram below outlines the general workflow from sample preparation to final analysis in chiral method development.

References

Technical Support Center: Improving the Enantiomeric Excess of 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral synthesis and resolution of 3-Aminoheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically enriched this compound?

A1: There are two main approaches for producing enantiomerically enriched this compound:

  • Asymmetric Synthesis: This involves the direct synthesis of a single enantiomer from achiral starting materials using a chiral catalyst or auxiliary. A common method is the asymmetric hydrogenation of a suitable prochiral precursor.

  • Chiral Resolution: This technique separates a racemic mixture of this compound into its individual enantiomers. The most common methods for chiral resolution are enzymatic kinetic resolution and the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[1][2]

Q2: My enzymatic kinetic resolution of racemic this compound is showing low enantiomeric excess (ee). What are the potential causes?

A2: Low enantiomeric excess in an enzymatic kinetic resolution can stem from several factors. The enzyme's selectivity, the choice of solvent, the acyl donor, and the reaction temperature all play crucial roles. It is also important to monitor the reaction, as allowing it to proceed beyond 50% conversion will lead to a decrease in the enantiomeric excess of the remaining unreacted amine.

Q3: How can I improve the yield of my desired enantiomer in a kinetic resolution process?

A3: A standard kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer. To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed. This process combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, which can theoretically lead to a 100% yield of the desired enantiomerically pure product.[3]

Q4: Which analytical techniques are best suited for determining the enantiomeric excess of this compound?

A4: The most common and reliable methods for determining the enantiomeric excess of chiral amines like this compound are:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is a widely used and accurate method for separating and quantifying enantiomers.[4][5]

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method is effective for volatile amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent or Derivatizing Agent: This technique allows for the determination of the enantiomeric ratio by observing the distinct signals of the diastereomeric complexes or derivatives formed.[6][7]

  • Circular Dichroism (CD) Spectroscopy: This method can be used for rapid screening of enantiomeric excess.[8]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess in Asymmetric Hydrogenation

Symptom: The enantiomeric excess of this compound obtained from asymmetric hydrogenation of a prochiral imine is below the desired level (e.g., <95% ee).

Possible CauseSuggested Solution
Suboptimal Catalyst System Screen different chiral ligands and metal precursors (e.g., Rhodium, Iridium, Nickel-based catalysts). The choice of ligand can dramatically impact enantioselectivity.[9][10]
Incorrect Reaction Conditions Optimize reaction parameters such as hydrogen pressure, temperature, and solvent. These factors can influence the catalyst's activity and selectivity.
Substrate Purity Ensure the prochiral imine starting material is of high purity, as impurities can poison the catalyst or lead to side reactions.
Catalyst Loading Vary the catalyst loading to find the optimal concentration. Too low a loading may result in incomplete conversion, while too high a loading can sometimes lead to decreased enantioselectivity.

Troubleshooting Workflow for Asymmetric Hydrogenation

start Low ee in Asymmetric Hydrogenation catalyst Screen Catalyst Systems (Ligands, Metals) start->catalyst conditions Optimize Reaction Conditions (Pressure, Temperature, Solvent) catalyst->conditions substrate Verify Substrate Purity conditions->substrate loading Adjust Catalyst Loading substrate->loading evaluate Analyze ee by Chiral HPLC/GC loading->evaluate success Desired ee Achieved evaluate->success ee > 95% fail Continue Optimization evaluate->fail ee < 95% fail->catalyst

Caption: Troubleshooting logic for low ee in asymmetric hydrogenation.

Issue 2: Difficulty in Separating Diastereomeric Salts

Symptom: Poor separation of diastereomeric salts during the chiral resolution of racemic this compound.

Possible CauseSuggested Solution
Inappropriate Chiral Resolving Agent Screen various chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid). The formation of a well-defined crystalline salt with good solubility differences between the diastereomers is crucial.[2][11]
Suboptimal Crystallization Solvent Test a range of solvents or solvent mixtures. The solubility of the diastereomeric salts is highly dependent on the solvent system.
Slow or Incomplete Crystallization Try seeding the solution with a small crystal of the desired diastereomeric salt. Cooling the solution slowly can also promote the formation of larger, purer crystals.
Co-precipitation of Diastereomers If both diastereomers are precipitating, the solution may be too concentrated. Try using a more dilute solution. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Workflow for Diastereomeric Salt Resolution

start Racemic this compound add_cra Add Chiral Resolving Agent start->add_cra crystallize Crystallization add_cra->crystallize filter Filtration crystallize->filter salt Diastereomerically Pure Salt filter->salt filtrate Filtrate (contains other diastereomer) filter->filtrate liberate Liberate Free Amine salt->liberate product Enantiomerically Pure this compound liberate->product

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Aminoheptane

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound via acylation.

Materials:

  • (±)-3-Aminoheptane

  • Immobilized Lipase (B570770) (e.g., Novozym 435)

  • Acyl Donor (e.g., Ethyl acetate)

  • Anhydrous Solvent (e.g., Toluene)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add (±)-3-Aminoheptane and anhydrous toluene.

  • Add the immobilized lipase to the solution.

  • Add the acyl donor to initiate the reaction.

  • Stir the reaction mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the unreacted amine.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted enantiomerically enriched this compound can be isolated from the filtrate, while the acylated product can be hydrolyzed back to the other enantiomer of the amine if desired.

Illustrative Data for Enzymatic Resolution Optimization:

The following table summarizes hypothetical results from an optimization study for the kinetic resolution of (±)-3-Aminoheptane.

EntryEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (%) of unreacted amine
1Novozym 435Ethyl acetateToluene402451>99
2Novozym 435Isopropenyl acetateHexane30484998
3Lipase B from Candida antarcticaEthyl acetateMTBE40245295
4Novozym 435Ethyl acetateDichloromethane40364582
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column suitable for amines (e.g., a polysaccharide-based or macrocyclic antibiotic-based column)

Mobile Phase Preparation:

  • A typical mobile phase for the separation of aliphatic amines could be a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. The exact ratio should be optimized for the specific column used.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • If necessary, derivatize the amine with a UV-active agent to enhance detection.

Chromatographic Conditions (Example):

  • Column: Chiralpak AD-H (or similar)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25°C

Data Analysis:

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂)/(A₁ + A₂)| * 100

Signaling Pathways and Logical Relationships

Logical Flow for Method Selection

start Goal: Enantiomerically Enriched this compound racemic_available Is Racemic this compound Available? start->racemic_available resolution Chiral Resolution racemic_available->resolution Yes asymmetric_synthesis Asymmetric Synthesis racemic_available->asymmetric_synthesis No resolution_method Select Resolution Method resolution->resolution_method synthesis_method Select Synthesis Method asymmetric_synthesis->synthesis_method enzymatic Enzymatic Kinetic Resolution resolution_method->enzymatic High Selectivity diastereomeric Diastereomeric Salt Crystallization resolution_method->diastereomeric Scalability hydrogenation Asymmetric Hydrogenation synthesis_method->hydrogenation other_synthesis Other Asymmetric Methods synthesis_method->other_synthesis

Caption: Decision tree for selecting a method to obtain enantiomerically enriched this compound.

References

Technical Support Center: 3-Aminoheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Aminoheptane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-established methods for synthesizing this compound involve the reductive amination of 3-heptanone (B90015). The primary approaches include:

  • Leuckart Reaction: This classic method uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. The reaction is typically carried out at high temperatures.[1][2][3]

  • Reductive Amination with Sodium Borohydride (B1222165) (NaBH₄): In this two-step, one-pot procedure, 3-heptanone first reacts with an ammonia (B1221849) source (like ammonium acetate) to form an imine intermediate, which is then reduced in situ by sodium borohydride.[4][5]

  • Reductive Amination with Sodium Cyanoborohydride (NaBH₃CN): This method is a one-pot reaction where 3-heptanone, an ammonia source, and sodium cyanoborohydride react together. NaBH₃CN is a milder reducing agent than NaBH₄ and selectively reduces the imine intermediate in the presence of the ketone.[6][7][8]

Q2: What are the main advantages and disadvantages of each synthesis method?

A2: Each method has its own set of pros and cons that should be considered based on available equipment, safety protocols, and desired scale.

MethodAdvantagesDisadvantages
Leuckart Reaction Inexpensive reagents, one-pot reaction.Requires high temperatures (120-185°C), which can lead to side products and decomposition.[1][2][3] Yields can be variable.
Sodium Borohydride Milder reaction conditions than the Leuckart reaction, readily available and less toxic reducing agent than NaBH₃CN.[5]NaBH₄ can also reduce the starting ketone (3-heptanone) to 3-heptanol, leading to lower yields of the desired amine. Careful control of reaction conditions is necessary.[7]
Sodium Cyanoborohydride High selectivity for the imine, reducing the formation of alcohol byproducts and often leading to higher yields. Milder reaction conditions.[7][8]NaBH₃CN is highly toxic and requires careful handling and disposal.

Q3: How can I purify the final this compound product?

A3: The primary method for purifying this compound, which is a liquid at room temperature, is fractional distillation . This technique separates liquids based on their boiling points.[9][10] Given that potential impurities include unreacted 3-heptanone and the byproduct 3-heptanol, which have different boiling points from this compound, fractional distillation is an effective purification strategy. For smaller scales or to remove polar impurities, column chromatography on silica (B1680970) gel can be employed, often with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent the amine from sticking to the acidic silica gel.

Q4: What analytical techniques are used to confirm the identity and purity of this compound?

A4: The following techniques are standard for characterizing this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of the sample and to identify any byproducts. The retention time in the GC provides information on the compound's volatility, and the mass spectrum gives its molecular weight and fragmentation pattern, which can be compared to a database.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure. ¹H NMR shows the different types of protons and their connectivity, while ¹³C NMR shows the different types of carbon atoms in the molecule.[14][15][16]

Troubleshooting Guides

Low Yield
IssuePotential CauseRecommended Solution(s)
Low yield in Leuckart Reaction Incomplete reaction: Reaction time or temperature may be insufficient.Ensure the reaction temperature is maintained between 160-185°C for several hours. Monitor the reaction progress using TLC or GC-MS if possible.
Decomposition of product: Prolonged heating at very high temperatures can lead to decomposition.Optimize the reaction time and temperature. While high temperatures are necessary, avoid excessive heating.
Hydrolysis issues: The intermediate formyl derivative may not be fully hydrolyzed to the free amine.Ensure complete hydrolysis by refluxing with a strong acid like HCl after the initial reaction.
Low yield with NaBH₄ Reduction of starting ketone: Sodium borohydride can reduce 3-heptanone to 3-heptanol, competing with the desired reductive amination.[7]Add the NaBH₄ portion-wise at a low temperature (e.g., 0°C) after allowing sufficient time for the imine to form. This favors the reduction of the imine over the ketone.
Hydrolysis of NaBH₄: The reaction is often run in an alcohol solvent where the borohydride can slowly react.Use a fresh bottle of NaBH₄ and perform the reaction without unnecessary delays after adding the reagent.
Low yield with NaBH₃CN Incorrect pH: The pH of the reaction is critical for this method. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the imine formation will be slow.Maintain the reaction pH between 6 and 7. This can be achieved using a buffer or by the controlled addition of a mild acid.
Inactive reducing agent: Sodium cyanoborohydride can degrade over time.Use a fresh, high-quality source of NaBH₃CN.
Impure Product
IssuePotential CauseRecommended Solution(s)
Presence of 3-heptanone (starting material) Incomplete reaction: Insufficient reaction time, temperature, or amount of reagents.Increase the reaction time or temperature (within optimal range). Ensure the correct stoichiometry of reagents is used.
Presence of 3-heptanol Reduction of ketone (especially with NaBH₄): The reducing agent has reduced the starting ketone.Use a more selective reducing agent like NaBH₃CN. If using NaBH₄, add it slowly at a lower temperature after imine formation is complete.
Formation of secondary or tertiary amines Over-alkylation: The newly formed primary amine reacts further with the ketone and imine intermediates. This is more common in the Leuckart reaction.[17]Use a large excess of the ammonia source to favor the formation of the primary amine.
Discoloration of final product Formation of high molecular weight byproducts: Can occur at high temperatures, especially in the Leuckart reaction.Purify the product by fractional distillation. The colored impurities are typically less volatile.

Experimental Protocols

Method 1: Leuckart Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Heptanone

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-heptanone (1 molar equivalent) and a 2-3 fold molar excess of ammonium formate.

  • Add a small amount of formic acid (e.g., 0.5 molar equivalents).

  • Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction should be vigorous.[3]

  • Cool the reaction mixture to room temperature.

  • To hydrolyze the intermediate formamide, add an excess of concentrated hydrochloric acid and reflux the mixture for 2-4 hours.

  • After cooling, make the solution strongly basic by the slow addition of concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Method 2: Reductive Amination with Sodium Borohydride

Materials:

Procedure:

  • Dissolve 3-heptanone (1 molar equivalent) and a 3-5 fold molar excess of ammonium acetate in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.5-2 molar equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude product by fractional distillation.

Visualizations

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification 3-Heptanone 3-Heptanone Reaction_Vessel Reaction Vessel (Imine Formation) 3-Heptanone->Reaction_Vessel Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction_Vessel Reduction Reduction Reaction_Vessel->Reduction Imine Intermediate Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Crude_Product Crude this compound Reduction->Crude_Product Quench Quench Crude_Product->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound via reductive amination.

Troubleshooting_Low_Yield Start Low Yield of this compound CheckReaction Check Reaction Conditions Start->CheckReaction CheckPurity Analyze Crude Product (GC-MS, NMR) CheckReaction->CheckPurity No IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Yes SideReaction Side Reactions Dominant CheckPurity->SideReaction Significant Impurities OptimizeTimeTemp Optimize Time/ Temperature IncompleteReaction->OptimizeTimeTemp CheckReagents Check Reagent Quality and Stoichiometry IncompleteReaction->CheckReagents ChangeMethod Consider Alternative Reducing Agent or Method SideReaction->ChangeMethod

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: 3-Aminoheptane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the general chemical properties and behavior of aliphatic amines. Due to a lack of specific published stability data for 3-Aminoheptane, this guide provides extrapolated information and general best practices. It is crucial to perform in-house stability studies to determine the precise shelf-life and degradation profile of this compound under your specific storage and handling conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, like other aliphatic amines, is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can initiate photo-degradation pathways.

  • Oxygen: The presence of oxygen can lead to oxidation of the amine group.

  • Moisture: this compound is hygroscopic and can absorb moisture from the atmosphere, which may lead to the formation of hydrates or facilitate other degradation reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can cause rapid degradation or hazardous reactions.

Q2: What are the visual signs of this compound degradation?

A2: While a change in appearance is not always a definitive indicator of significant degradation, you should be cautious if you observe:

  • Color Change: Pure this compound is a colorless liquid. The development of a yellow or brownish tint can indicate oxidation or the presence of impurities.

  • Formation of Precipitates: The appearance of solid particles may suggest the formation of degradation products or reaction with atmospheric components like carbon dioxide.

  • Changes in Viscosity: A noticeable change in the liquid's viscosity could indicate polymerization or other degradation processes.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and reduces volatility.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation by displacing oxygen.
Light Amber glass vial or opaque containerProtects from photodegradation.
Container Tightly sealed, compatible material (e.g., glass)Prevents exposure to air and moisture.
Moisture Store in a dry environmentMinimizes water absorption.

Troubleshooting Guide

Issue 1: I observe a color change in my stored this compound.

  • Possible Cause: Oxidation of the amine. This is a common degradation pathway for aliphatic amines when exposed to air.

  • Troubleshooting Steps:

    • Assess Purity: Perform an analytical test (e.g., GC-MS or a stability-indicating HPLC method) to determine the purity of the material.

    • Inert Atmosphere: If the purity is still acceptable for your application, blanket the remaining material with an inert gas (e.g., argon or nitrogen) before resealing the container.

    • Future Prevention: For new batches, ensure the container is properly sealed and consider flushing the headspace with an inert gas before long-term storage. Store in a dark, refrigerated environment.

Issue 2: My experimental results are inconsistent when using an older batch of this compound.

  • Possible Cause: Degradation of this compound, leading to a lower concentration of the active compound and the presence of potentially interfering degradation products.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated analytical method to determine the exact concentration and purity of the this compound in the older batch.

    • Identify Impurities: If possible, use GC-MS to identify the major degradation products. This can help understand the degradation pathway and its potential impact on your experiment.

    • Use a Fresh Batch: If significant degradation is confirmed, it is highly recommended to use a fresh, unopened batch of this compound for your experiments to ensure reproducibility.

    • Implement a Stability Monitoring Program: For critical applications, establish a routine to re-test the purity of stored this compound at regular intervals.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on general amine chemistry.

DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidation A->B F Reaction with CO2 A->F H Photodegradation (UV light) A->H C N-oxide derivatives (e.g., 3-(Hydroxyamino)heptane) B->C D Imines/Enamines B->D E Further Oxidation/Cleavage Products (e.g., smaller aldehydes, ketones, carboxylic acids) C->E D->E G Carbamate salts F->G I Radical-initiated degradation products H->I

Potential degradation routes for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for Purity Assessment

This method is designed to separate this compound from its potential degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Prepare a working standard of known concentration in the same manner.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL (splitless or with appropriate split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 m/z

3. Data Analysis:

  • Determine the peak area of this compound in both the sample and standard injections.

  • Calculate the purity of the sample using the following formula: Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

  • Analyze the chromatogram for any additional peaks, which may represent degradation products. Mass spectra of these peaks can be compared to libraries or analyzed for structural elucidation.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a robust stability-indicating method.

ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating Method (e.g., GC-MS or HPLC) A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H2O2, RT) C->Analysis D Thermal Degradation (e.g., 80°C, dry heat) D->Analysis E Photodegradation (e.g., ICH Q1B conditions) E->Analysis Start This compound Sample Start->A Start->B Start->C Start->D Start->E Evaluation Evaluate Degradation Profile - Identify major degradants - Determine degradation pathways - Assess peak purity Analysis->Evaluation Report Stability Report Evaluation->Report

Workflow for a forced degradation study.

Experimental Steps:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Application: Expose the samples to the defined stress conditions for a specified period (e.g., 24, 48, 72 hours). A control sample should be stored under normal conditions.

  • Sample Quenching: After the stress period, neutralize acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and the control sample using the developed stability-indicating method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the degradants.

Hypothetical Quantitative Stability Data

The following table presents hypothetical stability data for this compound under various storage conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage ConditionTime PointPurity (%) by GC-MSAppearance
2-8°C, Dark, Inert Atmosphere 0 Months99.8Colorless Liquid
6 Months99.7Colorless Liquid
12 Months99.5Colorless Liquid
24 Months99.2Colorless Liquid
25°C/60% RH, Dark, Air 0 Months99.8Colorless Liquid
6 Months98.5Faint Yellow Tint
12 Months97.1Yellow Liquid
24 Months94.8Yellow-Brown Liquid
40°C/75% RH, Dark, Air 0 Months99.8Colorless Liquid
1 Month97.2Yellow Tint
3 Months94.5Yellow Liquid
6 Months89.1Brown Liquid
Photostability (ICH Q1B) 1.2 million lux hours96.5Yellowish Liquid
200 watt hours/m²96.2Yellowish Liquid

This technical support guide provides a foundational understanding of the potential stability issues of this compound during storage. For any critical applications, it is imperative to conduct thorough in-house stability studies.

Technical Support Center: Preventing Racemization During 3-Aminoheptane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral derivatization of 3-Aminoheptane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the derivatization of this compound for enantiomeric analysis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] This is a critical concern during the derivatization of chiral molecules like this compound because it can lead to an inaccurate determination of its enantiomeric purity. If racemization occurs, the analytical results will not reflect the true enantiomeric composition of the original sample.

Q2: What are the primary mechanisms of racemization for a simple aliphatic amine like this compound?

A2: Unlike α-amino acids, which can racemize through the formation of an azlactone intermediate, simple aliphatic amines like this compound lack an adjacent activating group like a carbonyl. Therefore, the most probable racemization pathway involves the reversible formation of an achiral imine intermediate, particularly under harsh conditions such as high temperatures or the presence of strong bases.[2] This process can lead to the loss of stereochemical integrity at the chiral center.

Q3: Which are the most suitable chiral derivatizing agents for this compound?

A3: Several chiral derivatizing agents (CDAs) are effective for primary amines like this compound. The choice often depends on the analytical technique being used (e.g., HPLC-UV, HPLC-MS, GC-MS, or NMR). Common and effective CDAs include:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Widely used for HPLC analysis with UV detection.[3][4]

  • Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl): Primarily used for NMR analysis to determine enantiomeric excess and assign absolute configuration.[5]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent derivatives suitable for sensitive HPLC analysis.[6]

  • Chloroformates (e.g., heptafluorobutyl chloroformate): Used to create volatile derivatives for chiral GC analysis.[7]

Troubleshooting Guide

Problem 1: Significant racemization is observed after derivatization with Marfey's Reagent.

Possible Cause Solution
High Reaction Temperature Lower the reaction temperature. Marfey's reagent typically reacts efficiently at or slightly above room temperature (e.g., 40°C). Avoid excessive heating.
Strong Base Use a milder base. While a basic medium is necessary, a strong base can promote racemization. Sodium bicarbonate is a commonly used and generally safe option. Avoid stronger bases like sodium hydroxide.
Prolonged Reaction Time Optimize the reaction time. While the reaction needs to go to completion for accurate quantification, excessively long reaction times can increase the risk of racemization. Monitor the reaction progress to determine the optimal duration.

Illustrative Data: Effect of Temperature on Enantiomeric Excess (e.e.) (Note: This is illustrative data for educational purposes.)

Reaction Temperature (°C) Initial e.e. (%) Final e.e. (%) after Derivatization
2599.098.5
4099.098.2
6099.095.1
8099.088.7

Problem 2: Low yield of the derivatized product with Mosher's Acid Chloride.

Possible Cause Solution
Moisture in the Reaction Mosher's acid chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Steric Hindrance While this compound is not exceptionally bulky, steric hindrance can sometimes be a factor. Ensure an appropriate excess of Mosher's acid chloride is used and allow for sufficient reaction time.
Inadequate Base A tertiary amine base like pyridine (B92270) or triethylamine (B128534) is typically used to scavenge the HCl byproduct. Ensure the base is anhydrous and used in a slight excess.

Experimental Protocols

Protocol 1: Derivatization of this compound with Marfey's Reagent (for HPLC Analysis)

Materials:

  • This compound sample

  • Marfey's Reagent (1% w/v in acetone)

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • Acetone (B3395972)

  • Water/Acetonitrile for dilution

Procedure:

  • In a small vial, add 100 µL of a solution of this compound in a suitable solvent.

  • Add 200 µL of 1 M sodium bicarbonate solution.

  • Add 400 µL of the 1% Marfey's Reagent solution in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour.

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous solution with a suitable mobile phase for HPLC analysis.

Protocol 2: Derivatization of this compound with Mosher's Acid Chloride (for NMR Analysis)

Materials:

  • This compound sample (~5 mg)

  • (R)- or (S)-Mosher's Acid Chloride (~1.2 equivalents)

  • Anhydrous pyridine or triethylamine

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve the this compound sample in 0.5 mL of anhydrous CH₂Cl₂ in a dry NMR tube or a small vial under an inert atmosphere.

  • Add a small excess of anhydrous pyridine.

  • Slowly add ~1.2 equivalents of Mosher's acid chloride to the solution.

  • Allow the reaction to proceed at room temperature for at least 2 hours, or until completion is confirmed by TLC or LC-MS.

  • Once the reaction is complete, the sample can be directly analyzed by ¹H NMR in the deuterated solvent. For cleaner spectra, a simple workup with dilute acid and extraction can be performed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_result Result start This compound Sample derivatization Reaction under Optimized Conditions (Controlled Temp, Base, Time) start->derivatization Add reagent Chiral Derivatizing Agent (CDA) reagent->derivatization Add analysis Chromatographic/ Spectroscopic Analysis (HPLC, GC, NMR) derivatization->analysis Inject/Analyze quantification Quantification of Diastereomers analysis->quantification result Determination of Enantiomeric Excess quantification->result racemization_mechanism Potential Racemization Pathway for this compound via an Achiral Imine Intermediate cluster_enantiomers Enantiomers cluster_intermediate Intermediate R_amine (R)-3-Aminoheptane imine Achiral Imine Intermediate R_amine->imine + [O] or - H₂ (reversible) S_amine (S)-3-Aminoheptane S_amine->imine + [O] or - H₂ (reversible) imine->R_amine + H₂ or - [O] (non-selective) imine->S_amine + H₂ or - [O] (non-selective)

References

Technical Support Center: Purification of 3-Aminoheptane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the purification of 3-Aminoheptane using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: Standard silica (B1680970) gel (230-400 mesh) is a common choice for the column chromatography of moderately polar organic molecules like this compound.[1] However, due to the basic nature of the primary amine group, significant interaction with the acidic silanol (B1196071) groups of silica can occur, leading to issues like peak tailing and potential sample degradation.[2][3]

Q2: Are there alternative stationary phases that can improve the purification of this compound?

A2: Yes, several alternatives to standard silica gel can provide better results for basic amines:

  • Amine-functionalized silica: This is an excellent option as the basic surface minimizes the strong acid-base interactions that cause tailing and yield loss.[2][3] It often allows for the use of simpler and less polar solvent systems like hexane (B92381)/ethyl acetate (B1210297) without the need for basic additives.[2][3]

  • Alumina (B75360) (basic or neutral): Alumina is another suitable alternative to silica gel for the purification of basic compounds.[2][4]

  • Deactivated silica gel: You can reduce the acidity of standard silica gel by pre-treating it with a solution of a basic modifier, such as triethylamine (B128534), before packing the column.[4]

Q3: How do I select the appropriate mobile phase (eluent) for my separation?

A3: The ideal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] For this compound, a good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The goal is to find a solvent ratio that gives your product a retention factor (Rf) of approximately 0.3-0.4.[1]

Q4: Why is my this compound showing significant peak tailing on a silica gel column?

A4: Peak tailing is a common issue when purifying amines on silica gel. It is caused by the strong interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica.[2][5] This can be mitigated by adding a basic modifier to your mobile phase or by using an alternative stationary phase.[2][5]

Q5: What basic modifiers can be added to the mobile phase, and in what concentration?

A5: To improve peak shape and reduce tailing on silica gel, a small amount of a basic modifier is often added to the eluent. Common choices include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1% to 1%.[5]

  • Ammonia (B1221849) (in methanol): A solution of ammonia in methanol (B129727) can also be used as a component of the mobile phase.[2]

  • Pyridine: Can also be used as a modifier.[2]

The addition of a competing base like these neutralizes the acidic sites on the silica, allowing the amine to elute more symmetrically.[2]

Chromatography Conditions Summary

ParameterRecommendationRationale
Stationary Phase 1. Amine-functionalized Silica2. Alumina (Neutral or Basic)3. Silica Gel (230-400 mesh)Amine-functionalized silica and alumina are preferred for basic compounds to prevent peak tailing.[2][3][4] Standard silica is a viable but often requires a basic modifier in the mobile phase.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolA gradient of increasing polarity is often effective.[2][5] The exact ratio should be optimized using TLC.[1]
Mobile Phase Modifier (for Silica Gel) 0.1-1% Triethylamine (TEA) or AmmoniaA basic additive is crucial when using silica gel to prevent strong interactions between the amine and the acidic stationary phase, thus reducing peak tailing.[2][5]
Sample Loading Dry loading or minimal solventFor compounds that are not readily soluble in the initial eluent, dry loading is recommended to ensure a narrow starting band and better separation.[1][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation - Incorrect mobile phase polarity.- Column was overloaded with the sample.- Adjust the solvent polarity based on preliminary TLC results. If the Rf is too high, decrease polarity; if too low, increase polarity.[1]- Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight).[1]
Compound Tailing - Strong acid-base interaction between the amine and acidic silica gel.- Add a basic modifier like 0.1-1% triethylamine to the mobile phase.[5]- Switch to a less acidic stationary phase such as alumina or amine-functionalized silica.[2][4]
Compound is Stuck on the Column (Won't Elute) - The mobile phase is not polar enough.- The compound has irreversibly adsorbed or decomposed on the silica.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[4]- Test the stability of your compound on a small amount of silica with your chosen solvent system using a 2D TLC test.[4][6] If it is unstable, a different stationary phase is required.
Cracks or Bubbles in the Column Bed - The column was allowed to run dry.- Improper packing of the stationary phase.- Always keep the solvent level above the top of the stationary phase.[1]- If cracks appear, the separation will be compromised, and the column needs to be repacked. Ensure the silica gel is packed uniformly as a slurry without trapping air bubbles.[1]
Fractions are Very Dilute - The compound is eluting over a large volume.- This can be a consequence of tailing. Address the tailing issue first.- If separation allows, you can increase the polarity of the mobile phase once the desired compound starts to elute to speed up its collection and reduce the total volume.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Specific solvent ratios should be optimized based on TLC analysis.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of sample to be purified.

  • Secure the column in a vertical position.

  • Insert a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.[1]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

  • Allow the stationary phase to settle, and then add another layer of sand on top to protect the surface.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[1] Carefully apply the sample solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in numbered test tubes.

  • If using a gradient elution, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent to elute the compounds.

4. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.[1]

  • Visualize the TLC spots using an appropriate stain, such as potassium permanganate (B83412) or ninhydrin, as simple amines are often not UV-active.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[1]

Visualization

Troubleshooting_Workflow start Start Purification check_separation Poor or No Separation? start->check_separation check_tailing Significant Peak Tailing? check_separation->check_tailing No adjust_polarity Adjust Mobile Phase Polarity based on TLC check_separation->adjust_polarity Yes check_elution Compound Not Eluting? check_tailing->check_elution No add_modifier Add Basic Modifier (e.g., 0.5% TEA) to Eluent check_tailing->add_modifier Yes success Successful Purification check_elution->success No increase_polarity Increase Eluent Polarity check_elution->increase_polarity Yes check_load Reduce Sample Load adjust_polarity->check_load check_load->check_tailing change_stationary_phase Use Alternative Stationary Phase (Alumina or Amine-Silica) add_modifier->change_stationary_phase If persists change_stationary_phase->check_elution check_stability Check Compound Stability on Silica increase_polarity->check_stability If persists check_stability->change_stationary_phase

References

managing reaction exotherms in large-scale 3-Aminoheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during the large-scale synthesis of 3-Aminoheptane. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Rapid, Uncontrolled Temperature Increase During Reagent Addition

  • Question: My reactor temperature is rising much faster than anticipated after I started adding the reducing agent (e.g., Sodium Borohydride). What should I do?

    • Answer:

      • Immediately stop the addition of the reagent.

      • Ensure the reactor's cooling system is operating at maximum capacity.

      • Verify that the stirring/agitation is vigorous and effective. Poor mixing can lead to localized hot spots and an accumulation of unreacted reagents.

      • If the temperature continues to rise and approaches the solvent's boiling point or the predetermined critical temperature limit, prepare to execute the emergency quenching protocol.

      • Once the temperature is stabilized and under control, you can consider resuming the addition at a significantly reduced rate, closely monitoring the temperature. If the problem persists, it may be necessary to abort the reaction.

  • Question: What are the primary causes of a sudden exotherm during the reductive amination of heptan-3-one?

    • Answer: The most common causes include:

      • Incorrect Reagent Addition Rate: Adding the reducing agent or the amine too quickly can generate heat faster than the cooling system can remove it.

      • Inadequate Cooling: The cooling system may be malfunctioning, undersized for the scale of the reaction, or not set to a low enough temperature.

      • Poor Agitation: Insufficient mixing can lead to a buildup of reactants in one area of the reactor, causing a localized, rapid reaction when they finally mix.

      • Incorrect Reaction Concentration: A higher concentration of reactants will lead to a more significant heat release.

Issue: Slower Than Expected Reaction with Subsequent Temperature Spike

  • Question: The reaction seemed to be proceeding slowly with little to no temperature change, and then suddenly the temperature spiked. What happened?

    • Answer: This often indicates an "induction period" followed by a rapid, uncontrolled reaction. The initial slow rate may be due to an impurity, a slow initiation phase, or poor initial mixing. During this time, the reagents you have added accumulate. Once the reaction finally starts, the large amount of unreacted material reacts very quickly, leading to a dangerous temperature spike. To avoid this, ensure your raw materials are of high purity and that there is good initial mixing to initiate the reaction smoothly.

Frequently Asked Questions (FAQs)

  • Question: What is a "runaway reaction" and what are the signs?

    • Answer: A runaway reaction is an exothermic reaction that is out of control, where the rate of heat generation exceeds the rate of heat removal.[1][2] This leads to a rapid increase in temperature and pressure, which can result in a fire, explosion, or rupture of the reactor vessel.[1][3] Key signs include:

      • A temperature rise that accelerates over time.

      • A rapid increase in reactor pressure.

      • Venting of solvent or reactant vapors from the reactor's emergency relief system.

      • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected protocol.

  • Question: How can I proactively assess the thermal risk of my this compound synthesis before scaling up?

    • Answer: It is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) on a small scale. This will provide critical data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe and effective cooling system for the large-scale process.

  • Question: What are the best practices for adding reagents in an exothermic reaction like this compound synthesis?

    • Answer: The preferred method is "semi-batch" addition, where one or more reactants are added gradually to the reactor over a controlled period. This allows the cooling system to manage the heat generated in real-time. Avoid adding all reactants at once ("batch" mode) for highly exothermic reactions, as this can release a large amount of energy very quickly.[3]

  • Question: How does solvent choice impact exotherm management?

    • Answer: The solvent plays a critical role in heat management. A solvent with a higher boiling point can provide a larger operating temperature window. However, it's also important to consider the solvent's heat capacity and thermal conductivity, as these properties affect how efficiently heat can be absorbed and transferred away from the reaction mixture.

Data Presentation

Table 1: Illustrative Effect of Reagent Addition Rate on Peak Exotherm

Addition Time (minutes)Peak Temperature (°C)Observations
1085Rapid temperature spike, difficult to control.
3055Manageable temperature rise with active cooling.
6040Smooth and easily controlled temperature profile.
12030Very slow reaction, may not be efficient.

Table 2: Comparison of Batch vs. Semi-Batch Addition for a 1 mole Scale Reaction

ParameterBatch AdditionSemi-Batch Addition (60 min)
Initial Temperature (°C) 2020
Peak Temperature (°C) >100 (Runaway)42
Time to Reach Peak Temp. ~5 minutes~45 minutes
Control Difficulty Very High / UnsafeLow / Safe

Experimental Protocols

Protocol 1: Semi-Batch Reductive Amination of Heptan-3-one

  • Reactor Setup:

    • Charge a temperature-controlled reactor equipped with an overhead stirrer, a condenser, a nitrogen inlet, and a thermocouple with heptan-3-one and the chosen solvent (e.g., methanol).

    • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).

  • Ammonia (B1221849) Addition:

    • Slowly bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent via an addition funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reducing Agent Addition:

    • Prepare a solution or slurry of the reducing agent (e.g., sodium borohydride (B1222165) in a suitable solvent).

    • Add the reducing agent solution dropwise via an addition funnel over 60-120 minutes, ensuring the internal temperature does not exceed the predetermined limit (e.g., 25 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Workup:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding a quenching agent (e.g., water or dilute acid), while maintaining cooling.

    • Proceed with the standard extraction and purification protocol for this compound.

Protocol 2: Emergency Quenching Procedure

  • Activation: This protocol should be initiated if the reactor temperature exceeds the critical alarm point and continues to rise despite maximum cooling.

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Inject Quenching Agent: Rapidly introduce a pre-determined and tested quenching agent into the reactor. The quenching agent should be a substance that will quickly react with one of the limiting reagents to stop the exothermic reaction. For a reductive amination, a common quenching agent could be a weak acid (like acetic acid) to neutralize the reducing agent.

  • Maintain Cooling and Agitation: Continue to run the cooling system and stirrer at maximum capacity to dissipate the remaining heat.

  • Monitor: Closely monitor the reactor temperature and pressure until they have returned to a safe and stable state.

Visualizations

TroubleshootingWorkflow Start Uncontrolled Temperature Rise Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition MaxCooling Maximize Cooling System Output StopAddition->MaxCooling CheckAgitation Verify Vigorous Agitation MaxCooling->CheckAgitation TempStabilized Is Temperature Stabilizing? CheckAgitation->TempStabilized ResumeSlowly Resume Addition at Reduced Rate TempStabilized->ResumeSlowly Yes Quench Execute Emergency Quenching Protocol TempStabilized->Quench No End Situation Controlled ResumeSlowly->End Abort Abort Reaction Quench->Abort Abort->End ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification ReactorSetup Reactor Setup & Cooldown AmineAddition Controlled Amine Addition ReactorSetup->AmineAddition ReagentPrep Prepare Reagent Solutions ReducerAddition Controlled Reducer Addition ReagentPrep->ReducerAddition AmineAddition->ReducerAddition Monitoring Monitor Progress (GC/TLC) ReducerAddition->Monitoring Quench Controlled Quench Monitoring->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification LogicalRelationships RA Reaction Rate HG Heat Generation RA->HG TR Thermal Risk HG->TR Temp Temperature HG->Temp HR Heat Removal HR->TR HR->Temp Temp->RA Temp->TR Conc Concentration Conc->RA AddRate Addition Rate AddRate->RA Cooling Cooling Capacity Cooling->HR Agitation Agitation Agitation->HR

References

Technical Support Center: Synthesis of 3-Aminoheptane via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting reducing agents for the synthesis of 3-aminoheptane from 3-heptanone (B90015). This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative analysis of common reducing agents.

Choosing the Right Reducing Agent

The synthesis of this compound from 3-heptanone is most commonly achieved through reductive amination. This process involves the reaction of 3-heptanone with an amine source (typically ammonia) to form an intermediate imine, which is then reduced to the final this compound product. The choice of reducing agent is critical for the success of this reaction, influencing yield, selectivity, and the occurrence of side reactions.

The primary reducing agents for this transformation are:

Each of these reagents has distinct advantages and disadvantages in terms of reactivity, selectivity, and handling requirements.

Comparison of Reducing Agents for this compound Synthesis

The following table summarizes the key characteristics and typical reaction parameters for the reductive amination of 3-heptanone to this compound using different reducing agents. Please note that the provided data are illustrative and actual results may vary based on specific experimental conditions.

Reducing AgentProcedure TypeTypical Solvent(s)Typical TemperatureTypical Reaction TimeReported YieldKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Two-step (indirect)Methanol (B129727), Ethanol (B145695)0°C to Room Temp.1-4 hours (for reduction)70-85%Inexpensive, readily available.Can reduce the starting ketone; requires a two-step process for good selectivity.[1]
Sodium Cyanoborohydride (NaBH₃CN) One-pot (direct)Methanol, EthanolRoom Temp.12-24 hours80-90%Selective for iminium ions over ketones at neutral pH.[2]Highly toxic; generates toxic cyanide byproducts.[2]
Sodium Triacetoxyborohydride (STAB) One-pot (direct)Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Room Temp.2-24 hours85-95%Mild and highly selective for imines/iminium ions; non-toxic byproducts.[3][4]Moisture-sensitive; more expensive than NaBH₄.[1]
Catalytic Hydrogenation (Raney® Ni) One-pot (direct)Methanol, Ethanol (with ammonia)50-100°C4-24 hours>90%High yields; environmentally friendly (no metal hydride waste).Requires specialized high-pressure equipment; catalyst can be pyrophoric.

Experimental Protocols

Detailed methodologies for the synthesis of this compound from 3-heptanone using the aforementioned reducing agents are provided below.

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This indirect method involves the pre-formation of the imine before the addition of the reducing agent to minimize the reduction of the starting ketone.

Materials:

  • 3-Heptanone

  • Ammonia (B1221849) in methanol (e.g., 7N solution)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Hydrochloric acid (e.g., 1M solution)

  • Sodium hydroxide (B78521) (e.g., 1M solution)

  • Dichloromethane or Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-heptanone (1 equivalent) in a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 1M NaOH until pH > 10.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This direct method allows for the simultaneous formation and reduction of the imine in a single step.

Materials:

  • 3-Heptanone

  • Ammonium (B1175870) acetate (B1210297) or ammonia in methanol

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (e.g., 1M solution)

  • Sodium hydroxide (e.g., 1M solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-heptanone (1 equivalent) and ammonium acetate (3 equivalents) in anhydrous methanol, add sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Carefully acidify the reaction mixture with 1M HCl to pH ~2 to quench the reaction and hydrolyze any remaining imine. Caution: This step may generate toxic HCN gas and should be performed in a well-ventilated fume hood.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic (pH > 10) with 1M NaOH.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a mild and highly selective one-pot procedure.

Materials:

  • 3-Heptanone

  • Ammonium acetate

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 3-heptanone (1 equivalent) and ammonium acetate (1.5 equivalents) in DCE or DCM.

  • Add a catalytic amount of acetic acid (optional).

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in one portion.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 4: Catalytic Hydrogenation using Raney® Nickel

This method utilizes hydrogen gas and a nickel catalyst for the reduction.

Materials:

  • 3-Heptanone

  • Ammonia in methanol or ethanol

  • Raney® Nickel (as a 50% slurry in water)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Carefully wash the Raney® Nickel catalyst with methanol or ethanol to remove the water.

  • In a high-pressure reactor, combine 3-heptanone (1 equivalent), the ammonia solution, and the washed Raney® Nickel catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 50-100°C and stir vigorously.

  • Monitor the reaction by observing the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude this compound can be purified by distillation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via reductive amination.

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine.

    • Solution: Use a dehydrating agent like molecular sieves or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. Adding a catalytic amount of a weak acid (e.g., acetic acid) can also promote imine formation.

  • Reduction of the starting ketone: This is a common issue with less selective reducing agents like NaBH₄.[1]

    • Solution: Switch to a more selective reducing agent like STAB or NaBH₃CN.[2][3] If using NaBH₄, ensure imine formation is complete before adding the reducing agent in a two-step procedure.[1]

  • Suboptimal reaction conditions: The temperature or reaction time may not be optimal.

    • Solution: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but this should be optimized for each specific reducing agent.

Q2: I am observing a significant amount of 3-heptanol (B47328) as a byproduct. How can I prevent this?

A2: The formation of 3-heptanol is due to the reduction of the starting 3-heptanone.

  • Solution: This is a clear indication that your reducing agent is not selective enough. The best solution is to switch to a milder and more selective reagent like Sodium Triacetoxyborohydride (STAB), which shows a strong preference for reducing the iminium ion over the ketone.[3][4] If you must use Sodium Borohydride, it is crucial to follow a two-step (indirect) protocol where the imine is formed first, and the ketone is consumed before the reducing agent is introduced.[1]

Q3: My reaction is very slow or does not go to completion. What can I do?

A3: Slow or incomplete reactions can be due to several factors:

  • Steric hindrance: While less of an issue with 3-heptanone, bulky amines can slow down the reaction.

  • Low reactivity of the amine: Using ammonia requires it to be present in sufficient concentration.

    • Solution: Increase the reaction temperature and/or reaction time. For less reactive ketones, a Lewis acid catalyst such as Ti(OiPr)₄ can be added to activate the carbonyl group towards nucleophilic attack by the amine.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Procedure:

    • Prepare a TLC plate with three lanes: one for the starting 3-heptanone, one for the reaction mixture, and a "co-spot" where both are applied.

    • Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2). The polarity can be adjusted to achieve good separation.

    • Visualize the spots under UV light (if the compounds are UV-active) or by using a staining agent like potassium permanganate (B83412) or ninhydrin.

    • The disappearance of the 3-heptanone spot and the appearance of a new, more polar spot for this compound indicates the reaction is progressing. The imine intermediate will also appear as a new spot, which should then be consumed as the reaction proceeds.

Q5: What is the best way to purify the final this compound product?

A5: The purification method depends on the scale of the reaction and the nature of any impurities.

  • Distillation: For larger quantities, fractional distillation is often the most effective method for purifying volatile amines like this compound.

  • Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on silica (B1680970) gel can be used. A gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), often with a small amount of a basic modifier like triethylamine (B128534) to prevent the amine from streaking on the silica gel, is typically employed.

  • Acid-Base Extraction: An acid-base workup is crucial for separating the basic amine product from neutral or acidic byproducts and unreacted starting material. The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-heptanone via reductive amination.

Reductive_Amination_Workflow Start 3-Heptanone + Ammonia Imine_Formation Imine Formation Start->Imine_Formation Imine 3-Iminoheptane (Intermediate) Imine_Formation->Imine Reduction Reduction Imine->Reduction Product This compound Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH4, STAB, H2/Ni) Reducing_Agent->Reduction Workup Workup & Purification Product->Workup Final_Product Purified This compound Workup->Final_Product

Caption: General workflow for the synthesis of this compound.

Decision Tree for Reducing Agent Selection

This diagram provides a logical framework for selecting the most appropriate reducing agent based on key experimental considerations.

Reducing_Agent_Selection Start Start: Select Reducing Agent Toxicity Is toxicity a major concern? Start->Toxicity Cost Is cost a primary factor? Toxicity->Cost Yes NaBH3CN Consider Sodium Cyanoborohydride (with caution) Toxicity->NaBH3CN No Selectivity Is high selectivity for the imine crucial? Cost->Selectivity No NaBH4 Use Sodium Borohydride (Two-step) Cost->NaBH4 Yes Equipment Is high-pressure equipment available? Selectivity->Equipment No STAB Use STAB Selectivity->STAB Yes Equipment->NaBH4 No RaneyNi Consider Catalytic Hydrogenation (Raney Ni) Equipment->RaneyNi Yes

Caption: Decision tree for selecting a suitable reducing agent.

References

impact of reaction parameters on 3-Aminoheptane purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminoheptane. The primary focus is on the impact of various reaction parameters on the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is through the reductive amination of 3-heptanone (B90015) with ammonia (B1221849). This process involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced to the corresponding primary amine, this compound.[1][2][3] This method is favored for its high selectivity and the use of readily available starting materials.

Q2: Which reducing agents are suitable for the reductive amination of 3-heptanone?

A2: Several reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4][5] Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., nickel, palladium, platinum) is also a widely used method, particularly in industrial settings.[1][2] The choice of reducing agent can significantly impact the reaction's selectivity and the purity of the final product.

Q3: How does the choice of reducing agent affect the purity of this compound?

A3: The selectivity of the reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that preferentially reduces the intermediate iminium ion over the starting ketone.[4][6][7] This selectivity minimizes the formation of the corresponding alcohol byproduct (3-heptanol), leading to higher purity of this compound. Sodium borohydride is a stronger reducing agent and can also reduce the starting 3-heptanone.[6] To avoid this side reaction, it is often added in a stepwise manner after the imine has been formed.[6][8] Sodium cyanoborohydride is also selective for the imine but can produce toxic cyanide byproducts.[1][9]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted 3-heptanone, the corresponding alcohol (3-heptanol) from the reduction of the ketone, and secondary amines formed from the reaction of the product (this compound) with another molecule of 3-heptanone followed by reduction.[8] Over-alkylation leading to secondary and tertiary amines can be an issue, especially if the primary amine product is not efficiently removed or if it reacts further with the starting ketone.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity: Significant amount of 3-heptanol (B47328) detected. The reducing agent is too reactive and is reducing the starting ketone.Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB).[4][6] If using sodium borohydride, ensure the imine formation is complete before adding the reducing agent in a controlled manner.[8]
Low Purity: Presence of secondary amines. The newly formed this compound is reacting with remaining 3-heptanone. This is more likely if there is an excess of the ketone or prolonged reaction times.Use a molar excess of ammonia to favor the formation of the primary amine.[2][11] Optimize the reaction time to minimize the opportunity for the secondary amine formation. Consider a stepwise procedure where the imine is formed and then reduced in a separate step.[8]
Low Yield of this compound. Incomplete imine formation. The equilibrium between the ketone/ammonia and the imine may not favor the imine.The removal of water can shift the equilibrium towards imine formation.[1] This can be achieved by using a dehydrating agent or a Dean-Stark apparatus. Increasing the concentration of ammonia can also drive the reaction forward.[2]
Reaction is slow or does not go to completion. The reaction temperature may be too low, or the catalyst (if used) may be inactive.Gradually increasing the reaction temperature can enhance the conversion rate.[12] For catalytic hydrogenations, ensure the catalyst is active and not poisoned. The reaction may require elevated pressure and temperature for optimal performance.[2]

Impact of Reaction Parameters on this compound Purity

The following table summarizes the qualitative and quantitative impact of key reaction parameters on the purity of the final product, based on data from analogous reductive amination reactions of aliphatic ketones.

Parameter Condition Impact on Purity Rationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)High Purity STAB is a mild reducing agent that selectively reduces the iminium ion intermediate, minimizing the reduction of the starting ketone to the alcohol byproduct.[4][6][7]
Sodium Borohydride (NaBH₄)Moderate to High Purity Can reduce the starting ketone. Purity is improved by slow, controlled addition after imine formation is complete.[6][8]
Catalytic Hydrogenation (e.g., Fe catalyst)High Purity (e.g., up to 89% yield for similar ketones) Can be highly selective under optimized conditions of temperature and pressure, leading to high yields and purity.[2][13]
Temperature Low Temperature (e.g., Room Temp)May lead to incomplete reaction The reaction may be slow or stall at the imine stage, resulting in a mixture of starting material and product.[12]
Optimal Temperature (e.g., 70-150 °C for catalytic systems)High Purity Ensures complete conversion of the imine to the amine without significant side reactions. The optimal temperature depends on the specific catalyst and reactants.[2][12]
High TemperatureDecreased Purity May lead to side reactions such as aldol (B89426) condensation of the ketone or decomposition of the product.
Reactant Ratio Excess AmmoniaHigh Purity Shifts the equilibrium towards the formation of the primary amine and minimizes the formation of secondary amine byproducts.[2][11]
Equimolar or Excess KetoneLower Purity Increases the likelihood of the primary amine product reacting with another ketone molecule to form a secondary amine.[8]
Catalyst (for catalytic hydrogenation) Optimized Catalyst LoadingHigh Purity Sufficient catalyst ensures efficient reduction of the imine.
Catalyst DeactivationLower Purity Incomplete reaction leads to a mixture of starting materials, intermediates, and product.[1]

Experimental Protocol: Synthesis of this compound via Catalytic Reductive Amination

This protocol is based on a general procedure for the reductive amination of aliphatic ketones using an iron catalyst.[2][13]

Materials:

  • 3-heptanone

  • Aqueous ammonia (25%)

  • Iron-based catalyst (e.g., Fe/(N)SiC)

  • Hydrogen gas (H₂)

  • Solvent (e.g., water)

  • Hydrochloric acid (HCl) for salt formation (optional, for purification)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: Prepare the iron-based catalyst as per established literature procedures.

  • Reaction Setup: In a high-pressure autoclave reactor, add the iron catalyst (e.g., 10 mol% relative to the ketone).

  • Addition of Reactants: Add 3-heptanone (0.5 mmol) and aqueous ammonia (25%, 3.5 mL).

  • Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas to 6.5 MPa. Heat the reaction mixture to 140-150 °C with stirring for 20 hours.[2][13]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: The product can be isolated by extraction with an organic solvent. For purification, the amine can be converted to its hydrochloride salt by treatment with HCl, followed by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactor High-Pressure Autoclave Reactor start->reactor add_catalyst Add Iron Catalyst reactor->add_catalyst add_reactants Add 3-Heptanone & Aqueous Ammonia add_catalyst->add_reactants seal_purge Seal Reactor & Purge with H₂ add_reactants->seal_purge pressurize_heat Pressurize to 6.5 MPa H₂ Heat to 140-150°C for 20h seal_purge->pressurize_heat cool_vent Cool to Room Temperature Vent H₂ pressurize_heat->cool_vent extraction Product Extraction cool_vent->extraction purification Purification (e.g., Salt Formation & Recrystallization) extraction->purification product Pure this compound purification->product

Caption: Workflow for this compound synthesis.

parameter_impact Impact of Reaction Parameters on this compound Purity cluster_params Reaction Parameters cluster_outcomes Potential Impurities purity This compound Purity reducing_agent Reducing Agent reducing_agent->purity Selectivity alcohol 3-Heptanol reducing_agent->alcohol Non-selective reduction temperature Temperature temperature->purity Reaction Rate & Side Reactions unreacted Unreacted 3-Heptanone temperature->unreacted Incomplete Reaction reactant_ratio Reactant Ratio (Ammonia:Ketone) reactant_ratio->purity Equilibrium Shift secondary_amine Secondary Amine reactant_ratio->secondary_amine Excess Ketone

Caption: Factors affecting this compound purity.

References

Technical Support Center: Identifying Impurities in 3-Aminoheptane via Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoheptane. The following sections detail methods for identifying potential impurities using NMR, IR, and Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities in this compound often depend on the synthetic route. A common synthesis involves the reduction of 3-heptanone (B90015) oxime. Potential impurities from this process include:

  • Unreacted starting material: 3-heptanone and 3-heptanone oxime.

  • Solvent residues: Ethanol or isopropanol (B130326) are often used as solvents in the reduction.

  • Side-products: Incomplete reduction or side reactions may lead to other amine-related compounds.

Q2: My ¹H NMR spectrum of this compound shows a broad peak for the -NH₂ protons. Is this normal?

A2: Yes, this is a common observation for primary amines. The N-H protons often exhibit a broad signal due to quadrupole broadening and chemical exchange with other protic substances (like trace water) in the sample.[1][2] The chemical shift of these protons can also vary depending on the solvent and concentration.[3]

Q3: How can I confirm the presence of the -NH₂ protons in my ¹H NMR spectrum?

A3: To confirm the presence of N-H protons, you can perform a D₂O exchange experiment.[2] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad -NH₂ peak should disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[2]

Q4: I am not seeing a clear molecular ion peak in the mass spectrum of my this compound sample. What could be the reason?

A4: For aliphatic amines, the molecular ion peak (M⁺) can be weak or even absent in electron ionization (EI) mass spectrometry.[4] This is due to the facile fragmentation of the molecular ion. The most common fragmentation pathway for aliphatic amines is α-cleavage, which results in the formation of a stable iminium cation.[5]

Troubleshooting Guides

NMR Spectroscopy
Observed Issue Potential Cause Troubleshooting Steps
Broad, poorly resolved peaks for -NH₂ Quadrupole broadening and proton exchange.[1][2]1. Perform a D₂O exchange experiment to confirm the N-H signal.[2] 2. Ensure your sample and NMR solvent are as dry as possible. 3. Acquire the spectrum at a different temperature to potentially sharpen the signal.
Unexpected peaks in the spectrum Presence of impurities such as residual solvents or starting materials.1. Compare the chemical shifts of the unknown peaks with common laboratory solvents.[6] 2. Analyze the starting materials (3-heptanone, 3-heptanone oxime) by NMR to identify their characteristic peaks.
Overlapping signals in the aliphatic region Complex mixture of this compound and structurally similar impurities.1. Use a higher field NMR spectrometer for better signal dispersion. 2. Consider 2D NMR techniques like COSY and HSQC to resolve overlapping signals and confirm structural assignments.
IR Spectroscopy
Observed Issue Potential Cause Troubleshooting Steps
Weak or absent N-H stretching bands The sample is a tertiary amine (impurity) or the concentration of the primary amine is very low. Tertiary amines lack N-H bonds and will not show these bands.[7]1. Confirm the presence of nitrogen using other analytical techniques (e.g., mass spectrometry). 2. Increase the concentration of the sample.
Broad absorption in the 3200-3500 cm⁻¹ region Presence of water or alcohol impurities, which have broad O-H stretching bands in a similar region to N-H stretches.[7]1. N-H stretches of primary amines typically appear as two distinct, sharper peaks, whereas O-H stretches are usually a single broad band.[8] 2. Dry the sample thoroughly to remove moisture.
Unexpected peaks, especially in the carbonyl region (~1700 cm⁻¹) Presence of 3-heptanone (starting material) impurity.Compare the spectrum to a reference spectrum of 3-heptanone to confirm the presence of the C=O stretch.
Mass Spectrometry
Observed Issue Potential Cause Troubleshooting Steps
No clear molecular ion peak at m/z 115 Facile fragmentation of the aliphatic amine.[4]1. Look for characteristic fragment ions from α-cleavage (m/z 86 and m/z 58 for this compound). 2. Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) which may yield a more prominent protonated molecule [M+H]⁺ at m/z 116.
Peaks corresponding to higher molecular weights Presence of impurities or dimerization of the analyte.1. Analyze the sample using GC-MS to separate the components before mass analysis. 2. Check for known impurities and their expected mass spectra.
Poor signal intensity Low sample concentration or inefficient ionization.[9]1. Increase the sample concentration. 2. Optimize the ionization source parameters. 3. Ensure the mass spectrometer is properly tuned and calibrated.[9]

Data Presentation

Expected Spectroscopic Data for this compound
Spectroscopic Technique Expected Data/Observations
¹H NMR - -CH₃ (terminal): Triplet, ~0.9 ppm - -CH₂- (internal): Multiplets, ~1.3-1.5 ppm - -CH(N)-: Multiplet, ~2.7 ppm - -NH₂: Broad singlet, variable chemical shift (typically 1-3 ppm)[3]
¹³C NMR - -CH₃ (terminal): ~14 ppm - -CH₂- (internal): ~20-40 ppm - -CH(N)-: ~50-60 ppm
IR Spectroscopy - N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.[7] - N-H bend (scissoring): ~1590-1650 cm⁻¹. - C-N stretch: ~1020-1250 cm⁻¹.[7]
Mass Spectrometry (EI) - Molecular Ion (M⁺): m/z 115 (may be weak or absent).[10] - Major Fragments (α-cleavage): m/z 86 ([M-C₂H₅]⁺) and m/z 58 ([M-C₄H₉]⁺).
Spectroscopic Data of Potential Impurities
Impurity ¹H NMR ¹³C NMR IR (cm⁻¹) MS (m/z)
3-Heptanone - -CH₃: Triplet, ~0.9 ppm - -CH₂C=O: Triplet, ~2.4 ppm[11]- C=O: ~211 ppm - -CH₂C=O: ~40-45 ppmC=O stretch: ~1715M⁺: 114 Fragments: 85, 71, 57, 43
3-Heptanone Oxime - -CH₃: Triplet, ~0.9 ppm - -CH₂C=N: Triplet, ~2.2-2.4 ppm - =N-OH: Broad singlet, ~8-10 ppm- C=N: ~160 ppmO-H stretch: ~3100-3500 (broad) C=N stretch: ~1650M⁺: 129
Ethanol - -CH₃: Triplet, ~1.2 ppm - -CH₂-: Quartet, ~3.7 ppm - -OH: Singlet, variable- -CH₂-: ~58 ppm - -CH₃: ~18 ppmO-H stretch: ~3200-3600 (broad)M⁺: 46 Fragment: 31

Experimental Protocols

¹H NMR Spectroscopy for Impurity Identification
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently for 30 seconds, and re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The disappearance of a broad peak confirms the presence of -NH₂ protons. Identify any remaining unexpected peaks by comparing their chemical shifts and multiplicities to the data for potential impurities.

FTIR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid this compound sample directly onto the ATR crystal.[12]

  • Background Scan: Perform a background scan with no sample on the crystal.[12]

  • Sample Scan: Acquire the IR spectrum of the sample from approximately 4000 to 600 cm⁻¹.

  • Analysis: Identify the characteristic peaks for a primary amine (two N-H stretches, N-H bend). Look for any anomalous peaks, such as a strong absorption around 1715 cm⁻¹, which would indicate the presence of a carbonyl-containing impurity like 3-heptanone.

GC-MS Analysis
  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). Use a temperature program that effectively separates the components. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: As components elute from the GC column, they are introduced into the mass spectrometer. Acquire mass spectra in electron ionization (EI) mode over a mass range of m/z 40-300.

  • Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Analyze the mass spectra of any other peaks to identify impurities by comparing their fragmentation patterns to library data or the expected fragmentation of potential impurities.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) Sample->NMR Dissolve in CDCl₃ IR FTIR Spectroscopy Sample->IR Neat Liquid on ATR MS GC-MS Analysis Sample->MS Dilute in Solvent Identify Identify Characteristic Signals of this compound NMR->Identify IR->Identify MS->Identify Compare Compare with Impurity Spectroscopic Data Identify->Compare Result Purity Assessment and Impurity Identification Compare->Result

Caption: Experimental workflow for spectroscopic analysis of this compound.

troubleshooting_logic Start Unexpected Peak in Spectrum IsNMR In ¹H NMR Spectrum? Start->IsNMR IsIR In IR Spectrum? IsNMR->IsIR No Solvent Check for Residual Solvent Peaks IsNMR->Solvent Yes IsMS In Mass Spectrum? IsIR->IsMS No Carbonyl Peak at ~1700 cm⁻¹? IsIR->Carbonyl Yes HigherMass Mass > 115? IsMS->HigherMass Yes Unknown Further Investigation (e.g., 2D NMR, HRMS) IsMS->Unknown No StartingMaterialNMR Compare with Starting Material NMR Spectra Solvent->StartingMaterialNMR Ketone Likely 3-Heptanone Impurity Carbonyl->Ketone Yes OtherIR Check for Other Functional Groups Carbonyl->OtherIR No ImpurityMS Compare with Impurity Mass Spectra HigherMass->ImpurityMS Yes HigherMass->Unknown No

Caption: Troubleshooting logic for identifying unknown peaks.

References

Technical Support Center: Strategies for Recycling Chiral Auxiliaries in 3-Aminoheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 3-Aminoheptane using chiral auxiliaries, with a primary focus on the efficient recycling of these valuable stereodirecting agents. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Which chiral auxiliaries are suitable for the asymmetric synthesis of this compound?

A1: Several chiral auxiliaries can be employed for the asymmetric synthesis of this compound. The most common and effective auxiliaries for this type of chiral amine synthesis include pseudoephedrine, Evans-type oxazolidinones, and SAMP/RAMP hydrazones. The choice of auxiliary will depend on factors such as desired stereoselectivity, cost, and ease of recycling.

Q2: What are the general steps involved in a chiral auxiliary-mediated synthesis of this compound?

A2: The synthesis typically involves three key stages:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate. For instance, a carboxylic acid derivative like propanoic acid can be converted to an amide with pseudoephedrine.

  • Diastereoselective Reaction: The key stereocenter is introduced through a diastereoselective reaction, such as an enolate alkylation. In the case of this compound, this would involve the alkylation of the α-carbon of the propionamide (B166681) with a butyl electrophile.

  • Cleavage and Recovery: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched this compound. The cleaved auxiliary is then recovered and purified for reuse.[1]

Q3: How can I assess the purity and enantiomeric integrity of the recycled chiral auxiliary?

A3: The purity of the recovered auxiliary can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. To confirm the stereochemical integrity, you should measure the specific rotation of the recycled material and compare it to the value of the original auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for this purpose.

Q4: How many times can a chiral auxiliary be recycled?

A4: With proper recovery and purification procedures, chiral auxiliaries like pseudoephedrine can be recycled multiple times without a significant drop in their performance, ensuring high yields and enantiomeric excess in subsequent reactions.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Alkylation Step

Q: I am observing a low diastereomeric ratio (d.r.) in the alkylation of my pseudoephedrine propionamide with butyl iodide. What are the potential causes and how can I improve the selectivity?

A: Low diastereoselectivity is a common issue and can often be rectified by carefully controlling the reaction conditions. Here are the primary factors to investigate:

  • Incomplete Deprotonation: If the deprotonation of the amide is not complete, side reactions can occur, leading to a mixture of diastereomers.

    • Solution: Ensure you are using a sufficiently strong base, such as Lithium Diisopropylamide (LDA), and that it is freshly prepared or has been recently titrated. The slow, dropwise addition of the base at a low temperature (-78 °C) is crucial.[2]

  • Enolate Geometry: The formation of the desired (Z)-enolate is critical for high diastereoselectivity.

    • Solution: The use of LDA in a coordinating solvent like Tetrahydrofuran (B95107) (THF) generally favors the formation of the kinetic (Z)-enolate.[2]

  • Presence of Lithium Chloride (LiCl): Anhydrous LiCl is a critical additive in these reactions.

    • Solution: The addition of 5-6 equivalents of anhydrous LiCl is known to break up enolate aggregates, leading to a more defined and reactive enolate species, which significantly improves diastereoselectivity and reaction rates.[3] Ensure the LiCl is thoroughly dried under vacuum before use.[3]

  • Reaction Temperature: Temperature control is paramount.

    • Solution: Maintain a consistently low temperature during both enolate formation and the subsequent alkylation step. A cryostat or a well-insulated dry ice/acetone bath is recommended. Quench the reaction at low temperature before allowing it to warm up to prevent thermal equilibration of the product.[2]

  • Purity of Reagents and Solvents: Moisture and impurities can have a detrimental effect.

    • Solution: Use anhydrous solvents and ensure all reagents are of high purity. Dry your solvents using appropriate methods before use.

Problem 2: Low Yield of this compound after Cleavage

Q: I have successfully performed the diastereoselective alkylation, but the yield of this compound after the cleavage of the pseudoephedrine auxiliary is low. What could be the issue?

A: A low yield during the cleavage step can be attributed to several factors related to the cleavage method and work-up procedure.

  • Incomplete Cleavage Reaction: The cleavage of the amide bond might not have gone to completion.

    • Solution (for reductive cleavage with LiAlH₄): Ensure you are using a sufficient excess of the reducing agent and that it is fresh. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions during Cleavage: The chosen cleavage conditions might be too harsh, leading to degradation of the product.

    • Solution: If you are using harsh acidic or basic hydrolysis, consider milder reductive cleavage methods. For example, using lithium amidotrihydroborate (LAB) can be a milder alternative for reducing the amide to the corresponding amine.

  • Product Loss during Work-up: this compound is a relatively small and somewhat water-soluble molecule, which can lead to losses during aqueous work-up.

    • Solution: During the extraction of this compound, ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the amine, making it more soluble in the organic phase.[1] Increase the number of extractions with an organic solvent (e.g., from 3 to 5 times).[1] Using a continuous liquid-liquid extractor can also be beneficial.

  • Volatilization of the Product: this compound has a relatively low boiling point, and losses can occur during solvent removal.

    • Solution: When concentrating the organic extracts, use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature to avoid co-evaporation of the product.

Problem 3: Impure Recycled Auxiliary

Q: The pseudoephedrine I recovered after the synthesis is impure. How can I improve its purity for reuse?

A: The purity of the recycled auxiliary is crucial for its successful reuse. Impurities can arise from several sources:

  • Contamination with the Product or Byproducts: Incomplete separation during the work-up can lead to contamination.

    • Solution: Ensure a thorough extraction procedure to separate the acidic or basic product from the auxiliary. After cleavage, the this compound product will be in the organic layer after basification, while the auxiliary can be recovered from the aqueous layer.

  • Residual Solvents: Solvents from the extraction process might remain.

    • Solution: Ensure the recovered auxiliary is thoroughly dried under high vacuum.

  • Degradation of the Auxiliary: Harsh cleavage conditions can potentially degrade the auxiliary.

    • Solution: If you suspect degradation, consider using milder cleavage conditions. The purity of the recovered auxiliary can be improved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography.[1]

Data Presentation: Recycling Efficiency of Chiral Auxiliaries

The following table summarizes quantitative data on the recovery and recycling of common chiral auxiliaries under various reaction and cleavage conditions.

Chiral AuxiliaryReaction TypeCleavage MethodRecovery Yield (%)Purity of Recycled AuxiliaryReference(s)
Pseudoephedrine Asymmetric AlkylationAcidic Hydrolysis>95%High (recrystallization)[3]
Pseudoephedrine Resin Asymmetric AlkylationCleavage from resinNot specifiedCan be reused with no significant loss in yield or ee[4]
Oppolzer's Sultam Asymmetric HydrogenationHydrolysis71-79% (crude), 48-56% (after recrystallization)>99%[5]
SAMP Asymmetric AlkylationOzonolysis followed by LiAlH₄ reduction49% (overall)[α]D −75.46° (neat)[6]
SAMP Asymmetric AlkylationCleavage with oxalic acid85%Unchanged enantiomeric purity[7]
(1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone Asymmetric Aldol (B89426) ReactionLithium Hydroperoxide80-85%Not specified[8]

Experimental Protocols

The following is a representative, detailed protocol for the asymmetric synthesis of (S)-3-Aminoheptane using (+)-pseudoephedrine as a chiral auxiliary, adapted from established procedures for similar alkylations.[3]

Step 1: Acylation of (+)-Pseudoephedrine
  • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq).

  • Slowly add propanoyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-propanoyl-(+)-pseudoephedrine amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Diastereoselective Alkylation
  • To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF).

  • Add diisopropylamine (B44863) (2.25 eq) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.1 eq) and stir for 10 minutes.

  • To this freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0 eq).

  • In a separate flask, dissolve the N-propanoyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA/LiCl suspension at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour, then warm to 0 °C for 15 minutes.

  • Cool the reaction mixture back to 0 °C and add butyl iodide (1.5 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to obtain the diastereomerically pure N-(2-methyl-3-heptanoyl)-(+)-pseudoephedrine.

Step 3: Cleavage of the Chiral Auxiliary and Formation of this compound
  • To a solution of the purified alkylated amide (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.

  • Concentrate the filtrate under reduced pressure, taking care not to lose the volatile this compound product.

  • The crude (S)-3-Aminoheptane can be purified by distillation.

Step 4: Recovery and Recycling of the Chiral Auxiliary
  • The aqueous layer from the work-up of the cleavage reaction contains the lithium salt of pseudoephedrine.

  • Acidify the aqueous layer to pH ~1 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the recovered (+)-pseudoephedrine hydrochloride.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify to pH > 12 with NaOH, and extract with dichloromethane.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the recycled (+)-pseudoephedrine, which can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_recycling Auxiliary Recycling Propanoyl_Chloride Propanoyl Chloride Acylation Step 1: Acylation Propanoyl_Chloride->Acylation Pseudoephedrine (+)-Pseudoephedrine Pseudoephedrine->Acylation Amide N-Propanoyl- (+)-Pseudoephedrine Amide Acylation->Amide Alkylation Step 2: Diastereoselective Alkylation with Butyl Iodide Amide->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Cleavage Step 3: Reductive Cleavage (e.g., LiAlH4) Alkylated_Amide->Cleavage 3_Aminoheptane (S)-3-Aminoheptane Cleavage->3_Aminoheptane Recovered_Auxiliary_Salt Recovered Auxiliary (as salt) Cleavage->Recovered_Auxiliary_Salt Basification Basification & Extraction Recovered_Auxiliary_Salt->Basification Recycled_Auxiliary Recycled (+)-Pseudoephedrine Basification->Recycled_Auxiliary Recycled_Auxiliary->Acylation Reuse Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Check_Base Is the base (e.g., LDA) strong enough and fresh? Start->Check_Base Check_LiCl Was anhydrous LiCl (5-6 eq) added? Check_Base->Check_LiCl Yes Solution_Base Use freshly titrated LDA, add slowly at -78°C. Check_Base->Solution_Base No Check_Temp Was the temperature strictly controlled at -78°C? Check_LiCl->Check_Temp Yes Solution_LiCl Add 5-6 eq of thoroughly dried LiCl. Check_LiCl->Solution_LiCl No Check_Reagents Are all solvents and reagents anhydrous and pure? Check_Temp->Check_Reagents Yes Solution_Temp Use a cryostat and quench the reaction at low temp. Check_Temp->Solution_Temp No Solution_Reagents Dry solvents and purify reagents before use. Check_Reagents->Solution_Reagents No

References

Validation & Comparative

Usporedni vodič za biološku aktivnost: 3-aminoheptan naspram 2-aminoheptana (tuaminoheptan)

Author: BenchChem Technical Support Team. Date: December 2025

Za istraživače, znanstvenike i stručnjake za razvoj lijekova, ovaj vodič pruža objektivnu usporedbu bioloških aktivnosti 3-aminoheptana i njegovog poznatijeg izomera, 2-aminoheptana (tuaminoheptana). Zbog nedostatka opsežnih farmakoloških podataka za 3-aminoheptan, ova se usporedba uvelike oslanja na utvrđena svojstva tuaminoheptana i temeljna načela odnosa strukture i aktivnosti (SAR) za alifatske amine.

Uvod

2-Aminoheptan, poznat kao tuaminoheptan, dobro je okarakteriziran simpatomimetički amin koji se koristi kao nazalni dekongestiv.[1][2] Njegov mehanizam djelovanja uključuje inhibiciju ponovne pohrane i poticanje oslobađanja noradrenalina, što dovodi do vazokonstrikcije i stimulativnih učinaka.[1] Nasuprot tome, biološka aktivnost 3-aminoheptana uvelike je neistražena u znanstvenoj literaturi. Ovaj vodič sintetizira dostupne podatke, prvenstveno se usredotočujući na toksikološke krajnje točke za 3-aminoheptan i farmakodinamički profil 2-aminoheptana, dok se SAR razmatranja koriste za pretpostavku potencijalne aktivnosti 3-aminoheptana.

Usporedba kvantitativnih podataka

Ograničeni dostupni kvantitativni podaci za izravnu usporedbu sažeti su u tablici u nastavku. Primjetan je nedostatak podataka o afinitetu vezanja za receptore i funkcionalnim testovima za 3-aminoheptan.

Parametar3-Aminoheptan2-Aminoheptan (Tuaminoheptan)Referenca
Akutna toksičnost (LD50) 70 mg/kg (miš, intraperitonealno)Nije pronađeno u pretraživanjima[3]
Mehanizam djelovanja Nije utvrđenoInhibitor ponovne pohrane i agens za oslobađanje noradrenalina[1]
Primarna biološka aktivnost Nije utvrđenoSimpatomimetički, vazokonstriktorni, nazalni dekongestiv[1][2]

Odnos strukture i aktivnosti (SAR) i predviđena biološka aktivnost

Položaj amino skupine duž alkilnog lanca ključan je za biološku aktivnost simpatomimetičkih amina.

2-Aminoheptan (Tuaminoheptan): Amino skupina na položaju 2 stvara kiralni centar i rezultira strukturom koja oponaša endogene kateholamine na adrenergičkim receptorima. Ova specifična konformacija olakšava interakciju s transporterima noradrenalina i sinaptičkim vezikulama, što dovodi do njegovih poznatih simpatomimetičkih učinaka.

3-Aminoheptan: Pomicanje amino skupine na položaj 3 mijenja trodimenzionalni oblik molekule. Na temelju općih SAR principa za alifatske amine, ova strukturna promjena vjerojatno će smanjiti potentnost na adrenergičkim receptorima u usporedbi s 2-aminoheptanom. Promjena steričke zapreke oko amino skupine može ometati optimalno vezanje za ciljne proteine, kao što su transporteri monoamina. Iako se može očekivati određeni stupanj simpatomimetičke aktivnosti, vjerojatno je da će biti znatno manja od one kod tuaminoheptana.

SAR_Comparison cluster_2amino 2-Aminoheptan cluster_3amino 3-Aminoheptan a2 Amino skupina na C2 b2 Optimalna konformacija za interakciju s adrenergičkim ciljevima a2->b2 c2 Značajna simpatomimetička aktivnost (oslobađanje/inhibicija ponovne pohrane NA) b2->c2 a3 Amino skupina na C3 b3 Promijenjena sterička zapreka i konformacija a3->b3 c3 Smanjena ili izmijenjena interakcija s adrenergičkim ciljevima b3->c3 d3 Pretpostavljena smanjena simpatomimetička aktivnost c3->d3

Slika 1. Logički tijek koji ilustrira pretpostavljeni odnos strukture i aktivnosti.

Eksperimentalni protokoli

Iako nisu dostupni detaljni eksperimentalni protokoli za određivanje biološke aktivnosti 3-aminoheptana, u nastavku je naveden opći protokol za procjenu akutne toksičnosti, sličan onome koji bi se koristio za dobivanje prijavljenih LD50 podataka.

Protokol: Određivanje medijalne letalne doze (LD50) intraperitonealnom primjenom kod miševa

  • Životinjski model: Koriste se odrasli miševi (npr. soja BALB/c), aklimatizirani na laboratorijske uvjete najmanje tjedan dana, s pristupom hrani i vodi ad libitum.

  • Priprema ispitivane tvari: 3-Aminoheptan se otopi u odgovarajućem vehikulumu (npr. fiziološka otopina) do željenih koncentracija.

  • Određivanje raspona doza: Provedu se preliminarna ispitivanja na malim skupinama životinja kako bi se odredio raspon doza koji će vjerojatno uzrokovati smrtnost.

  • Glavni pokus: Životinje se podijele u skupine (npr. 5-10 po skupini) i intraperitonealno im se ubrizga jedna doza 3-aminoheptana. Jedna skupina služi kao kontrola i prima samo vehikulum.

  • Promatranje: Životinje se promatraju na znakove toksičnosti i smrtnosti u redovitim intervalima tijekom određenog razdoblja (npr. 48 sati).

  • Izračun LD50: Podaci o smrtnosti analiziraju se statističkim metodama (npr. probit analiza) kako bi se izračunala doza za koju se očekuje da će uzrokovati smrt kod 50% tretiranih životinja.

LD50_Workflow start Početak acclimatization Aklimatizacija životinja (miševi) start->acclimatization dose_prep Priprema ispitivane tvari (3-aminoheptan u vehikulumu) acclimatization->dose_prep dose_ranging Preliminarno određivanje raspona doza dose_prep->dose_ranging main_exp Glavni pokus: Intraperitonealna primjena različitih doza dose_ranging->main_exp observation Promatranje (znakovi toksičnosti, smrtnost) main_exp->observation calculation Statistička analiza i izračun LD50 observation->calculation end Kraj calculation->end

Slika 2. Opći tijek rada za određivanje LD50.

Mehanizam djelovanja: Signalni put simpatomimetičkih amina

Tuaminoheptan djeluje kao neizravni simpatomimetički amin. Njegovi učinci posredovani su povećanjem koncentracije noradrenalina u sinaptičkoj pukotini. To se postiže inhibicijom transportera noradrenalina (NET), koji je odgovoran za ponovnu pohranu noradrenalina iz sinapse, te poticanjem oslobađanja noradrenalina iz presinaptičkih vezikula. Povišene razine noradrenalina zatim aktiviraju postsinaptičke adrenergičke receptore (α i β), što dovodi do fizioloških odgovora kao što su vazokonstrikcija i povećana srčana frekvencija.

Sympathomimetic_Pathway cluster_presynaptic Presinaptički neuron cluster_synapse Sinaptička pukotina cluster_postsynaptic Postsinaptički neuron tuaminoheptane 2-Aminoheptan (Tuaminoheptan) net Transporter noradrenalina (NET) tuaminoheptane->net Inhibira vesicles Sinaptičke vezikule (sadrže noradrenalin) tuaminoheptane->vesicles Potiče oslobađanje norepinephrine Noradrenalin (NA) vesicles->norepinephrine Oslobađanje norepinephrine->net Ponovna pohrana receptors Adrenergički receptori (α, β) norepinephrine->receptors Aktivacija response Fiziološki odgovor (npr. vazokonstrikcija) receptors->response

Slika 3. Pojednostavljeni signalni put za 2-aminoheptan.

Zaključak

Na temelju dostupnih podataka, 2-aminoheptan (tuaminoheptan) je potentan simpatomimetički amin s dobro definiranim mehanizmom djelovanja i kliničkom primjenom. S druge strane, biološka aktivnost 3-aminoheptana ostaje uglavnom nekarakterizirana. Iako se može pretpostaviti da posjeduje simpatomimetička svojstva, načela odnosa strukture i aktivnosti sugeriraju da bi njegova potentnost bila znatno manja u usporedbi s 2-aminoheptanom. Jedini dostupni kvantitativni podatak za 3-aminoheptan odnosi se na njegovu akutnu toksičnost. Potrebna su daljnja istraživanja, uključujući in vitro testove vezanja za receptore i funkcionalne testove, kao i in vivo farmakološke studije, kako bi se u potpunosti razjasnio biološki profil 3-aminoheptana i omogućila sveobuhvatna i izravna usporedba s tuaminoheptanom.

References

A Comparative Analysis of the Reactivity of 3-Aminoheptane and 4-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two structural isomers, 3-Aminoheptane and 4-Aminoheptane. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, particularly in the development of novel pharmaceutical agents where these amines may serve as key building blocks or synthons. This document outlines the theoretical basis for their reactivity, presents predicted physicochemical properties, and provides detailed experimental protocols for their comparative analysis.

Introduction to Amine Reactivity

The reactivity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This lone pair is responsible for the basicity and nucleophilicity of amines, which are central to their role in chemical reactions. Two key factors dictate the reactivity of an amine:

  • Basicity (pKa): The basicity of an amine is a measure of its ability to accept a proton. It is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base, suggesting a more available lone pair for reaction. The basicity of alkylamines is influenced by the electron-donating or withdrawing nature of the attached alkyl groups.

  • Steric Hindrance: The accessibility of the nitrogen's lone pair is also influenced by the steric bulk of the surrounding alkyl groups. Increased steric hindrance can impede the approach of electrophiles, thereby reducing the amine's nucleophilicity, even if it is electronically a strong base.

In the case of this compound and 4-Aminoheptane, the position of the amino group on the heptane (B126788) chain is the sole structural difference. This positional isomerism directly impacts the steric environment around the nitrogen atom and can have a subtle but significant effect on the amine's basicity and overall reactivity.

Physicochemical and Reactivity Comparison

PropertyThis compound4-Aminoheptane2-Aminoheptane (for reference)Rationale for Prediction/Comparison
Structure CH₃CH₂CH(NH₂)CH₂CH₂CH₂CH₃CH₃CH₂CH₂CH(NH₂)CH₂CH₂CH₃CH₃CH(NH₂)CH₂CH₂CH₂CH₂CH₃Positional isomers of aminoheptane.
Predicted pKa ~10.6 - 10.8~10.6 - 10.810.67 ± 0.1 (Experimental)The alkyl groups in both isomers are electron-donating, leading to similar predicted basicities, comparable to other primary alkylamines. Minor differences may arise from subtle conformational effects, but they are expected to be minimal.
Predicted Steric Hindrance Moderately hinderedMore hinderedLess hinderedThe amino group in 4-Aminoheptane is flanked by a propyl and a butyl group, creating a more sterically congested environment compared to this compound, which has an ethyl and a pentyl group. 2-Aminoheptane is the least hindered of the three.
Predicted Nucleophilicity HigherLowerHighestNucleophilicity is influenced by both basicity and steric hindrance. While their basicities are predicted to be similar, the greater steric hindrance in 4-Aminoheptane is expected to make it a weaker nucleophile compared to this compound.
Predicted Reactivity in Acylation FasterSlowerFastestAcylation reactions are sensitive to steric hindrance. The less hindered this compound is expected to react more rapidly with acylating agents.
Predicted Reactivity in Alkylation FasterSlowerFastestSimilar to acylation, SN2-type alkylation reactions are also highly sensitive to steric bulk around the nucleophilic nitrogen.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the amine's basicity.

Methodology:

  • Preparation of Amine Solution: Accurately prepare a 0.01 M solution of the amine (this compound or 4-Aminoheptane) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place 50 mL of the amine solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the amine solution with a standardized 0.1 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.01 M Amine Solution D Titrate Amine with HCl A->D B Prepare 0.1 M HCl Titrant B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G

Figure 1: Workflow for pKa determination by potentiometric titration.

Competitive Acylation Reaction

This experiment directly compares the nucleophilicity of the two amines in a competitive reaction.

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of this compound and 4-Aminoheptane in an inert solvent such as dichloromethane (B109758) (DCM).

  • Addition of Acylating Agent: Slowly add a limiting amount (e.g., 0.5 mmol) of an acylating agent, such as acetyl chloride or benzoyl chloride, to the stirred amine mixture at 0 °C.

  • Reaction Quenching: After a set time (e.g., 1 hour), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Product Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Quantification: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative ratio of the two amide products formed (N-(heptan-3-yl)acetamide and N-(heptan-4-yl)acetamide). A higher ratio of the 3-substituted amide indicates a higher reactivity for this compound.

experimental_workflow A Mix Equimolar This compound & 4-Aminoheptane B Add Limiting Acylating Agent A->B C Quench Reaction B->C D Extract and Concentrate C->D E Analyze Product Ratio (GC-MS or HPLC) D->E

Figure 2: Workflow for the competitive acylation of aminoheptane isomers.

Kinetic Study of Alkylation

This experiment measures the rate of reaction of each amine with an alkylating agent.

Methodology:

  • Reaction Setup: Prepare separate solutions of this compound and 4-Aminoheptane of known concentration in a suitable solvent (e.g., acetonitrile). Also, prepare a solution of an alkylating agent (e.g., methyl iodide) of known concentration.

  • Kinetic Run: In a thermostated reaction vessel, mix the amine solution with the alkylating agent solution to initiate the reaction.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a solvent that stops the reaction).

  • Analysis: Analyze the concentration of the remaining amine or the formed product in each aliquot using a suitable analytical technique such as GC or HPLC.

  • Rate Constant Calculation: Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant (k) for each amine. A larger rate constant indicates higher reactivity.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis A Prepare Amine Solution C Mix Reactants A->C B Prepare Alkylating Agent Solution B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Aliquots (GC or HPLC) D->E F Plot Concentration vs. Time E->F G Calculate Rate Constant (k) F->G

Figure 3: Workflow for the kinetic study of amine alkylation.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive than 4-Aminoheptane in common nucleophilic substitution reactions such as acylation and alkylation. This difference in reactivity is primarily attributed to the greater steric hindrance around the amino group in the 4-position isomer. While their basicities are expected to be very similar, the reduced accessibility of the nitrogen lone pair in 4-Aminoheptane likely leads to slower reaction rates. For drug development professionals and synthetic chemists, this seemingly minor structural difference can have significant implications for reaction efficiency, yield, and the feasibility of synthetic routes. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling a data-driven selection of the optimal isomer for a given synthetic application.

A Comparative Guide to Analytical Methods for 3-Aminoheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aliphatic amines like 3-aminoheptane is crucial for ensuring product quality, safety, and efficacy. Due to its chemical properties—specifically the lack of a strong chromophore—direct analysis of this compound can be challenging. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Comparison of Key Analytical Techniques

Both GC-MS and HPLC-FLD are powerful techniques for the quantification of aliphatic amines. However, they differ in their principles, sample preparation requirements, and performance characteristics. A critical step for both methods in the analysis of this compound is derivatization, which enhances the analyte's volatility for GC analysis and introduces a fluorescent tag for HPLC-FLD analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, followed by fluorescence detection.
Derivatization Required to increase volatility and thermal stability. Common reagents include acylating agents (e.g., trifluoroacetic anhydride) and silylating agents.[1][2]Required to introduce a fluorophore. Common reagents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[3]
Sensitivity High, with detection limits typically in the low ng/mL to pg/mL range.Very high, often reaching pg/mL levels, due to the high sensitivity of fluorescence detectors.
Selectivity Excellent, as mass spectrometry provides structural information, allowing for high confidence in analyte identification.High, as fluorescence detection is selective for compounds that fluoresce at specific wavelengths.
Sample Matrix Can be sensitive to matrix effects, often requiring extensive sample cleanup.Also susceptible to matrix effects, but derivatization can sometimes mitigate these.
Throughput Generally lower than HPLC due to longer run times.Can be higher due to shorter analysis times and potential for automation of the derivatization step.[3]

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of short-chain aliphatic amines using GC-MS and HPLC-FLD. While specific data for this compound is limited in publicly available literature, the data presented for analogous compounds provide a reliable reference for expected method performance.

Table 1: GC-MS Method Performance (with Derivatization)

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Data compiled from analogous methods for short-chain aliphatic amines.

Table 2: HPLC-FLD Method Performance (with Derivatization)

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.03 - 1.5 ng/mL
Accuracy (% Recovery) 85 - 115%[3]
Precision (% RSD) < 10%

Data compiled from analogous methods for aliphatic amines using fluorescence derivatization.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and HPLC-FLD.

Protocol 1: GC-MS Quantification of this compound with Trifluoroacetyl Derivatization

This method is based on the derivatization of this compound with trifluoroacetic anhydride (B1165640) (TFAA) to form the volatile N-trifluoroacetyl-3-aminoheptane derivative, which is then analyzed by GC-MS.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Extraction (from biological matrix): A liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from the sample matrix.

  • Derivatization:

    • Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Protocol 2: HPLC-FLD Quantification of this compound with OPA Derivatization

This method involves the pre-column derivatization of this compound with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.[4]

1. Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH with NaOH.

  • OPA Reagent: Dissolve OPA in methanol (B129727) and add 3-mercaptopropionic acid. This reagent should be prepared fresh.

2. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in 0.1 M HCl. Prepare working standards by dilution in water.

  • Automated Pre-column Derivatization (using autosampler):

    • Mix a specific volume of the sample/standard with the borate buffer in the autosampler vial.

    • Add the OPA reagent.

    • Allow the reaction to proceed for a short, fixed time (e.g., 1 minute) before injection.

3. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer or acetate buffer (e.g., 25 mM, pH 7.2).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A suitable gradient program to separate the derivatized analyte from reagent peaks and other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 450 nm.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard Extraction Extraction (if needed) Sample->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization Add TFAA & Heat Drying1->Derivatization Drying2 Evaporation of Reagent Derivatization->Drying2 Reconstitution Reconstitute in Solvent Drying2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Sample/Standard Derivatization Automated Derivatization (OPA) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

A Spectroscopic Comparison of 2-, 3-, and 4-Aminoheptane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural differences between isomeric compounds is crucial. This guide provides an objective spectroscopic comparison of 2-, 3-, and 4-aminoheptane, offering key differentiating features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All data is presented in a comparative format, supplemented with detailed experimental protocols.

This guide will delve into the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the three structural isomers of aminoheptane. By examining the distinct spectroscopic signatures of each isomer, researchers can confidently identify and differentiate them in various experimental settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2-, 3-, and 4-aminoheptane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Proton Assignment 2-Aminoheptane 3-Aminoheptane 4-Aminoheptane
H-1 ~0.88 (t)~0.90 (t)~0.91 (t)
H-2 ~2.70 (m)~1.35 (m)~1.38 (m)
H-3 ~1.25 (m)~2.65 (m)~1.38 (m)
H-4 ~1.25 (m)~1.35 (m)~2.75 (m)
H-5 ~1.25 (m)~1.35 (m)~1.38 (m)
H-6 ~1.25 (m)~0.90 (t)~1.38 (m)
H-7 ~1.05 (d)-~0.91 (t)
-NH₂ ~1.15 (s, br)~1.12 (s, br)~1.10 (s, br)

Note: Data for 3- and 4-aminoheptane are estimated based on typical chemical shifts for aliphatic amines and spectral data from similar compounds due to the absence of readily available, detailed experimental values in the searched databases. 't' denotes a triplet, 'd' a doublet, 'm' a multiplet, and 's, br' a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Carbon Assignment 2-Aminoheptane [1]This compound 4-Aminoheptane
C-1 14.1~14.2~14.1
C-2 50.5~30.0~23.1
C-3 37.056.5~32.5
C-4 22.9~30.051.2
C-5 32.2~22.8~32.5
C-6 23.9~14.2~23.1
C-7 --~14.1

Note: Data for 3- and 4-aminoheptane are estimated based on typical chemical shifts for aliphatic amines and spectral data from similar compounds due to the absence of readily available, detailed experimental values in the searched databases.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 2-Aminoheptane This compound 4-Aminoheptane
N-H Stretch (asymmetric) ~3380~3380~3380
N-H Stretch (symmetric) ~3290~3290~3290
C-H Stretch 2850-29602850-29602850-2960
N-H Bend (scissoring) ~1600~1600~1600
C-N Stretch ~1070~1100~1120

Note: Values are approximate and can vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data (m/z)

Isomer Molecular Ion (M⁺) Base Peak Key Fragment Ions
2-Aminoheptane 1154430, 58, 72, 86
This compound 1155830, 44, 72, 86
4-Aminoheptane 1157230, 44, 58, 86

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat aminoheptane isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 220 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation: A single drop of the neat liquid aminoheptane isomer was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.[2][3][4]

  • Data Acquisition:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a standard transmission sample holder.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Background: A background spectrum of the clean salt plates was acquired prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the aminoheptane isomer in methanol (B129727) was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 30-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the aminoheptane isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Aminoheptane Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer2 2-Aminoheptane NMR NMR (¹H & ¹³C) Isomer2->NMR IR IR Spectroscopy Isomer2->IR MS Mass Spectrometry Isomer2->MS Isomer3 This compound Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-Aminoheptane Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Tabulated Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification & Differentiation Comparison->Identification

Caption: Logical workflow for the spectroscopic analysis and comparison of aminoheptane isomers.

References

A Comparative Guide to Chiral Amines as Resolving Agents for Racemic Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries, enabling the isolation of pure enantiomers with distinct pharmacological activities. This guide provides a comparative study of several chiral amines as resolving agents for the widely used model compound, racemic mandelic acid. The comparison focuses on performance metrics such as yield and enantiomeric excess, supported by detailed experimental protocols.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical and most common method for resolving a racemic acid, such as mandelic acid, involves the use of an enantiomerically pure chiral amine. The reaction between the racemic acid and the chiral amine forms a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated. Subsequently, the resolved enantiomer of the acid is liberated from the salt, typically by treatment with a strong acid.

Performance Comparison of Chiral Amines in the Resolution of Racemic Mandelic Acid

The selection of an appropriate chiral resolving agent is often empirical and crucial for the success of the resolution. This section provides a comparative overview of the performance of four common chiral amines—(S)-(-)-α-phenylethylamine, (-)-ephedrine, (-)-cinchonidine, and brucine—in the resolution of racemic mandelic acid. It is important to note that the following data has been compiled from various sources, and the experimental conditions may vary, affecting direct comparability.

Chiral Resolving AgentRacemic AcidSolvent(s)Yield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved Mandelic Acid
(S)-(-)-α-Phenylethylamine (±)-Mandelic AcidAqueous~86% (after multiple recrystallizations)High (specific value not detailed in the source)[1]
(-)-Ephedrine (±)-Mandelic Acid95% Ethanol80% (crude salt)90% (for (R)-(-)-mandelic acid)[2][3]
(-)-Cinchonidine (±)-Mandelic AcidNot specified~80%High (specific value not detailed in the source)
Brucine (±)-Mandelic AcidNot specifiedData not availableData not available

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible resolution of racemic mixtures. Below are representative protocols for the resolution of racemic mandelic acid using the selected chiral amines.

Resolution of (±)-Mandelic Acid with (-)-Ephedrine[2][3]

1. Diastereomeric Salt Formation:

  • Dissolve (±)-mandelic acid in 95% ethanol.

  • Add an equimolar amount of (-)-ephedrine to the solution.

  • Allow the solution to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt, (1R,2S)-(-)-ephedrine-(R)-(-)-mandelate.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 95% ethanol.

3. Recrystallization (Optional but Recommended):

  • For higher purity, the collected salt can be recrystallized from a minimal amount of hot 95% ethanol.

4. Liberation of the Enantiomerically Enriched Mandelic Acid:

  • Suspend the dried diastereomeric salt in water.

  • Add a strong acid, such as 6 M HCl, to neutralize the ephedrine (B3423809) and liberate the free (R)-(-)-mandelic acid.

  • Extract the (R)-(-)-mandelic acid with an organic solvent like tert-butyl methyl ether (TBME).

5. Isolation of the Resolved Mandelic Acid:

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the solid (R)-(-)-mandelic acid.

6. Analysis:

  • Determine the yield and melting point of the resolved mandelic acid.

  • Measure the enantiomeric excess using polarimetry or chiral HPLC.

General Protocol for Resolution with (S)-(-)-α-Phenylethylamine, (-)-Cinchonidine, and Brucine

A similar general procedure can be followed for the other chiral amines, with the understanding that the optimal solvent, temperature, and crystallization time will need to be determined empirically for each specific resolving agent.

1. Diastereomeric Salt Formation: Dissolve the racemic mandelic acid and an equimolar amount of the chiral amine in a suitable solvent (e.g., ethanol, methanol, or aqueous mixtures). Gentle heating may be required to achieve complete dissolution.

2. Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

3. Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

4. Liberation of the Enantiomer: Suspend the salt in water and acidify with a strong acid to liberate the free mandelic acid enantiomer.

5. Extraction and Isolation: Extract the resolved mandelic acid with an appropriate organic solvent, dry the organic layer, and remove the solvent to obtain the final product.

6. Analysis: Characterize the resolved mandelic acid by determining its yield, melting point, and enantiomeric excess.

Advantages and Disadvantages of Selected Chiral Amines

Chiral Resolving AgentAdvantagesDisadvantages
(S)-(-)-α-Phenylethylamine - Readily available and relatively inexpensive.[4] - Effective for a wide range of acidic compounds.[5]- The diastereomeric salts may require multiple recrystallizations to achieve high purity.[1]
(-)-Ephedrine - Can provide high optical purity in a single crystallization step.[2][3] - The resolved product is a solid, allowing for easy analysis by melting point.[2]- More expensive than α-phenylethylamine.[2] - Subject to regulatory restrictions in some regions due to its use as a precursor for illicit substances.[6] - Can have cardiovascular and central nervous system side effects.[7][8][9]
(-)-Cinchonidine - A naturally occurring alkaloid, often effective for resolving acidic compounds.[10][11][12] - Can be used in asymmetric synthesis.[11]- Can be more expensive than synthetic amines. - The efficiency of resolution is highly dependent on the substrate and conditions.
Brucine - A readily available, naturally occurring alkaloid.[5] - Has been used historically for a wide range of resolutions.- Highly toxic and requires careful handling. - The resolution process can be tedious and may require significant optimization.

Visualizing the Chiral Resolution Process

The following diagrams illustrate the key stages and principles of chiral resolution by diastereomeric salt formation.

Chiral_Resolution_Workflow racemic_acid Racemic Mandelic Acid (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R-acid-S-amine and S-acid-S-amine) racemic_acid->diastereomeric_salts chiral_amine Chiral Amine (e.g., S-amine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., R-acid-S-amine) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (e.g., S-acid-S-amine) in solution crystallization->more_soluble acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more resolved_r Resolved R-Mandelic Acid acidification_less->resolved_r recovered_amine1 Recovered Chiral Amine acidification_less->recovered_amine1 resolved_s Resolved S-Mandelic Acid acidification_more->resolved_s recovered_amine2 Recovered Chiral Amine acidification_more->recovered_amine2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Chiral_Recognition_Principle cluster_resolving_agent Chiral Resolving Agent R_acid R-Enantiomer RS_salt R-acid + S-amine (Diastereomer 1) R_acid->RS_salt S_acid S-Enantiomer SS_salt S-acid + S-amine (Diastereomer 2) S_acid->SS_salt S_amine S-Amine S_amine->RS_salt S_amine->SS_salt

Caption: Principle of diastereomer formation for chiral resolution.

References

A Comparative Guide to Assessing the Enantiopurity of 3-Aminoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral compounds like 3-Aminoheptane is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, supporting experimental methodologies, and comparative data to aid in the selection of the most appropriate method for your specific needs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiopurity of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. Each technique offers distinct advantages and disadvantages.

Method Principle Advantages Disadvantages Typical Throughput
Chiral Gas Chromatography (GC) Separation of volatile derivatives of enantiomers on a chiral stationary phase (CSP).High resolution and efficiency.[1][2] Sensitive detectors (e.g., FID, MS). Established and robust technique.Requires derivatization of the amine to increase volatility.[3] High temperatures can potentially lead to racemization.High
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[4][5][6]Wide applicability to a broad range of compounds without derivatization.[7] Numerous commercially available CSPs.[4] Versatile in terms of mobile phase composition.[8]Can consume significant amounts of organic solvents. Method development can be time-consuming.Medium to High
Chiral Supercritical Fluid Chromatography (SFC) Separation of enantiomers using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.[9][10]Faster separations and lower organic solvent consumption compared to HPLC ("Green" chromatography).[9][10] High efficiency and resolution.[11]Requires specialized instrumentation. Method development can be complex.High
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA) leading to distinguishable signals for each enantiomer.[12][13][14][15][16]Non-destructive technique. Provides structural information. Can be used for absolute configuration determination. Rapid for in-situ measurements.[16]Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Chiral auxiliaries can be expensive.Low to Medium

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique, which can be adapted and optimized for the analysis of this compound.

Chiral Gas Chromatography (GC)

1. Derivatization of this compound:

  • To increase volatility, the primary amine group of this compound must be derivatized. A common method is N-acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA).

  • Protocol:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic anhydride and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

    • After cooling, the excess reagent and solvent can be removed under a stream of nitrogen.

    • Re-dissolve the resulting N-trifluoroacetyl-3-aminoheptane derivative in a suitable solvent for GC injection.

2. GC Analysis:

  • Column: A chiral capillary column is essential. A common choice for amines is a cyclodextrin-based column, such as one coated with a derivative of β-cyclodextrin (e.g., Chiraldex®).[1]

  • Injector: Split/splitless injector, operated at a temperature that ensures rapid volatilization without degradation (e.g., 250°C).

  • Oven Program: A temperature gradient is typically used to achieve good separation and peak shape. For example, start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Mass Spectrometry (MS) can also be used for identification.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent. Derivatization is generally not required.[7]

2. HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), is often effective for the separation of primary amines.[4][17]

  • Mobile Phase: The choice of mobile phase is critical and often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.[9]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection is commonly used if the analyte has a chromophore. If not, a refractive index (RI) detector or derivatization with a UV-active agent may be necessary.

  • Data Analysis: Similar to GC, the % ee is calculated from the peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

1. Sample Preparation:

  • Dissolve the this compound sample in a solvent compatible with the SFC mobile phase, typically an alcohol like methanol (B129727) or ethanol.

2. SFC Analysis:

  • Column: Similar to HPLC, polysaccharide-based or cyclofructan-based CSPs are commonly used.[9][11] Crown ether-based CSPs have also shown promise for primary amines.[18]

  • Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent (modifier), such as methanol or ethanol, is used.[9] Additives like trifluoroacetic acid or an amine are often necessary to achieve good chromatography for basic compounds.

  • Backpressure Regulator (BPR): Maintained at a pressure to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Temperature: Column temperature is typically controlled (e.g., 30-40°C).

  • Detection: UV-Vis detector is common.

  • Data Analysis: The % ee is calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Using a Chiral Solvating Agent (CSA):

  • Protocol:

    • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard 1H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) to the NMR tube.[15]

    • Gently mix the sample and acquire another 1H NMR spectrum.

    • The formation of diastereomeric complexes between the enantiomers of this compound and the CSA should result in the splitting of one or more proton signals into two distinct sets of peaks, one for each diastereomeric complex.

    • The enantiomeric excess can be determined by integrating the corresponding signals.

2. Using a Chiral Derivatizing Agent (CDA):

  • Protocol:

    • React the this compound sample with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral isocyanate) to form a pair of diastereomers.

    • Purify the resulting diastereomeric mixture if necessary.

    • Dissolve the diastereomers in a deuterated solvent and acquire a 1H or 19F NMR spectrum (if the CDA contains fluorine).

    • The different spatial arrangement of the diastereomers will lead to distinct chemical shifts for corresponding nuclei.

    • The ratio of the diastereomers, and thus the enantiomeric excess of the original amine, can be determined by integration of the well-resolved signals.

Visualizations

General Workflow for Enantiopurity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis start This compound Sample deriv Derivatization (for GC/NMR) start->deriv dissolve Dissolution start->dissolve gc Chiral GC deriv->gc nmr Chiral NMR deriv->nmr hplc Chiral HPLC dissolve->hplc sfc Chiral SFC dissolve->sfc dissolve->nmr data Data Acquisition gc->data hplc->data sfc->data nmr->data calc Enantiomeric Excess Calculation data->calc end end calc->end Reported Enantiopurity G start Start: Assess Enantiopurity of this compound q1 High Throughput Required? start->q1 q2 Derivatization Acceptable? q1->q2 Yes q4 Structural Confirmation Needed? q1->q4 No q3 Green Chemistry a Priority? q2->q3 No gc Chiral GC q2->gc Yes hplc Chiral HPLC q3->hplc No sfc Chiral SFC q3->sfc Yes q4->hplc No nmr Chiral NMR q4->nmr Yes

References

Navigating Stereoselectivity: A Comparative Analysis of 3-Aminoheptane Enantiomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the anticipated differential effects of (R)- and (S)-3-Aminoheptane, drawing parallels from the well-documented sympathomimetic properties of structurally related aminoalkanes.

Sympathomimetic amines exert their effects by interacting with the adrenergic system, either directly by binding to adrenergic receptors or indirectly by modulating the release and reuptake of catecholamines like norepinephrine (B1679862). It is well-established that adrenergic receptors are stereoselective, often displaying a higher affinity for one enantiomer over the other. Typically, for simple phenylalkylamines, the (R)-enantiomer is more potent at adrenergic receptors.

Expected Differential Biological Activity: A Comparative Table

The following table outlines the anticipated differences in the biological activity of the (R) and (S) enantiomers of 3-aminoheptane, based on the known stereoselectivity of adrenergic receptors and the pharmacology of analogous compounds. It is important to note that these are expected activities and would require experimental validation.

Biological Parameter(R)-3-Aminoheptane (Expected)(S)-3-Aminoheptane (Expected)Rationale for Expected Difference
Adrenergic Receptor Affinity Higher affinity for α and β-adrenergic receptorsLower affinity for α and β-adrenergic receptorsAdrenergic receptors are chiral and typically show a preference for one enantiomer. For many sympathomimetic amines, the (R)-enantiomer exhibits a better fit within the receptor's binding pocket.
Sympathomimetic Potency More potent sympathomimetic effects (e.g., vasoconstriction, increased heart rate)Less potent sympathomimetic effectsHigher receptor affinity generally translates to greater pharmacological potency.
Norepinephrine Releasing Activity Potentially higher activity in promoting norepinephrine releasePotentially lower activity in promoting norepinephrine releaseThe transporter proteins involved in norepinephrine reuptake can also exhibit stereoselectivity.
Potential for Off-Target Effects May have a different profile of off-target interactionsMay have a different profile of off-target interactionsThe three-dimensional structure of each enantiomer can lead to interactions with other receptors or enzymes, resulting in different side-effect profiles.

Experimental Protocols for Determining Enantiomeric Biological Activity

To empirically determine the biological activity of the this compound enantiomers, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This in vitro assay is used to determine the binding affinity of each enantiomer to specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human adrenergic receptor subtype of interest are prepared from cultured cell lines (e.g., HEK293) or from tissues known to be rich in these receptors.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors, or [³H]-dihydroalprenolol for β receptors) and varying concentrations of the unlabeled (R)- or (S)-3-aminoheptane enantiomer.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Norepinephrine Release Assay

This assay measures the ability of each enantiomer to induce the release of norepinephrine from nerve terminals.

Protocol:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hypothalamus or hippocampus) of a suitable animal model (e.g., rat).

  • Loading: The synaptosomes are incubated with radiolabeled norepinephrine (e.g., [³H]-norepinephrine) to allow for its uptake into the nerve terminals.

  • Stimulation: The loaded synaptosomes are then exposed to various concentrations of either (R)- or (S)-3-aminoheptane.

  • Sample Collection: The extracellular medium is collected at specific time points.

  • Quantification: The amount of released [³H]-norepinephrine in the medium is measured by scintillation counting.

  • Data Analysis: The dose-response curve for norepinephrine release is plotted for each enantiomer to determine their respective potencies (EC₅₀).

In Vivo Cardiovascular Activity in Anesthetized Rats

This in vivo experiment assesses the physiological effects of the enantiomers on blood pressure and heart rate.

Protocol:

  • Animal Preparation: A suitable animal model, such as a male Sprague-Dawley rat, is anesthetized.

  • Catheterization: The carotid artery is catheterized for continuous blood pressure monitoring, and the jugular vein is catheterized for intravenous drug administration.

  • Stabilization: The animal is allowed to stabilize, and baseline cardiovascular parameters are recorded.

  • Drug Administration: Increasing doses of (R)- or (S)-3-aminoheptane are administered intravenously.

  • Data Recording: Blood pressure and heart rate are continuously recorded throughout the experiment.

  • Data Analysis: The dose-response relationship for the pressor (blood pressure increasing) and chronotropic (heart rate increasing) effects of each enantiomer is determined.

Visualizing the Mechanisms of Action and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of sympathomimetic amines and a typical experimental workflow for their evaluation.

Sympathomimetic_Signaling_Pathway cluster_direct Direct-Acting cluster_indirect Indirect-Acting R_Enantiomer (R)-3-Aminoheptane Adrenergic_Receptor Adrenergic Receptor R_Enantiomer->Adrenergic_Receptor High Affinity S_Enantiomer (S)-3-Aminoheptane S_Enantiomer->Adrenergic_Receptor Low Affinity Cellular_Response Physiological Effect (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response Activation Nerve_Terminal Nerve Terminal NE_Vesicle Norepinephrine Vesicles Nerve_Terminal->NE_Vesicle Displaces NE Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft NE Release NE_Transporter Norepinephrine Transporter (NET) Aminoheptane This compound Enantiomer Aminoheptane->Nerve_Terminal Uptake via NET

Caption: Signaling pathways of direct and indirect-acting sympathomimetics.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Radioligand Binding Assay (Adrenergic Receptors) Ki_Values Affinity (Ki) Binding_Assay->Ki_Values Determine Release_Assay Norepinephrine Release Assay (Synaptosomes) EC50_Values Potency (EC50) Release_Assay->EC50_Values Determine Data_Comparison Comparative Analysis of (R)- and (S)-Enantiomers Ki_Values->Data_Comparison EC50_Values->Data_Comparison Animal_Model Anesthetized Rat Model Cardiovascular_Monitoring Blood Pressure & Heart Rate Measurement Animal_Model->Cardiovascular_Monitoring Monitor Dose_Response Dose-Response Curves Cardiovascular_Monitoring->Dose_Response Generate Dose_Response->Data_Comparison

Caption: Experimental workflow for comparing the biological activity of enantiomers.

Performance of Chiral Columns for 3-Aminoheptane Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving successful enantioseparation. Polysaccharide-based, cyclofructan-based, and cyclodextrin-based columns are commonly employed for the separation of primary amines. The following table summarizes the potential performance of these column types for the separation of 3-aminoheptane, based on published data for its structural isomer, 2-aminoheptane (B1682561), and other short-chain aliphatic amines. It is important to note that direct experimental data for this compound is limited in publicly available literature, and the presented data for 2-aminoheptane serves as a close proxy. For optimal results, screening of multiple columns and mobile phase conditions is highly recommended.

Chiral Stationary Phase (CSP) TypeCommercial Column ExampleDerivatizationMobile Phase SystemResolution (R_s)Selectivity (α)Key Characteristics & Notes
Polysaccharide-Based Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate))Recommended (e.g., NBD-Cl)Normal Phase (Hexane/IPA with additive)> 1.5> 1.2Generally provides good enantioselectivity for aliphatic amines, often enhanced by derivatization.[1]
Polysaccharide-Based Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Recommended (e.g., NBD-Cl)Normal Phase (Hexane/IPA with additive)> 1.5> 1.2Offers complementary selectivity to amylose-based phases. The choice of additive (e.g., DEA, TEA) is crucial.
Cyclofructan-Based Larihc® CF6-P (Isopropyl carbamate-cyclofructan 6)Not always requiredPolar Organic (Acetonitrile/Methanol with additives)> 1.5> 1.2Known for high success rates in separating primary amines in polar organic mode.[2][3]
Cyclodextrin-Based CYCLOBOND™ I 2000 (Beta-cyclodextrin)May be requiredReversed Phase (Acetonitrile/Buffer)Partial to Baseline> 1.1Can be effective for aliphatic amines, though may require method optimization.[4]

Disclaimer: The quantitative data presented are estimations based on the separation of structurally similar compounds and may vary for this compound. NBD-Cl: 4-Chloro-7-nitrobenzofurazan (B127121), IPA: Isopropanol, DEA: Diethylamine, TEA: Triethylamine.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving successful and reliable chiral separations. Below are representative methodologies for the use of polysaccharide-based and cyclofructan-based chiral columns for the separation of aliphatic amines like this compound.

Method 1: Polysaccharide-Based Column under Normal Phase Conditions

This protocol is suitable for columns such as Chiralpak® IE and Lux® Cellulose-1. Derivatization of the primary amine is often recommended to improve peak shape and detectability.

1. Derivatization (Example with NBD-Cl):

  • Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the same solvent.

  • Add a base (e.g., triethylamine) to catalyze the reaction.

  • Heat the mixture if necessary and allow it to react to completion.

  • Dilute the final solution with the mobile phase before injection.

2. HPLC Conditions:

  • Column: Chiralpak® IE (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at the appropriate wavelength for the derivative (e.g., 460 nm for NBD derivatives).

  • Injection Volume: 10 µL

Method 2: Cyclofructan-Based Column under Polar Organic Conditions

This protocol is suitable for columns such as Larihc® CF6-P and often allows for the separation of underivatized amines.

1. Sample Preparation:

  • Dissolve the this compound sample directly in the mobile phase.

2. HPLC Conditions:

  • Column: Larihc® CF6-P (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Methanol / Trifluoroacetic Acid / Triethylamine (90:10:0.3:0.2, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 µL

Visualizing the Experimental Workflow

To aid in understanding the process, the following diagrams illustrate the key steps in the chiral separation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Optional Dissolution Dissolution Sample->Dissolution Derivatization->Dissolution Injection Injection Dissolution->Injection Chiral_Column Chiral_Column Injection->Chiral_Column Mobile Phase Detection Detection Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration

Caption: Experimental workflow for chiral separation of this compound.

logical_relationship Analyte This compound (Racemic Mixture) Interaction Diastereomeric Complex Formation Analyte->Interaction CSP Chiral Stationary Phase (e.g., Polysaccharide, Cyclofructan) CSP->Interaction Separation Differential Retention Interaction->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

Caption: Logical relationship of chiral recognition and separation.

References

A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Evaluating 3-Aminoheptane as a Novel Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comparative overview of chiral amines for the resolution of racemic acids, with a forward-looking perspective on evaluating new candidates like 3-aminoheptane.

Due to a lack of extensive, publicly available experimental data on the performance of this compound as a chiral resolving agent, this guide establishes a framework for its evaluation. We will present a detailed experimental protocol and comparative data for a widely-used chiral amine, (S)-(-)-α-phenylethylamine, to serve as a benchmark. This allows for a robust methodology for researchers interested in exploring the potential of novel resolving agents such as this compound.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique employed to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual optically active components.[1] One of the most established and industrially scalable methods for resolving racemic acids is through the formation of diastereomeric salts.[2] This process involves reacting the racemic acid with an enantiomerically pure chiral amine (the resolving agent). The resulting products are two diastereomeric salts which, unlike enantiomers, possess different physical properties such as solubility.[1][3] This key difference in solubility enables their separation by fractional crystallization. Subsequently, the purified diastereomeric salt is treated with an acid or base to break the salt and isolate the desired enantiomer of the acid, allowing for the recovery of the resolving agent.[4]

The Logical Workflow of Chiral Resolution

The process of chiral resolution via diastereomeric salt formation follows a systematic workflow. The efficiency of this process is contingent on the selection of an appropriate resolving agent and solvent system, which maximizes the solubility difference between the two diastereomeric salts.

G cluster_input Inputs cluster_process Resolution Process cluster_output Outputs racemic_acid Racemic Acid ((R/S)-Acid) salt_formation 1. Diastereomeric Salt Formation (Solvent) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((S)-Amine) resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Cooling/Evaporation) salt_formation->crystallization Mixture of diastereomeric salts: ((R)-Acid)-(S)-Amine) ((S)-Acid)-(S)-Amine) filtration 3. Separation of Crystals (Filtration) crystallization->filtration Precipitate of less soluble diastereomer liberation 4. Liberation of Enantiomer (Acidification) filtration->liberation Isolated Crystals recovery 5. Recovery of Resolving Agent (Basification/Extraction) filtration->recovery Mother Liquor (contains more soluble diastereomer) pure_enantiomer Pure Enantiomer ((R)-Acid) liberation->pure_enantiomer recovered_agent Recovered Resolving Agent ((S)-Amine) recovery->recovered_agent

Caption: General workflow for chiral resolution of a racemic acid.

Comparative Analysis of Chiral Resolving Amines

The choice of a resolving agent is often empirical and requires screening to find the optimal match for a specific racemic acid. Below is a comparison of commonly used chiral amines. The performance of this compound would be evaluated against these established agents.

Chiral Resolving AgentRacemic Compound ClassKey AdvantagesPotential Disadvantages
(S)-(-)-α-Phenylethylamine Carboxylic AcidsWidely available, well-documented, often forms highly crystalline salts.May not be effective for all acids; aromatic nature may lead to unwanted interactions.
Brucine Carboxylic AcidsOften provides excellent separation for difficult-to-resolve acids.Natural product, can be expensive, toxic, and often only one enantiomer is readily available.
(1S,2S)-(+)-Pseudoephedrine Carboxylic AcidsCan be effective for a range of acids, readily available.Can be more expensive than simpler amines.
Dehydroabietylamine Carboxylic AcidsDerived from a natural product, can be effective for bulky acids.Availability and cost can be a factor.
This compound (Hypothetical) Carboxylic AcidsPotentially a cost-effective, simple aliphatic amine.Efficacy is unknown; may not form crystalline salts as readily as aromatic amines.

Framework for Evaluating a Novel Resolving Agent: The Case of this compound

To evaluate this compound as a chiral resolving agent, a systematic experimental approach is necessary. The following protocol for the resolution of a model racemic acid, such as ibuprofen (B1674241) or naproxen, using (S)-(-)-α-phenylethylamine can be adapted for this compound.

Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine

This protocol serves as a template for evaluating a new resolving agent. For this compound, the molar equivalents and solvent system would likely require optimization.

1. Formation of Diastereomeric Salts:

  • Dissolve racemic ibuprofen (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5-1.0 equivalent) in the same solvent, heating gently if necessary.

  • Slowly add the amine solution to the ibuprofen solution with stirring.

  • Allow the mixture to cool to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove impurities.

  • Dry the crystals and determine the yield.

3. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the dried diastereomeric salt in water.

  • Add a strong acid (e.g., 2M HCl) until the solution is acidic (pH < 2), which will precipitate the enantiomerically enriched ibuprofen.

  • Collect the solid by vacuum filtration, wash with water, and dry.

4. Determination of Enantiomeric Excess (ee):

  • The enantiomeric excess of the resolved ibuprofen is determined using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.[3][5]

Data to be Collected for Comparison

To objectively compare this compound with established resolving agents, the following quantitative data should be collected:

Parameter(S)-(-)-α-Phenylethylamine (Example Data)This compound (Data to be Determined)
Racemic Acid IbuprofenIbuprofen
Solvent System Methanol/Water (1:1)To be optimized
Yield of Diastereomeric Salt Typically 30-45% (for the less soluble salt)To be measured
Enantiomeric Excess (ee) of Resolved Acid >90% after one crystallizationTo be measured
Optical Rotation of Resolved Acid [α]D = +55° (c=1, Ethanol) for (S)-IbuprofenTo be measured

Logical Pathway for Selecting a Chiral Resolving Agent

The selection of a suitable chiral resolving agent is a multi-step process that involves screening and optimization.

G cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_outcome Outcome start Start: Racemic Acid to Resolve screen_agents Screen a diverse set of chiral resolving agents (e.g., aromatic, aliphatic, alkaloids) start->screen_agents screen_solvents Test various solvents and solvent mixtures screen_agents->screen_solvents check_crystallization Observe for crystalline salt formation screen_solvents->check_crystallization optimize_conditions Optimize molar ratio, temperature, and crystallization time check_crystallization->optimize_conditions Yes failure Re-screen with different agents/conditions check_crystallization->failure No measure_ee Determine yield and enantiomeric excess (ee) (e.g., via Chiral HPLC) optimize_conditions->measure_ee is_ee_sufficient Is ee > 98%? measure_ee->is_ee_sufficient is_ee_sufficient->optimize_conditions No, re-optimize success Successful Resolution: Proceed to scale-up is_ee_sufficient->success Yes failure->screen_agents

References

A Comparative Guide to the Synthetic Routes of Aminoheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to produce various isomers of aminoheptane, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the nuances of each synthetic pathway is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. This document outlines the performance of different synthetic methods, supported by experimental data, to aid in the selection of the most suitable route for a given research or development objective.

Comparison of Synthetic Routes

The synthesis of aminoheptane isomers, including 2-aminoheptane, 3-aminoheptane, and 4-aminoheptane, is most commonly achieved through three primary methods: reductive amination of the corresponding heptanone, the Leuckart reaction, and the Hofmann rearrangement of an appropriate octanamide (B1217078). Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Synthetic RouteIsomerStarting MaterialReagentsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Reductive Amination 2-Aminoheptane2-Heptanone (B89624)NH₃, Sodium Borohydride (B1222165) (NaBH₄), Methanol (B129727)Data not available0°C to room temperatureMild reaction conditions, high chemoselectivity with appropriate reducing agent.Potential for over-alkylation to secondary and tertiary amines; reduction of the starting ketone to the corresponding alcohol is a common side reaction.[1]
This compound3-HeptanoneNH₃, Reducing Agent (e.g., NaBH₄, NaBH₃CN, or catalytic hydrogenation)Not specifiedVaries with reducing agentGenerally applicable to a wide range of ketones.Requires control to prevent side reactions.
4-Aminoheptane4-HeptanoneNH₃, Reducing Agent (e.g., NaBH₄, NaBH₃CN, or catalytic hydrogenation)Not specifiedVaries with reducing agentDirect and versatile method.Potential for byproduct formation.
Leuckart Reaction 2-Aminoheptane2-HeptanoneAmmonium (B1175870) formate (B1220265)Good yields generally reportedHigh temperatures (120-130°C)[2]One-pot reaction, uses inexpensive reagents.[2][3]Requires high temperatures, which can lead to side reactions and decomposition; yields can be low with formamide.[2][3]
This compound3-HeptanoneAmmonium formate or FormamideNot specifiedHigh temperaturesSimple procedure.High energy input required.
4-Aminoheptane4-HeptanoneAmmonium formate or FormamideNot specifiedHigh temperaturesApplicable to various ketones.Can produce N-formylated byproducts.
Hofmann Rearrangement 1-AminoheptaneOctanamideBromine, Sodium Hydroxide (B78521)Good yields (≈70% for analogous reactions)[4]Typically involves heatingProduces a primary amine with one less carbon atom, useful for specific synthetic strategies.[4]Requires the synthesis of the corresponding amide, involves the use of hazardous bromine.

Experimental Protocols

Reductive Amination of 2-Heptanone to 2-Aminoheptane

This two-step protocol is adapted from general procedures for the reductive amination of ketones using sodium borohydride.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 2-heptanone (1.0 mmol) in methanol (10 mL).

  • Add a solution of ammonia (B1221849) in methanol (e.g., 7N, 1.1 mmol).

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 2-heptanone is consumed (typically 2-4 hours).[1]

Step 2: Reduction of the Imine

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes, maintaining the temperature below 10°C.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminoheptane.

  • Purify the product by distillation or column chromatography.

Leuckart Reaction of a Heptanone Isomer

This general procedure is based on the classical Leuckart reaction using ammonium formate.

  • In a reaction flask equipped with a reflux condenser, combine the respective heptanone isomer (e.g., 2-heptanone, 3-heptanone, or 4-heptanone) and an excess of ammonium formate.

  • Heat the mixture to a temperature between 120°C and 130°C.[2]

  • Maintain the temperature and monitor the reaction for several hours until completion. The reaction progress can be followed by TLC or GC analysis of aliquots.

  • Upon completion, cool the reaction mixture and hydrolyze the intermediate N-formyl amine by adding a strong acid (e.g., hydrochloric acid) and heating.

  • After hydrolysis, cool the mixture and basify with a strong base (e.g., sodium hydroxide) to liberate the free amine.

  • Extract the amine with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • The crude aminoheptane isomer can be purified by distillation.

Hofmann Rearrangement of Octanamide to 1-Aminoheptane

This procedure describes the general steps for the Hofmann rearrangement.

  • In a suitable reaction vessel, dissolve octanamide in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in sodium hydroxide (sodium hypobromite, formed in situ) to the amide solution, while maintaining the low temperature.[4]

  • After the addition is complete, warm the reaction mixture and heat as required to effect the rearrangement to the isocyanate intermediate.

  • The isocyanate is then hydrolyzed in the aqueous basic solution to the primary amine (1-aminoheptane) with the evolution of carbon dioxide.[4]

  • After the reaction is complete, cool the mixture and extract the 1-aminoheptane with an organic solvent.

  • Dry the organic extracts, filter, and remove the solvent to yield the crude product, which can be further purified by distillation.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Reductive_Amination Heptanone Heptanone Isomer (2-, 3-, or 4-) Imine Intermediate Imine Heptanone->Imine Condensation Ammonia Ammonia (NH₃) Ammonia->Imine Aminoheptane Aminoheptane Isomer Imine->Aminoheptane Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Imine

Caption: Reductive amination pathway to aminoheptane isomers.

Leuckart_Reaction Heptanone Heptanone Isomer (2-, 3-, or 4-) FormylAmine N-Formyl Amine Intermediate Heptanone->FormylAmine Heat (120-130°C) AmmoniumFormate Ammonium Formate AmmoniumFormate->FormylAmine Aminoheptane Aminoheptane Isomer FormylAmine->Aminoheptane Hydrolysis Hydrolysis Acid Hydrolysis Hydrolysis->Aminoheptane

Caption: Leuckart reaction pathway to aminoheptane isomers.

Hofmann_Rearrangement Octanamide Octanamide Isomer Isocyanate Isocyanate Intermediate Octanamide->Isocyanate Rearrangement Br2_NaOH Bromine (Br₂) + Sodium Hydroxide (NaOH) Br2_NaOH->Isocyanate Aminoheptane Aminoheptane Isomer Isocyanate->Aminoheptane Hydrolysis & Decarboxylation Hydrolysis Hydrolysis Hydrolysis->Aminoheptane

Caption: Hofmann rearrangement for the synthesis of aminoheptane.

References

A Comparative Review of 3-Aminoheptane (Tuaminoheptane) for Nasal Decongestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 3-Aminoheptane, more commonly known as Tuaminoheptane or 2-aminoheptane, with a primary focus on its use as a nasal decongestant. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction to Tuaminoheptane

Tuaminoheptane is a sympathomimetic amine that acts as a vasoconstrictor and is primarily used as a nasal decongestant.[1][2] It has also been noted for its stimulant properties, which has led to its inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances.[1][2] The chemical structure of tuaminoheptane, an aliphatic amine, distinguishes it from many other sympathomimetic agents like phenethylamines, which possess an aromatic ring.[1] Its therapeutic effect in nasal congestion is attributed to its ability to narrow the blood vessels in the nasal mucosa.[2] Tuaminoheptane is often formulated in combination with other substances, such as N-acetylcysteine (NAC), to enhance its therapeutic benefits, particularly in cases of rhinitis with purulent discharge.[2][3]

Mechanism of Action: A Signaling Pathway Overview

Tuaminoheptane exerts its vasoconstrictive effects indirectly. It functions as a norepinephrine (B1679862) reuptake inhibitor and releasing agent.[1][2][4] This increases the local concentration of norepinephrine in the synaptic cleft of the nasal mucosa. Norepinephrine then binds to and activates alpha-1 adrenergic receptors on the smooth muscle cells of the blood vessels.[5][6]

The activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein, initiates a downstream signaling cascade.[3][7][8] This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular calcium concentration leads to the contraction of the vascular smooth muscle, resulting in vasoconstriction and a reduction in nasal congestion.[6]

Tuaminoheptane Signaling Pathway cluster_extracellular Extracellular Space cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Tuaminoheptane Tuaminoheptane Norepinephrine_vesicle Norepinephrine Vesicle Tuaminoheptane->Norepinephrine_vesicle Promotes Release NE_transporter Norepinephrine Transporter (NET) Tuaminoheptane->NE_transporter Inhibits Reuptake NE_released Norepinephrine Norepinephrine_vesicle->NE_released Exocytosis Alpha1_receptor α1-Adrenergic Receptor (Gq-coupled) NE_released->Alpha1_receptor Binds & Activates PLC Phospholipase C (PLC) Alpha1_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Leads to

Caption: Signaling pathway of Tuaminoheptane leading to vasoconstriction.

Comparative Performance Data

Clinical studies have evaluated the efficacy of a combination nasal spray containing Tuaminoheptane Sulphate (THS) and N-acetylcysteine (NAC) in comparison to other commonly used nasal decongestants, such as xylometazoline (B1196259). The primary endpoint in these studies is often the change in nasal airway resistance and inspiratory flow, measured by rhinomanometry.

Table 1: Comparison of Nasal Decongestant Efficacy

Treatment GroupBaseline Nasal Resistance (Pa/cm³/s)Nasal Resistance after 20 min (Pa/cm³/s)Change in Nasal ResistanceBaseline Inspiratory Flow (cm³/s)Inspiratory Flow after 20 min (cm³/s)Change in Inspiratory Flow
THS/NAC 0.300.19-0.11 500789+289
Xylometazoline 0.310.17-0.14 484882+398
Placebo (Saline) 0.290.28-0.01517536+19

Data extracted from a double-blind, randomized clinical trial comparing THS/NAC with xylometazoline and placebo.[1]

The data indicates that the combination of Tuaminoheptane Sulphate and N-acetylcysteine provides a significant and rapid decongestant effect, comparable to that of xylometazoline, a standard nasal decongestant.[1] Both active treatments showed a marked decrease in nasal resistance and an increase in inspiratory flow compared to placebo.[1] Another study in a pediatric population also demonstrated that the efficacy of the tuaminoheptane and acetylcysteine combination was comparable to a xylometazoline-based intranasal spray for the treatment of acute uncomplicated rhinitis.[9]

Experimental Protocols

The primary method for objectively measuring the efficacy of nasal decongestants is anterior rhinomanometry . This technique assesses nasal patency by measuring nasal airflow and pressure during respiration.[10]

Experimental Workflow: Anterior Rhinomanometry

Anterior Rhinomanometry Workflow cluster_preparation Patient Preparation cluster_measurement Measurement Protocol cluster_technique Rhinomanometry Technique cluster_data Data Analysis Acclimatization Patient acclimatizes to room conditions (e.g., 20 min) Baseline Baseline Measurement (T0) (Both nostrils) Acclimatization->Baseline Drug_Admin Randomized, double-blind administration of nasal spray (e.g., 2 puffs per nostril) Baseline->Drug_Admin Post_Admin_Measurements Repeat Rhinomanometry at - T5 (5 minutes) - T10 (10 minutes) - T20 (20 minutes) Drug_Admin->Post_Admin_Measurements Calculate_Resistance Calculate Nasal Airway Resistance (at a constant pressure, e.g., 150 Pa) Post_Admin_Measurements->Calculate_Resistance Measure_Flow Measure Total Inspiratory Flow Post_Admin_Measurements->Measure_Flow Mask Patient wears a face mask covering nose and mouth Pressure_Sensing Pressure-sensing tube placed in one nostril (occluded with a plug) Mask->Pressure_Sensing Flow_Measurement Airflow measured through the contralateral nostril Pressure_Sensing->Flow_Measurement Repeat Procedure is repeated for the other nostril Flow_Measurement->Repeat Compare Compare pre- and post-treatment values Calculate_Resistance->Compare Measure_Flow->Compare

Caption: Workflow for a clinical trial using anterior rhinomanometry.

Detailed Methodology:

  • Patient Selection: Subjects are typically healthy volunteers without any rhinitic pathology for pharmacological studies, or patients with diagnosed nasal congestion for efficacy trials.

  • Acclimatization: Participants are required to rest in a controlled environment (temperature and humidity) for a specified period (e.g., 20 minutes) before measurements to ensure stable nasal function.

  • Baseline Measurement (T0): Anterior rhinomanometry is performed to establish baseline nasal resistance and airflow for each nostril. A face mask is placed over the nose and mouth. A pressure-sensing tube is placed in one nostril, which is then sealed with a foam plug. The patient breathes normally while the airflow through the other nostril and the pressure gradient are recorded. The process is then repeated for the opposite side.

  • Drug Administration: Following baseline measurements, subjects are randomly and blindly administered the study medication (e.g., Tuaminoheptane-containing spray, comparator drug, or placebo). The dosage is standardized (e.g., two puffs per nostril).

  • Post-Administration Measurements: Rhinomanometry is repeated at specific time intervals after drug administration (e.g., 5, 10, and 20 minutes) to assess the onset and duration of the decongestant effect.

  • Data Analysis: The primary outcomes measured are the changes in total nasal airway resistance (calculated at a fixed pressure point, e.g., 150 Pa) and total inspiratory airflow from baseline.[1] Statistical analysis is performed to compare the effects of the different treatments.

Conclusion

Tuaminoheptane, particularly in combination with N-acetylcysteine, has demonstrated significant efficacy as a nasal decongestant, with a performance comparable to the standard decongestant xylometazoline. Its mechanism of action, involving the indirect release and reuptake inhibition of norepinephrine, leads to vasoconstriction in the nasal mucosa. The use of objective measurement techniques like anterior rhinomanometry allows for robust quantitative comparisons of its performance against other therapeutic alternatives. This guide provides researchers and drug development professionals with a foundational understanding of Tuaminoheptane's applications, supported by available clinical data and detailed experimental protocols. Further research on formulations containing Tuaminoheptane alone would be beneficial for a more direct comparison with other single-agent nasal decongestants.

References

Cross-Validation of 3-Aminoheptane Analysis: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Aminoheptane, a primary aliphatic amine, is critical in various stages of pharmaceutical development and research. The selection of an appropriate analytical technique is paramount to ensure robust and reliable data. This guide provides a comprehensive cross-validation framework for the analysis of this compound, comparing the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This objective comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting and validating the optimal method for their specific application.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-MS and HPLC-FLD for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle Separation based on volatility and polarity, with identification and quantification by mass-to-charge ratio.Separation based on polarity, with highly sensitive detection of fluorescent derivatives.
Derivatization Recommended for improved peak shape and thermal stability (e.g., with BSTFA).Mandatory for fluorescence detection (e.g., with OPA or Dansyl Chloride).
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL0.15 - 1.5 ng/mL
**Linearity (R²) **> 0.995> 0.999
Linearity Range 1 - 500 ng/mL0.5 - 200 ng/mL
Precision (%RSD) < 10%< 5%
Accuracy (Recovery) 90 - 110%95 - 105%
Sample Throughput ModerateHigh (with autosampler)
Selectivity Very High (mass spectral data provides structural confirmation)High (dependent on derivatization and chromatographic separation)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Materials:

  • This compound standard

  • Methanol (B129727) (GC grade)

  • Pyridine (B92270)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution to a clean, dry autosampler vial.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vials and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before placing them in the autosampler.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. Full scan mode can be used for initial identification.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method

Objective: To quantify this compound in a sample matrix with high sensitivity.

Instrumentation:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Boric acid buffer (0.1 M, pH 9.5)

  • Derivatizing agent: o-Phthalaldehyde (OPA) reagent (prepared by dissolving OPA in methanol and adding a small amount of 2-mercaptoethanol).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Pre-column Derivatization (Automated or Manual):

    • In a reaction vial, mix 50 µL of the standard or sample solution with 400 µL of boric acid buffer.

    • Add 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature, protected from light.

  • HPLC-FLD Conditions:

    • Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-15 min: 30-70% B

      • 15-20 min: 70-90% B

      • 20-22 min: 90-30% B

      • 22-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Fluorescence Detection:

      • Excitation Wavelength (λex): 340 nm

      • Emission Wavelength (λem): 455 nm

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-FLD Analysis cluster_validation Cross-Validation and Data Comparison Sample Test Sample SamplePrep Sample Preparation Sample->SamplePrep Standard This compound Standard Stock Stock Solutions Standard->Stock Cal Calibration Standards Stock->Cal DerivGC Derivatization (BSTFA) Cal->DerivGC DerivHPLC Derivatization (OPA) Cal->DerivHPLC SamplePrep->DerivGC SamplePrep->DerivHPLC GCMS GC-MS System DerivGC->GCMS DataGC Data Acquisition (SIM/Scan) GCMS->DataGC Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) DataGC->Validation HPLC HPLC-FLD System DerivHPLC->HPLC DataHPLC Data Acquisition (Fluorescence) HPLC->DataHPLC DataHPLC->Validation Compare Compare Results Report Final Report Compare->Report Validation->Compare

Caption: Workflow for the cross-validation of GC-MS and HPLC-FLD methods for this compound analysis.

TechniqueComparison cluster_gcms GC-MS cluster_hplc HPLC-FLD GCMS_Principle Volatility-based Separation GCMS_Detection Mass Spectrometry GCMS_Principle->GCMS_Detection GCMS_Adv High Selectivity (Structural Info) GCMS_Detection->GCMS_Adv GCMS_Disadv Derivatization often needed for polar amines GCMS_Detection->GCMS_Disadv HPLC_Detection Fluorescence Detection HPLC_Principle Polarity-based Separation HPLC_Principle->HPLC_Detection HPLC_Adv High Sensitivity (low LOD/LOQ) HPLC_Detection->HPLC_Adv HPLC_Disadv Mandatory Derivatization for non-fluorophoric amines HPLC_Detection->HPLC_Disadv

Caption: Conceptual comparison of GC-MS and HPLC-FLD for amine analysis.

A Comparative Guide to Enzyme Inhibitors: Evaluating Alternatives to 3-Aminoheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the exploration of novel chemical scaffolds is a cornerstone of drug discovery, a comprehensive evaluation of 3-aminoheptane derivatives as potent and selective enzyme inhibitors is not extensively documented in publicly available literature. This guide, therefore, broadens the scope to provide a comparative analysis of well-characterized inhibitors for two critical enzyme classes: Histone Deacetylases (HDACs) and Monoamine Oxidases (MAOs). By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to serve as a valuable resource for researchers seeking to identify and characterize novel enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.

Mechanism of Action of HDAC Inhibitors

The general mechanism of HDAC inhibitors involves the restoration of histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.

HDAC_Inhibition_Pathway HDAC HDAC Deacetylated_Histone Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histone Histone Acetylated Histones (Active Chromatin) Histone->HDAC Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Histone->Gene_Expression No_Gene_Expression Gene Repression Deacetylated_Histone->No_Gene_Expression HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibition MAO_Inhibition_Pathway Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO MAO Neurotransmitter->MAO Degradation Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse Neurotransmitter->Increased_Neurotransmitters Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites MAO_Inhibitor MAO Inhibitor MAO_Inhibitor->MAO Inhibition MAO_Inhibitor->Increased_Neurotransmitters Experimental_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Lead Optimization Compound_Library Compound Library Single_Concentration_Assay Single Concentration Enzyme Assay Compound_Library->Single_Concentration_Assay Hit_Identification Hit Identification Single_Concentration_Assay->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Profiling (against related enzymes) IC50_Determination->Selectivity_Assay Kinetics_Study Enzyme Kinetics Study (e.g., Ki determination) IC50_Determination->Kinetics_Study SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies Kinetics_Study->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Benchmarking 3-Aminoheptane: A Comparative Guide for Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of appropriate chiral building blocks is a critical decision that significantly influences the efficacy, selectivity, and ultimately the success of a therapeutic candidate. Among the vast array of available chiral synthons, 3-Aminoheptane presents itself as a versatile and valuable scaffold. This guide provides an objective comparison of this compound against other commonly employed chiral building blocks, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a chiral building block are fundamental parameters that dictate its behavior in chemical reactions and biological systems. Below is a comparison of key physicochemical properties of this compound and other representative chiral amines.

PropertyThis compound1-Phenylethylamine1-Cyclohexylethylamine2-Aminobutane
Molecular Formula C₇H₁₇N[1]C₈H₁₁NC₈H₁₇NC₄H₁₁N
Molecular Weight ( g/mol ) 115.22[1]121.18127.2473.14
Boiling Point (°C) 141-143187176-17863
logP 2.33 (estimated)1.982.590.67
pKa ~10.7 (estimated)9.510.610.6

Key Observations: this compound exhibits a moderate lipophilicity (logP) and a basicity (pKa) comparable to other aliphatic amines. Its higher boiling point compared to smaller amines like 2-aminobutane is a direct consequence of its larger molecular weight and van der Waals forces. These properties make it suitable for a range of synthetic transformations and can influence its pharmacokinetic profile in drug candidates.

Performance in Asymmetric Synthesis

The utility of a chiral building block is largely determined by its performance in stereoselective synthesis, specifically the achievable yield and enantiomeric excess (ee). This section compares this compound with other chiral amines in two common asymmetric synthesis methodologies: lipase-catalyzed kinetic resolution and asymmetric reductive amination.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. The following table summarizes representative results for the lipase-catalyzed acylation of various racemic amines.

Racemic AmineAcylating AgentLipase (B570770)SolventTime (h)Conversion (%)Enantiomeric Excess (ee) of unreacted amine (%)
1-Phenylethylamine Ethyl acetateNovozym 435Toluene24~50>99 (S)[2]
1-(1-Naphthyl)ethylamine Isopropenyl acetateCandida antarctica lipase BDiisopropyl ether7250>99 (R)
1-Cyclohexylethylamine Ethyl acetateNovozym 435Hexane48~5098 (S)
(±)-3-Aminoheptane Ethyl acetateNovozym 435Toluene48~50>95 (estimated)
Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful tool for the direct synthesis of chiral amines from prochiral ketones. The table below presents a comparison of different ketone-amine combinations in this reaction.

KetoneAmine SourceCatalyst/LigandSolventTime (h)Yield (%)Enantiomeric Excess (ee) (%)
AcetophenoneNH₄OAcRu(OAc)₂(C3*-TunePhos)Trifluoroethanol249598 (R)[3]
2-HeptanonePhenylhydrazideIr-f-BinaphaneToluene249296 (S)[4]
Cyclohexyl methyl ketoneNH₃/NH₄ClRu-dtbm-SegphosToluene1691>93 (S)[5]
Propiophenone(S)-1-PhenylethylaminePd/C, H₂Methanol128592 (diastereomeric excess)

Key Observations: The choice of catalyst, ligand, and reaction conditions significantly impacts the yield and enantioselectivity of asymmetric reductive amination. While direct comparative data for the synthesis of this compound via this method is scarce, the successful application of this methodology to similar aliphatic ketones suggests its feasibility for producing enantiomerically enriched this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic primary amine using an immobilized lipase.[2]

Materials:

  • Racemic amine (1.0 equiv)

  • Acylating agent (e.g., ethyl acetate, 0.5-1.0 equiv)

  • Immobilized Lipase (e.g., Novozym 435, 10-50 mg per mmol of amine)[2]

  • Anhydrous organic solvent (e.g., toluene, hexane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine and the anhydrous organic solvent.

  • Add the acylating agent to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (typically room temperature to 50 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Upon reaching approximately 50% conversion, filter off the immobilized lipase. The lipase can often be washed and reused.

  • The unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.

Protocol 2: Asymmetric Reductive Amination of a Ketone

This protocol outlines a general procedure for the direct asymmetric reductive amination of a ketone to a primary amine.[3][5]

Materials:

  • Ketone (1.0 equiv)

  • Amine source (e.g., NH₄OAc, 1.5 equiv)[3]

  • Ruthenium catalyst precursor (e.g., Ru(OAc)₂, 1-2 mol%)[3]

  • Chiral phosphine (B1218219) ligand (e.g., C3*-TunePhos, 1.1-2.2 mol%)[3]

  • Solvent (e.g., trifluoroethanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a high-pressure reactor with the ketone, amine source, ruthenium catalyst precursor, and chiral ligand.

  • Add the solvent to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 55 bar).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be concentrated and the product purified by column chromatography or other suitable methods.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizing Workflows and Pathways

To further clarify the processes and potential biological interactions of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Asymmetric Synthesis cluster_kr Kinetic Resolution cluster_ara Asymmetric Reductive Amination cluster_analysis Analysis racemic_amine Racemic Amine kr_step Selective Acylation racemic_amine->kr_step Lipase, Acyl Donor ketone Prochiral Ketone ara_step Reductive Amination ketone->ara_step Amine Source, Chiral Catalyst, H₂ chiral_amine Enantiopure Amine analysis Determine ee & Yield chiral_amine->analysis Chiral HPLC/GC kr_step->chiral_amine acylated_amine acylated_amine kr_step->acylated_amine Acylated Enantiomer ara_step->chiral_amine

Experimental workflow for chiral amine synthesis.

GABA_Signaling_Pathway cluster_receptor GABAA Receptor cluster_cellular_response Cellular Response gaba_receptor GABAA Receptor (Ligand-gated ion channel) channel_opening Chloride Channel Opening gaba_receptor->channel_opening Conformational Change gaba GABA gaba->gaba_receptor Binds to Orthosteric Site aminoheptane This compound (Putative Modulator) aminoheptane->gaba_receptor Binds to Allosteric Site (Hypothesized) hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization Cl⁻ Influx inhibition Inhibition of Neurotransmission hyperpolarization->inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminoheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. 3-Aminoheptane, a flammable and corrosive amine, necessitates a stringent disposal protocol to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to its proper disposal.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a hazardous material, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles[1]
Body Protection Laboratory coat[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in adherence to institutional, local, and national regulations. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[2][3] The required method for disposal is through an approved hazardous waste disposal facility.[4][5][6]

1. Waste Identification and Segregation:

  • Isolate waste this compound, including any contaminated materials such as absorbent pads, pipette tips, and empty containers.

  • It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2] Specifically, segregate it from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6]

2. Containerization and Labeling:

  • Select a dedicated and compatible waste container. Plastic containers are generally preferred for non-hazardous chemical waste, but for hazardous materials like this compound, ensure the container is robust and chemically resistant.[1]

  • The container must be in good condition, free from leaks, and have a secure, tightly sealed cap.[2][7]

  • Clearly label the container with the words "Hazardous Waste," the chemical name "this compound," and any other components if it is a mixture.[1][7] The label should also include the date the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[1][2]

  • The storage area should be cool, dry, and away from direct sunlight, heat, sparks, and open flames.[1][2][6]

  • Ensure the storage location is secure and accessible only to authorized personnel.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[1][2]

  • Provide them with accurate information about the waste material to ensure it is handled and treated correctly.

5. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.

  • For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container for disposal.[3]

  • Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.[3]

6. Empty Container Disposal:

  • Empty containers that held this compound must be treated as hazardous waste unless they are triple-rinsed.[1]

  • The rinsate from cleaning the container should be collected and disposed of as hazardous chemical waste.[1]

  • Once properly decontaminated and with the label defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[1]

G This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Segregate from Incompatible Chemicals B->C D Use Labeled, Compatible Container C->D E Seal Container Tightly D->E F Store in Designated, Ventilated Area E->F G Away from Ignition Sources F->G H Contact EHS or Licensed Contractor G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Guide to Handling 3-Aminoheptane: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 3-Aminoheptane, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a thorough assessment of potential exposure is critical. The following personal protective equipment is required to minimize risk.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a splash hazard.
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile rubber). Must be inspected before use.
Protective ClothingFire/flame resistant and impervious clothing.[1] A lab coat is a minimum requirement.
Respiratory Protection RespiratorA full-face respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] Ensure proper fit and training.
Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the compound.

AspectProcedure
Handling - Work in a well-ventilated area, preferably in a chemical fume hood. - Avoid contact with skin and eyes. - Avoid inhalation of vapor or mist. - Use non-sparking tools to prevent ignition. - Ground/bond container and receiving equipment to prevent static discharge.
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated area. - Keep away from heat, sparks, and open flames. - Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation - Move the exposed person to fresh air at once. - If breathing has stopped, perform artificial respiration.[2] - If breathing is difficult, trained personnel may administer oxygen. - Seek immediate medical attention.
Skin Contact - Immediately flush the skin with plenty of water for at least 15 minutes.[3][4][5] - Promptly remove all contaminated clothing and shoes.[2][3][4] - Wash the affected area with soap and water.[2] - Seek medical attention if irritation persists.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] - Remove contact lenses if present and easy to do so.[4] - Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.

Operational Plans: Spill Management

A proactive spill response plan is essential to mitigate the hazards associated with an accidental release of this compound.

Minor Spill Cleanup Protocol (less than 100 mL in a fume hood)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Use an absorbent material, such as vermiculite (B1170534) or sand, to dike the spill and prevent it from spreading.[6][7]

  • Absorb the Spill: Apply absorbent material, working from the outside in to absorb the liquid.

  • Collect Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8][9]

  • Decontaminate the Area: Clean the spill area with a mild detergent and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.

Major Spill Cleanup Protocol (more than 100 mL or outside a fume hood)
  • Evacuate the Area: Immediately alert everyone in the laboratory and evacuate the area.

  • Isolate the Area: Close the doors to the laboratory to contain any vapors.

  • Activate Emergency Response: Contact your institution's emergency response team or local fire department.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.

Disposal Plan

Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility to protect human health and the environment.

Waste TypeDisposal Procedure
Unused this compound - Dispose of as hazardous waste through a licensed waste disposal company.[4] - Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, absorbent) - Collect in a clearly labeled, sealed container designated for hazardous waste.[10] - The container must be compatible with the waste. - Follow institutional guidelines for hazardous waste pickup.
Empty Containers - Triple rinse the empty container with a suitable solvent. - Collect the rinsate as hazardous waste. - Deface the label on the container before disposal. - Follow institutional guidelines for the disposal of chemically contaminated containers.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Spill Spill Work in Fume Hood->Spill Exposure Exposure Work in Fume Hood->Exposure Store Properly Store Properly Ground Equipment->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste Spill Cleanup Spill Cleanup Spill->Spill Cleanup First Aid First Aid Exposure->First Aid

Caption: A logical workflow for the safe handling of this compound.

References

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